molecular formula C18H22F2N4O B034006 BMY 14802 CAS No. 105565-56-8

BMY 14802

Número de catálogo: B034006
Número CAS: 105565-56-8
Peso molecular: 348.4 g/mol
Clave InChI: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol is a fluorinated piperazine derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure, featuring a pyrimidine ring and a fluorophenyl group, is designed for high affinity and selectivity, suggesting potential as a key intermediate or investigative tool in the study of central nervous system (CNS) targets. Researchers utilize this compound primarily in the development and profiling of novel psychotherapeutic agents. Its proposed mechanism of action involves interaction with neuroreceptor systems, particularly serotonin (5-HT) and dopamine receptors, where the fluorinated aromatic rings and the piperazine moiety are critical for modulating receptor binding affinity and functional activity. This makes it a valuable compound for in vitro binding assays, functional activity studies, and structure-activity relationship (SAR) analyses aimed at understanding neurotransmitter pathways and developing new candidates for treating neurological and psychiatric disorders. This product is provided as a high-purity solid for research purposes only.

Propiedades

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909596
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105565-56-8
Record name α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105565-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NB5G07JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMY 14802, also known as BMS-181100, is a potential antipsychotic agent that has been the subject of significant preclinical and clinical investigation. This guide provides a detailed overview of its mechanism of action, focusing on its interactions with key neurotransmitter systems.

Core Mechanism of Action

This compound exhibits a multimodal mechanism of action, primarily characterized by its potent antagonism of the sigma-1 (σ₁) receptor and its agonistic activity at the serotonin (B10506) 1A (5-HT₁ₐ) receptor.[1][2][3] It displays negligible affinity for dopamine (B1211576) D₂ receptors, a key differentiator from typical antipsychotic medications.[4][5][6] The compound also shows some affinity for the 5-HT₂ and D₄ receptors.[1][3] This unique pharmacological profile suggests a novel approach to the treatment of psychosis, potentially avoiding the extrapyramidal side effects associated with D₂ receptor blockade.[4][5]

Receptor Binding Affinity

The binding profile of this compound has been characterized across various receptor subtypes. The following table summarizes the quantitative data from multiple studies.

ReceptorParameterValueSpeciesReference
Sigma-1pIC₅₀7.3-[7]
5-HT₁ₐpIC₅₀6.7-[7]
Dopamine D₂pKi5.48Human[8]
Dopamine D₂pIC₅₀5.61Mouse[8]
Dopamine D₂pIC₅₀5.08 - 5.31Rat[8]
Dopamine D₂IC₅₀>10,000 nMRat[6]

Functional Activity

Sigma-1 Receptor Antagonism: this compound acts as a sigma-1 receptor antagonist.[2][9] This is evidenced by its ability to prevent behavioral sensitization induced by methamphetamine in rats, a process in which sigma receptors are believed to play a crucial role.[9] In electrophysiological studies, this compound has been shown to reverse the inhibitory effects of sigma receptor agonists on dopamine neuron firing.[10]

5-HT₁ₐ Receptor Agonism: this compound demonstrates agonist activity at 5-HT₁ₐ receptors.[2][7] This is supported by its ability to antagonize forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT₁ₐ receptor agonism.[7] Further in vivo evidence comes from studies showing that this compound inhibits the firing of serotonergic neurons in the dorsal raphe nucleus, an effect that is characteristic of 5-HT₁ₐ agonists.[11][12] This agonism at 5-HT₁ₐ receptors is also believed to contribute to its potential anxiolytic and antipsychotic effects.[11]

Signaling Pathways

The dual-action of this compound on sigma-1 and 5-HT₁ₐ receptors initiates distinct downstream signaling cascades.

BMY_14802_Signaling_Pathways cluster_sigma Sigma-1 Receptor Antagonism cluster_5HT1A 5-HT1A Receptor Agonism BMY_S This compound Sigma1 Sigma-1 Receptor BMY_S->Sigma1 Antagonizes Sigma1_Effect Modulation of Dopaminergic Activity Sigma1->Sigma1_Effect BMY_H This compound HT1A 5-HT1A Receptor BMY_H->HT1A Agonizes Gi Gi Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: this compound's dual mechanism of action.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the sigma-1 receptor.

  • Membrane Preparation: Guinea pig brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[13]

  • Assay Incubation: The membrane preparation is incubated with a specific sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).[4][13][14]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Homogenize Tissue P2 Centrifuge & Resuspend Membrane Pellet P1->P2 A1 Incubate Membranes with Radioligand & this compound P2->A1 A2 Filter to Separate Bound/Free Ligand A1->A2 AN1 Measure Radioactivity A2->AN1 AN2 Calculate IC50 & Ki AN1->AN2

Caption: Workflow for a radioligand binding assay.

This assay determines the functional agonism of this compound at the 5-HT₁ₐ receptor.

  • Membrane Preparation: Membranes from a cell line expressing 5-HT₁ₐ receptors or from brain tissue rich in these receptors (e.g., hippocampus) are prepared as described above.[1]

  • Assay Incubation: The membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylate cyclase), and varying concentrations of this compound.[1][15]

  • cAMP Quantification: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production is quantified. The concentration that produces 50% of the maximal inhibition (EC₅₀) is determined.[7]

This experimental setup is used to assess the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra (SNc) of anesthetized rats.

  • Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull above the target brain region.

  • Electrode Placement: A recording microelectrode is lowered into the VTA or SNc to record the extracellular action potentials of individual dopamine neurons.

  • Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Data Recording and Analysis: The firing rate of the dopamine neurons is recorded before and after drug administration to determine the effect of this compound.[10][16]

Conclusion

This compound possesses a distinctive mechanism of action, primarily driven by its antagonist effects at sigma-1 receptors and agonist effects at 5-HT₁ₐ receptors. This profile, coupled with its low affinity for D₂ receptors, represents a departure from traditional antipsychotic drug mechanisms and has provided a valuable tool for neuropharmacological research. Although it did not proceed to market, the study of this compound has contributed significantly to the understanding of the complex neurobiology of psychosis and the potential therapeutic roles of the sigma-1 and 5-HT₁ₐ receptor systems.

References

The Pharmacology of BMY 14802: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is a pyrimidinylpiperazine derivative that has been investigated for its potential as an atypical antipsychotic agent.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a unique pharmacological profile characterized by high affinity for sigma-1 (σ1) receptors and serotonin (B10506) 5-HT1A receptors.[1][2] This document provides an in-depth technical overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. Although it reached Phase III clinical trials for the treatment of psychosis, it was never marketed.[3]

Receptor Binding Affinity

This compound displays a distinct binding profile, with its most potent interactions at the sigma-1 and 5-HT1A receptors and notably weak affinity for dopamine D2 receptors.[2][4] This profile distinguishes it from classical neuroleptics and underlies its "atypical" classification. The binding affinities for various receptors are summarized in the table below.

ReceptorpIC50IC50 (nM)RadioligandTissue SourceReference(s)
Sigma-17.3~50VariousMouse/Rat Brain[1]
5-HT1A6.7~200[3H]8-OH-DPATMouse/Rat Brain[1]
Dopamine D2< 5>10,000[3H]spiperoneRat Striatum[4]
Dopamine D4----[3]
5-HT2----[3]
Adrenergic α1----[5]

Table 1: Receptor Binding Affinities of this compound. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action & Signaling Pathways

The pharmacological effects of this compound are primarily attributed to its dual activity as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist.[1][5]

Sigma-1 Receptor Antagonism

This compound acts as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7] The precise downstream signaling cascade of sigma-1 receptor antagonism is complex and not fully elucidated, but it is known to modulate various neurotransmitter systems, including the dopaminergic system.[8][9] Blockade of sigma-1 receptors by this compound is thought to contribute to its antipsychotic-like effects by indirectly modulating dopamine neurotransmission.[8]

sigma1_pathway BMY14802 This compound Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Antagonism DopamineNeuron Dopaminergic Neuron Sigma1R->DopamineNeuron Modulation DopamineRelease Modulation of Dopamine Release DopamineNeuron->DopamineRelease AntipsychoticEffects Potential Antipsychotic Effects DopamineRelease->AntipsychoticEffects

Figure 1: Proposed Signaling Pathway of this compound via Sigma-1 Receptor Antagonism. This diagram illustrates the antagonistic action of this compound on the sigma-1 receptor, leading to the modulation of dopaminergic neurons and potentially contributing to its antipsychotic properties.

5-HT1A Receptor Agonism

This compound is a functional agonist at 5-HT1A receptors.[1][10] These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12] In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors are activated by this compound, leading to a decrease in the firing rate of serotonergic neurons and reduced serotonin release in projection areas like the hippocampus.[10] This action is thought to contribute to the anxiolytic and antidepressant-like effects observed with some 5-HT1A agonists.

ht1a_pathway BMY14802 This compound HT1A_R 5-HT1A Receptor BMY14802->HT1A_R Agonism Gi Gi HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP NeuronalInhibition Neuronal Inhibition cAMP->NeuronalInhibition

Figure 2: this compound Signaling through the 5-HT1A Receptor. This diagram shows the agonistic effect of this compound on the 5-HT1A receptor, leading to the activation of the inhibitory G-protein (Gi), subsequent inhibition of adenylyl cyclase, and a decrease in cAMP levels, resulting in neuronal inhibition.

Pharmacological Effects on Neurotransmitter Systems

Dopaminergic System

Despite its low affinity for dopamine receptors, this compound significantly modulates the dopaminergic system.[4][8] In vivo studies have shown that this compound increases dopamine metabolism and release.[9] Electrophysiological studies have demonstrated that this compound can reverse the inhibitory effects of dopamine agonists on the firing of midbrain dopamine neurons, with a more potent effect on A10 (ventral tegmental area) neurons compared to A9 (substantia nigra) neurons.[8] This regional selectivity may underlie its potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Serotonergic System

As a 5-HT1A receptor agonist, this compound directly impacts the serotonergic system.[10] In vivo microdialysis studies have shown that systemic administration of this compound dose-dependently decreases extracellular serotonin levels in the dorsal raphe and hippocampus.[10] This effect is mediated by the activation of somatodendritic 5-HT1A autoreceptors.[10]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for various receptors.

  • General Procedure:

    • Membrane Preparation: Brain tissue (e.g., rodent striatum for D2 receptors, cortex for 5-HT1A receptors) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[13][14][15]

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.[1][4]

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13][14]

    • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Membrane Preparation (e.g., Brain Homogenate) start->prep incubation Incubation with Radioligand and this compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 3: Workflow of a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like this compound to its target receptors.

In Vivo Electrophysiology
  • Objective: To assess the effects of this compound on the firing activity of specific neuronal populations (e.g., dopaminergic neurons in the VTA and SNc).[8][16][17][18]

  • General Procedure:

    • Animal Preparation: Anesthetized rodents (typically rats) are placed in a stereotaxic frame.

    • Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., VTA or SNc).

    • Neuronal Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).[16][17]

    • Drug Administration: this compound is administered systemically (e.g., intravenously) or locally via microiontophoresis.

    • Data Recording and Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed.

In Vivo Microdialysis
  • Objective: To measure the effects of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals.[10][19][20]

  • General Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus).

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

    • Drug Administration: this compound is administered systemically.

    • Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters and their metabolites.[19]

Behavioral Pharmacology

Conditioned Avoidance Response (CAR)
  • Objective: To assess the antipsychotic potential of this compound. This test has high predictive validity for antipsychotic efficacy.[21][22]

  • General Procedure:

    • Training: Animals (typically rats) are trained to avoid an aversive stimulus (e.g., foot shock) by performing a specific action (e.g., pressing a lever, moving to another compartment) in response to a conditioned stimulus (e.g., a light or tone).[21]

    • Drug Administration: this compound is administered prior to the testing session.

    • Testing: The ability of the drug to disrupt the avoidance response without impairing the escape response (the response to the aversive stimulus itself) is measured. A selective disruption of avoidance is indicative of antipsychotic-like activity.[21]

Catalepsy Test
  • Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS), a common liability of typical antipsychotics.[23][24][25][26][27]

  • General Procedure:

    • Drug Administration: this compound is administered to rodents.

    • Posture Imposition: The animal is placed in an unusual posture, such as with its forepaws on an elevated bar (the "bar test").[23][26][27]

    • Measurement: The time it takes for the animal to correct its posture is measured. A prolonged maintenance of the imposed posture is indicative of catalepsy. This compound has been shown not to induce catalepsy in rats.[2]

Clinical Trials

This compound was advanced to Phase III clinical trials for the treatment of schizophrenia.[2][3] In a multicenter, open-label study involving patients with acute exacerbations of schizophrenia, this compound was administered at doses up to 3000 mg/day for four weeks.[2] The study failed to demonstrate significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[2] Importantly, the trial confirmed the preclinical findings of a low propensity for extrapyramidal side effects, as no significant changes in scores on the Abnormal Involuntary Movement Scale (AIMS) or the Simpson-Angus Scale were observed.[2]

Conclusion

This compound possesses a novel pharmacological profile, acting as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist with minimal affinity for dopamine D2 receptors. This profile translates to a distinct mechanism of action that modulates dopaminergic and serotonergic neurotransmission. While preclinical studies demonstrated antipsychotic-like potential with a low risk of extrapyramidal side effects, clinical trials in patients with schizophrenia did not show efficacy. Nevertheless, the study of this compound has provided valuable insights into the potential of targeting sigma-1 and 5-HT1A receptors for the development of novel psychotropic agents. Further research into compounds with similar but optimized pharmacological profiles may hold promise for the treatment of various neuropsychiatric disorders.

References

BMY 14802: A Technical Guide to its Sigma-1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BMY 14802 for the sigma-1 receptor. The document details quantitative binding data, experimental protocols for key assays, and visual representations of experimental workflows and associated signaling pathways.

Core Focus: Sigma-1 Receptor Interaction

This compound is a compound recognized for its potent interaction with sigma receptors, exhibiting the characteristics of a sigma receptor antagonist.[1][2][3] It displays a notable affinity for the sigma-1 receptor subtype and has been investigated for its potential as an atypical antipsychotic agent.[4][5] In addition to its primary activity at sigma receptors, this compound also demonstrates affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist.[1][4][6] Its binding to dopamine (B1211576) D2 receptors is considered negligible.[5]

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized across various receptor subtypes. The following table summarizes the available quantitative data to facilitate comparison.

ReceptorSpeciesTissue/SystemRadioligandAffinity (Value)Affinity (Unit)Reference
SigmaNot SpecifiedNot Specified(+)-[3H]-3-PPP50.12IC50 (nM)[7]
SigmaNot SpecifiedNot SpecifiedNot Specified112IC50 (nM)[2]
5-HT1ANot SpecifiedNot SpecifiedNot Specified199.53IC50 (nM)[7]
Dopamine D2RatStriatum[3H]spiperone>10,000IC50 (nM)

Note: The pIC50 values of 7.3 (sigma) and 6.7 (5-HT1A) from a cited study were converted to IC50 values for consistency.[7]

Experimental Protocols

The determination of this compound's binding affinity relies on established radioligand binding assays. These competitive binding experiments measure the ability of the unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.[8]

1. Membrane Preparation (from Guinea Pig Liver):

  • Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
  • Centrifuge the homogenate at low speed to remove cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final pellet in the assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).
  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g., haloperidol).
  • For determining total binding, another set of wells should contain only the membrane preparation and the radioligand.
  • Incubate the plate at 37°C for a sufficient time to reach equilibrium (typically 90-120 minutes).

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

This protocol is adapted for determining binding affinity to the sigma-2 receptor, utilizing [3H]-DTG as the radioligand.[8][9]

1. Membrane Preparation (from Rat Liver):

  • The membrane preparation procedure is similar to that for the sigma-1 receptor assay, but using rat liver tissue, which has a higher density of sigma-2 receptors.

2. Binding Assay:

  • The assay is set up similarly to the sigma-1 assay, but with the following key differences:
  • The radioligand used is [3H]-DTG.
  • To prevent the binding of [3H]-DTG to sigma-1 receptors, a "masking" agent, such as a high concentration of the sigma-1 selective ligand (+)-pentazocine, is included in all wells.[8][10]
  • Incubate the plate at room temperature.

3. Filtration, Quantification, and Data Analysis:

  • These steps are performed as described in the sigma-1 receptor assay protocol.

Protocol 3: Dopamine D2 Receptor Competitive Binding Assay

This protocol is for assessing the binding affinity to the dopamine D2 receptor, using [3H]spiperone as the radioligand.

1. Membrane Preparation (from Rat Striatum or Cells Expressing D2 Receptors):

  • Prepare membranes from rat striatal tissue or from a cell line recombinantly expressing the dopamine D2 receptor, following a similar procedure to that described for the sigma-1 receptor.

2. Binding Assay:

  • Combine the membrane preparation, [3H]spiperone, and varying concentrations of the test compound in an appropriate assay buffer.
  • Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).
  • Incubate the reaction to allow binding to reach equilibrium.

3. Filtration, Quantification, and Data Analysis:

  • Follow the same procedures for filtration, quantification, and data analysis as outlined in the sigma-1 receptor assay protocol to determine the IC50 and Ki values.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Incubation Incubate: Membranes + Radioligand + this compound ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cellular Cellular Response S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP (Chaperone) S1R_BiP S1R-BiP Complex S1R_BiP->S1R Stress / Ligand Ca_uptake Ca²⁺ Uptake IP3R->Ca_uptake Ca²⁺ Release ATP ATP Production Ca_uptake->ATP ROS ROS Modulation Ca_uptake->ROS Cell_Survival Cell Survival ATP->Cell_Survival ROS->Cell_Survival Neurite_Outgrowth Neurite Outgrowth Cell_Survival->Neurite_Outgrowth BMY14802 This compound (Antagonist) BMY14802->S1R Binds to & Antagonizes

Caption: Simplified signaling pathway of the Sigma-1 receptor.

References

BMY 14802: A Technical Whitepaper on its Profile as a 5-HT1A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802, also known as BMS-181100, is a pharmacological agent with a complex binding profile, primarily characterized by its dual activity as a sigma receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist.[1][2] This technical guide provides an in-depth analysis of this compound's interaction with the 5-HT1A receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. While investigated for its potential as an atypical antipsychotic, this compound did not proceed to market for this indication.[1] Nevertheless, its distinct pharmacological properties continue to make it a valuable tool for research in neuroscience and drug discovery.

Pharmacological Profile: Quantitative Data

The affinity and functional potency of this compound at the 5-HT1A receptor, along with its binding characteristics at other key central nervous system targets, are summarized below. This data is crucial for understanding its selectivity and potential physiological effects.

Table 1: Receptor Binding Affinity of this compound
ReceptorRadioligandTissue/Cell LinepIC50IC50 (nM)Ki (nM)Reference
5-HT1A[3H]8-OH-DPATRat Hippocampus6.7~200Not Reported[3]
SigmaNot SpecifiedNot Specified7.3~50Not Reported[3]
Dopamine D2[3H]SpiperoneRat Striatum< 5> 10,000Not Reported[4]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

Table 2: Functional Activity of this compound
AssayReceptorCell Line/TissueParameterpEC50EC50 (nM)EmaxReference
Forskolin-Stimulated Adenylate Cyclase Inhibition5-HT1ANot SpecifiedAgonist Potency6.2~631Not Reported[3]
Inhibition of Dorsal Raphe Neuron Firing5-HT1A (in vivo)RatAgonist PotencyNot ApplicableED50 = 0.19 mg/kg (i.v.)Not Reported[5]
Serotonin Release Inhibition5-HT1A (in vivo)Rat Dorsal Raphe and HippocampusAgonist ActivityNot ApplicableDose-dependent decrease (5-20 mg/kg)Not Reported[2]

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the potency of a drug for a specific function. Emax represents the maximum effect of the drug.

Key Experimental Methodologies

This section provides detailed protocols for two fundamental assays used to characterize the 5-HT1A receptor agonist activity of compounds like this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using the radiolabeled agonist [3H]8-OH-DPAT.

Materials:

  • Rat hippocampal tissue or cells expressing the 5-HT1A receptor

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]8-OH-DPAT (radioligand)

  • Unlabeled 8-OH-DPAT (for non-specific binding)

  • Test compound (e.g., this compound) at various concentrations

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Repeat the wash step. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled 8-OH-DPAT) from the total binding. Plot the specific binding as a function of the test compound concentration to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay for Functional Agonism

This protocol describes a functional assay to measure the ability of a 5-HT1A receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).

Materials:

  • Cells expressing the 5-HT1A receptor (which couples to Gi/o proteins)

  • Cell culture medium

  • Forskolin solution

  • Test compound (e.g., this compound) at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Lysis buffer

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the stimulation by adding a lysis buffer to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. The data should show a dose-dependent decrease in forskolin-stimulated cAMP levels. Calculate the EC50 value from the resulting concentration-response curve to determine the potency of the agonist.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's pharmacology and the experimental procedures used in its characterization.

G cluster_receptor 5-HT1A Receptor Activation cluster_g_protein G-Protein Signaling Cascade BMY_14802 This compound (Agonist) 5HT1A_R 5-HT1A Receptor BMY_14802->5HT1A_R Binds to G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC downstream_effects Decreased Cellular Response (e.g., neuronal inhibition) cAMP->downstream_effects Leads to

5-HT1A Receptor Signaling Pathway

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes add_reagents Add Radioligand, Test Compound, and Membranes to Assay Plate prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

G BMY_14802 This compound 5HT1A 5-HT1A Receptor (Agonist) BMY_14802->5HT1A High Affinity Sigma Sigma Receptor (Antagonist) BMY_14802->Sigma High Affinity D2 Dopamine D2 Receptor (Very Low Affinity) BMY_14802->D2 Low Affinity

Multi-Target Profile of this compound

Conclusion

This compound exhibits a compelling pharmacological profile as a high-affinity 5-HT1A receptor agonist and sigma receptor antagonist. Its ability to modulate the serotonergic system through the inhibition of adenylyl cyclase and reduction of neuronal firing underscores its potential as a research tool for investigating the roles of these receptors in various physiological and pathological processes. The provided data and experimental protocols offer a comprehensive resource for scientists engaged in the study of 5-HT1A receptor pharmacology and the development of novel therapeutics targeting this important G-protein coupled receptor. Further research to fully elucidate the Emax of this compound at the 5-HT1A receptor would provide a more complete understanding of its functional efficacy.

References

An In-depth Technical Guide to BMY 14802: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a synthetic compound with a unique pharmacological profile that has been investigated for its potential as an atypical antipsychotic agent. Unlike traditional neuroleptics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a high affinity for sigma-1 (σ₁) receptors, where it acts as an antagonist, and for serotonin (B10506) 5-HT₁A receptors, where it functions as an agonist. This dual mechanism of action confers a distinct preclinical profile, suggesting the potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and an examination of its engagement with key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a fluorinated arylpiperazine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
CAS Number 105565-56-8
Molecular Formula C₁₈H₂₂F₂N₄O
Molecular Weight 348.39 g/mol
SMILES FC1=CC=C(C=C1)C(O)CCCN2CCN(CC2)C3=NC=C(F)C=N3
InChI Key ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Solid
Solubility Soluble in DMSO

Synthesis

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has been described in the scientific literature. The general synthetic route involves the reaction of key intermediates to construct the final molecule. One common approach involves the alkylation of 1-(5-fluoro-2-pyrimidinyl)piperazine with a suitable 4-substituted-1-(4-fluorophenyl)butane derivative. The final step typically involves the reduction of a ketone to the corresponding alcohol, yielding this compound. For a detailed, step-by-step procedure, refer to the primary literature on the synthesis of this compound.

Pharmacological Properties

This compound's pharmacological activity is characterized by its high affinity for sigma-1 and 5-HT₁A receptors, with significantly lower affinity for dopamine D2 receptors.

Table 3: Receptor Binding Affinity of this compound
ReceptorAffinity (IC₅₀ or pIC₅₀)Reference Radioligand
Sigma-1 (σ₁) IC₅₀: 112 nM[1]N/A
Serotonin 5-HT₁A pIC₅₀: 6.7[2]N/A
Dopamine D₂ IC₅₀: >10,000 nM[3][³H]spiperone[3]
Adrenergic α₁ Moderate AffinityN/A
Serotonin 5-HT₂ Moderate AffinityN/A
Dopamine D₄ Moderate AffinityN/A
Mechanism of Action

This compound's potential antipsychotic effects are attributed to its unique mechanism of action, which deviates from that of classical neuroleptics.

  • Sigma-1 (σ₁) Receptor Antagonism: this compound acts as an antagonist at σ₁ receptors. These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling, ion channel function, and neuronal plasticity. Blockade of σ₁ receptors by this compound is thought to contribute to its antipsychotic-like effects.

  • Serotonin 5-HT₁A Receptor Agonism: this compound is an agonist at 5-HT₁A receptors.[2] Activation of these receptors, particularly presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in serotonin release in projection areas like the hippocampus.[4] This modulation of the serotonergic system is a key feature of several atypical antipsychotic and anxiolytic drugs.

  • Dopaminergic System Modulation: While this compound has a very low affinity for D₂ receptors, it indirectly modulates dopaminergic systems.[3] It has been shown to increase dopamine turnover and neuronal firing in mesolimbic and mesocortical pathways without inducing catalepsy, a common side effect of D₂ antagonists.[3]

Preclinical In Vivo Studies

The antipsychotic potential of this compound has been evaluated in several preclinical animal models.

Table 4: In Vivo Effects of this compound
ModelEffectSpecies
Conditioned Avoidance Response InhibitionRat
Apomorphine-Induced Stereotypy InhibitionRat
Amphetamine-Induced Hyperactivity Attenuation[2]Mouse
Experimental Protocols for Key In Vivo Assays

The CAR test is a widely used preclinical screen for antipsychotic activity.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

  • Procedure: Rats are trained to avoid an aversive unconditioned stimulus (US; e.g., a 0.5 mA footshock) by responding to a conditioned stimulus (CS; e.g., a light or tone) presented for a short duration (e.g., 10 seconds) before the US. A successful avoidance is recorded if the animal moves to the other compartment during the CS presentation.

  • Drug Testing: After stable avoidance behavior is established, animals are administered this compound or vehicle prior to the test session. The number of successful avoidances is recorded. A selective suppression of the conditioned avoidance response without impairing the escape response (moving to the other compartment after the US has started) is indicative of antipsychotic-like activity.

This assay assesses the ability of a compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).

  • Procedure: Rats are pre-treated with this compound or vehicle. After a set period, they are administered a subcutaneous injection of apomorphine (e.g., 1.25 mg/kg).

  • Observation: Immediately following apomorphine administration, animals are placed in individual observation cages, and their behavior is scored at regular intervals (e.g., every 10 minutes for 1 hour) for the presence and intensity of stereotyped behaviors such as sniffing, licking, and gnawing. A reduction in the stereotypy score in the this compound-treated group compared to the vehicle group indicates antidopaminergic activity.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific intracellular signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

As a σ₁ receptor antagonist, this compound blocks the downstream effects of σ₁ receptor activation. The σ₁ receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling and interacts with various ion channels and other proteins.

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulation Ion_Channel Ion Channel Modulation Sigma1->Ion_Channel Neuronal_Plasticity Neuronal Plasticity Sigma1->Neuronal_Plasticity Ca_Modulation Modulation of Ca2+ Signaling IP3R->Ca_Modulation BMY14802 This compound BMY14802->Sigma1 Antagonism

References

BMY 14802: A Technical Guide to its History, Development, and Mechanistic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a novel psychoactive compound that emerged from the drug discovery programs of Bristol-Myers Squibb. Initially investigated as a potential antipsychotic agent, its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, set it apart from typical neuroleptics. This technical guide provides an in-depth review of the history, development, and core mechanistic properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The quest for atypical antipsychotic drugs with improved side-effect profiles led to the exploration of non-dopaminergic targets. This compound was developed in this context, with the hypothesis that modulating sigma and serotonin receptor systems could achieve antipsychotic efficacy without the extrapyramidal symptoms associated with D2 receptor antagonism. While it showed promise in preclinical models, this compound ultimately did not demonstrate significant efficacy in clinical trials for schizophrenia.[1] Nevertheless, its development and investigation have contributed valuable insights into the roles of sigma and 5-HT1A receptors in psychosis and have made it a widely used research tool to probe these systems.

History and Development

This compound was synthesized and characterized by Bristol-Myers Squibb as part of a series of 1-(pyrimidin-2-yl)piperazine derivatives. The rationale for its development was rooted in the growing understanding of the potential role of sigma receptors in the pathophysiology of psychosis. Preclinical studies in the late 1980s and early 1990s established its unique binding profile and its atypical antipsychotic-like effects in animal models. These promising early findings led to its advancement into clinical trials for the treatment of schizophrenia. However, a multicenter, uncontrolled study in patients with acute exacerbations of schizophrenia, using doses up to 3000 mg/day for up to four weeks, failed to show a significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale and Clinical Global Improvement scores.[1] Despite its clinical failure, this compound remains a valuable pharmacological tool.

Synthesis

The chemical synthesis of this compound, or α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, has been described in the scientific literature. A key final step in a reported synthesis route involves the reduction of the ketone precursor, 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butanone, using a reducing agent such as sodium borohydride (B1222165) to yield the final alcohol product, this compound.[2]

Pharmacological Profile

This compound's pharmacological activity is primarily defined by its high affinity for sigma receptors, where it acts as an antagonist, and its moderate affinity for 5-HT1A receptors, where it functions as an agonist.[2][3] A critical feature of its profile is its very low affinity for dopamine D2 receptors, which distinguishes it from classical antipsychotic medications.[4][5]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors.

ReceptorRadioligandTissue SourceSpeciesIC50 (nM)pIC50Reference
Sigma(+)-[3H]-3-PPPBrainN/A1127.3[6]
5-HT1A[3H]8-OH-DPATN/AN/AN/A6.7[6]
Dopamine D2[3H]SpiperoneStriatumRat>10,000<5[5]

Mechanism of Action and Signaling Pathways

The dual action of this compound as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist results in the modulation of multiple downstream signaling pathways.

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7] As an antagonist, this compound inhibits the function of this receptor, which is known to modulate calcium signaling and interact with various ion channels and other signaling proteins.[8][9][10][11] By blocking the sigma-1 receptor, this compound can influence neuronal excitability and plasticity.

sigma1_pathway BMY14802 This compound Sigma1R Sigma-1 Receptor (at ER) BMY14802->Sigma1R Antagonism IonChannels Ion Channels (e.g., K+, Na+, Ca2+) Sigma1R->IonChannels Modulation CaSignaling Intracellular Ca2+ Signaling Sigma1R->CaSignaling Modulation BDNF_TrkB BDNF/TrkB Signaling Sigma1R->BDNF_TrkB Modulation NeuronalExcitability Neuronal Excitability IonChannels->NeuronalExcitability CaSignaling->NeuronalExcitability Neuroprotection Neuroprotection & Plasticity BDNF_TrkB->Neuroprotection

This compound antagonism of the Sigma-1 receptor.
5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[12][13] As an agonist, this compound activates this receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a reduction in neuronal firing, and the closing of voltage-gated calcium channels.[12][13]

HT1A_pathway BMY14802 This compound HT1AR 5-HT1A Receptor BMY14802->HT1AR Agonism Gprotein Gi/o Protein HT1AR->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition KChannel ↑ K+ Channel Conductance Gprotein->KChannel Activation CaChannel ↓ Ca2+ Channel Conductance Gprotein->CaChannel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Firing KChannel->Hyperpolarization CaChannel->Hyperpolarization

This compound agonism of the 5-HT1A receptor.

Key Preclinical and Clinical Findings

Preclinical Studies

A range of preclinical studies were conducted to evaluate the antipsychotic potential of this compound. These studies utilized various animal models to assess its effects on behaviors relevant to psychosis.

The CAR test is a classical screening method for antipsychotic drugs. In this paradigm, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone). This compound has been shown to decrease successful avoidance responses in a dose-dependent manner without affecting the escape response, a profile consistent with atypical antipsychotic activity.[6]

Experimental Protocol: Conditioned Avoidance Response

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild footshock. A tone generator serves as the conditioned stimulus.

  • Procedure:

    • Acquisition: Rats are trained over multiple sessions. Each trial begins with the presentation of a tone (conditioned stimulus) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the tone, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, a mild footshock (unconditioned stimulus) is delivered through the grid floor until the rat escapes to the other compartment.

    • Drug Testing: Once stable avoidance behavior is established, rats are administered this compound or vehicle intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) a set time before the test session.

  • Data Analysis: The number of avoidance responses, escape latencies, and inter-trial crossings are recorded and analyzed to determine the effect of the compound.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. Studies using this technique have shown that this compound can modulate serotonergic and dopaminergic systems. For example, systemic administration of this compound has been shown to decrease extracellular serotonin levels in the dorsal raphe and hippocampus, consistent with its 5-HT1A agonist activity.[3]

Experimental Protocol: In Vivo Microdialysis

  • Subjects: Male Sprague-Dawley rats.

  • Surgical Procedure: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., dorsal raphe nucleus or striatum).

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) and changes in neurotransmitter levels from baseline are measured.

microdialysis_workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug Administer this compound Baseline->Drug PostDrug Collect Post-Drug Samples Drug->PostDrug Analysis HPLC-ED Analysis of Neurotransmitters PostDrug->Analysis

Workflow for in vivo microdialysis experiments.
Clinical Trial

An uncontrolled, multicenter clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with acute exacerbations of schizophrenia.[1]

  • Study Design: After a one-week single-blind placebo lead-in, 28 patients were treated with this compound for up to four weeks.[1]

  • Dosage: The dosage of this compound was titrated up to a maximum of 3000 mg/day.[1]

  • Primary Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.

  • Results: The study found no significant improvement in psychiatric symptoms as measured by the BPRS or CGI. Importantly, there were no significant changes in involuntary movements or extrapyramidal symptoms, confirming its low propensity for these side effects.[1]

Conclusion

This compound represents a significant milestone in the exploration of novel targets for antipsychotic drug development. Its unique profile as a high-affinity sigma receptor antagonist and a 5-HT1A receptor agonist with minimal D2 receptor interaction offered a promising alternative to conventional neuroleptics. While it did not achieve clinical success for schizophrenia, the extensive research conducted on this compound has profoundly advanced our understanding of the complex roles of the sigma and 5-HT1A receptor systems in brain function and psychiatric disorders. It continues to be an invaluable tool for researchers seeking to unravel the intricacies of these systems and to identify new therapeutic strategies for mental illness. This technical guide provides a consolidated resource of its history, pharmacology, and experimental investigation to aid in these future research endeavors.

References

BMY 14802: A Technical Guide for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is an atypical antipsychotic agent that has been the subject of significant research in the context of schizophrenia.[1] Unlike conventional neuroleptics that primarily act on dopamine (B1211576) D2 receptors, this compound exhibits a unique pharmacological profile, characterized by its potent antagonism of the sigma-1 (σ1) receptor and agonism of the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] This dual mechanism of action has positioned this compound as a compound of interest for potentially treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Although it reached Phase III clinical trials, it was never brought to market.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Core Properties of this compound

This compound is chemically identified as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol.[6] Its primary mechanism of action is centered on its high affinity for sigma-1 and 5-HT1A receptors, with negligible affinity for dopamine D2 receptors, a characteristic that distinguishes it from typical antipsychotics.[6][7][8]

Quantitative Data

The following tables summarize the receptor binding affinities and effective doses of this compound reported in various preclinical and clinical studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorAffinity MetricValueReference
Sigma-1pIC507.3[3]
Sigma-1IC50112 nM[4]
5-HT1ApIC506.7[3]
Dopamine D2IC50> 10,000 nM[8]

Table 2: Effective Doses of this compound in Preclinical and Clinical Studies

Study TypeAnimal Model/PopulationDose RangeObserved EffectReference
Preclinical (in vivo)Mouse3-15 mg/kgGeneralization to 8-OH-DPAT discriminative stimulus[3]
Preclinical (in vivo)Rat5, 10, 20 mg/kgReversal of amphetamine-induced changes in neostriatal activity[9]
Preclinical (in vivo)Rat15, 30 mg/kgPrevention of methamphetamine-induced behavioral sensitization[10]
Preclinical (in vivo)Rat35 mg/kg/day (i.p.)Increased neurotensin (B549771) concentrations in nucleus accumbens and caudate[2]
Preclinical (in vivo)Rat15 mg/kg (i.p.) for 14 daysIncreased proenkephalin mRNA and decreased protachykinin mRNA in the striatum[11]
Clinical TrialPatients with acute schizophreniaup to 3000 mg/dayNo significant improvement in psychiatric symptoms[6]

Signaling Pathways and Mechanism of Action

This compound's potential antipsychotic effects are hypothesized to stem from its dual action on sigma-1 and 5-HT1A receptors, which indirectly modulates dopaminergic and glutamatergic neurotransmission.

BMY14802_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BMY14802 This compound Sigma1R σ1 Receptor (Antagonist) BMY14802->Sigma1R Blocks HT1AR_pre 5-HT1A Autoreceptor (Agonist) BMY14802->HT1AR_pre Activates HT1AR_post 5-HT1A Receptor (Agonist) BMY14802->HT1AR_post Activates Ca_channel Ca²⁺ Channel Sigma1R->Ca_channel Modulates Dopamine_release Dopamine Release HT1AR_pre->Dopamine_release Modulates Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Inhibits Release Glutamate Glutamate Dopamine Dopamine AC Adenylyl Cyclase HT1AR_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuroplasticity) CREB->Gene_expression Regulates

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for replication and further investigation.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound to specific receptors.

Radioligand_Binding_Assay_Workflow start Start prep_membranes 1. Prepare cell membranes expressing the receptor of interest. start->prep_membranes incubation 2. Incubate membranes with radioligand and varying concentrations of this compound. prep_membranes->incubation separation 3. Separate bound from free radioligand via rapid filtration. incubation->separation quantification 4. Quantify radioactivity of the filter-bound complex. separation->quantification analysis 5. Analyze data to determine IC50 and Ki values. quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of this compound. Incubate at a specific temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[12]

Methamphetamine-Induced Stereotypy in Rats

This animal model is used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the stereotypic behaviors induced by psychostimulants like methamphetamine.

Methamphetamine_Stereotypy_Workflow start Start acclimatization 1. Acclimatize rats to the observation chambers. start->acclimatization pretreatment 2. Administer this compound or vehicle (e.g., 15 or 30 mg/kg, i.p.). acclimatization->pretreatment meth_admin 3. After a set time (e.g., 30 min), administer methamphetamine (e.g., 2 mg/kg). pretreatment->meth_admin observation 4. Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals. meth_admin->observation analysis 5. Analyze the scores to compare the effects of this compound with the control group. observation->analysis end End analysis->end

Caption: Experimental workflow for methamphetamine-induced stereotypy.

Methodology:

  • Animals: Use male Sprague-Dawley or Wistar rats.

  • Acclimatization: Allow rats to habituate to the transparent observation cages for a period before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), administer a subcutaneous (s.c.) or i.p. injection of methamphetamine.

  • Behavioral Scoring: Observe the rats for a set period (e.g., 2 hours) and score the intensity of stereotyped behaviors at regular intervals using a standardized rating scale.

  • Data Analysis: Compare the stereotypy scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Latent Inhibition (Conditioned Emotional Response) in Rats

The latent inhibition paradigm is a model of attentional dysfunction, a core feature of schizophrenia. It assesses the ability of a drug to normalize the disruption of latent inhibition induced by psychostimulants.

Methodology:

  • Apparatus: Use a conditioned emotional response apparatus, which typically consists of a chamber with a drinking spout and a grid floor for delivering a mild footshock.

  • Pre-exposure Phase: On the first day, expose one group of rats to a neutral stimulus (e.g., a tone) repeatedly without any consequence. The control group is not exposed to the stimulus.

  • Conditioning Phase: On the second day, pair the neutral stimulus (the tone) with an aversive unconditioned stimulus (a mild footshock) for all groups.

  • Test Phase: On the third day, present the tone alone and measure the suppression of drinking behavior. Rats that were pre-exposed to the tone should show less suppression of drinking (i.e., latent inhibition) compared to the non-pre-exposed group.

  • Drug Treatment: To test the effect of this compound, administer the drug before the pre-exposure and/or conditioning phases. To test its ability to reverse amphetamine-induced disruption of latent inhibition, co-administer it with amphetamine.

  • Data Analysis: Calculate a suppression ratio to quantify the conditioned emotional response and compare the ratios between the different treatment groups.

In Vivo Electrophysiology in Rats

This technique is used to measure the effects of this compound on the firing activity of dopamine neurons in the midbrain (substantia nigra and ventral tegmental area).

Methodology:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest.

  • Electrode Placement: Lower a recording microelectrode into the substantia nigra or ventral tegmental area using stereotaxic coordinates.

  • Neuronal Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).

  • Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) and record the changes in the firing rate and pattern of the dopamine neurons.

  • Data Analysis: Analyze the recorded neuronal activity to determine the effects of this compound on the firing rate, burst firing, and other parameters.

Conclusion

This compound remains a significant compound in the history of schizophrenia research due to its novel mechanism of action targeting sigma-1 and 5-HT1A receptors. While it did not proceed to clinical use, the preclinical data generated for this compound have provided valuable insights into the potential of non-dopaminergic pathways for the treatment of psychosis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers continuing to explore these and other innovative therapeutic strategies for schizophrenia.

References

Investigating the Antipsychotic Potential of BMY 14802: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 14802 is an investigational compound that has been evaluated for its potential as an atypical antipsychotic agent. Its unique mechanism of action, centered on high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, distinguishes it from classical and many atypical antipsychotics. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the antipsychotic potential of this compound. It includes a summary of its receptor binding profile, detailed methodologies of key preclinical behavioral and neurochemical studies, and an analysis of its clinical trial outcomes. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Introduction

The development of antipsychotic medications has evolved from first-generation agents, primarily acting as dopamine D2 receptor antagonists, to second-generation "atypical" antipsychotics with a broader receptor binding profile. The search for novel mechanisms of action that may offer improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile remains a critical area of research. This compound emerged as a compound of interest due to its potent interaction with the sigma receptor system, a protein family implicated in a variety of central nervous system functions, including psychosis.[1] This guide synthesizes the available scientific data on this compound to provide a detailed understanding of its antipsychotic potential.

Mechanism of Action and Receptor Binding Profile

This compound's primary mechanism of action is characterized by its high affinity for sigma receptors, with a notable interaction with the 5-HT1A serotonin receptor subtype.[1] Crucially, it displays negligible affinity for dopamine D2 receptors, the primary target of traditional antipsychotics.[1] This profile suggests a potential for antipsychotic efficacy without the extrapyramidal side effects commonly associated with D2 receptor blockade.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors.

ReceptorSpeciesAssay TypepKi / pIC50 (Mean)Reference
σ1Human7.3[2]
5-HT1AHuman6.7[2]
Dopamine D2Rat[3H]spiperone< 5.0[1]

Note: pKi and pIC50 are logarithmic measures of binding affinity; a higher value indicates stronger binding.

Preclinical Evaluation

A battery of preclinical studies in animal models has been conducted to assess the antipsychotic-like properties of this compound. These studies have focused on models that are predictive of antipsychotic efficacy, such as the conditioned avoidance response and amphetamine-induced hyperactivity.

Conditioned Avoidance Response (CAR)

The CAR test is a well-established behavioral paradigm for screening potential antipsychotic drugs. In this test, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., an auditory cue). Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is presented.

  • Subjects: Male rats are typically used.

  • Apparatus: A shuttle box with two compartments separated by a doorway. The floor of each compartment is a grid capable of delivering a mild electric footshock. A conditioned stimulus (e.g., a tone or light) is presented prior to the unconditioned stimulus (footshock).

  • Procedure:

    • Acquisition Training: Rats are placed in the shuttle box and presented with the conditioned stimulus (CS) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) for a short period (e.g., 5 seconds). If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded. If the rat moves after the onset of the US, an escape response is recorded. Multiple trials are conducted per session.

    • Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered this compound or a vehicle control prior to the test session. The number of avoidance and escape responses, as well as their latencies, are recorded.

  • Key Parameters to Measure:

    • Number of conditioned avoidance responses.

    • Latency to avoidance response.

    • Number of escape responses.

    • Latency to escape response.

This compound has been shown to be effective in the CAR model, producing a dose-dependent decrease in conditioned avoidance responding without significantly affecting escape responses. This profile is consistent with that of clinically effective antipsychotic drugs.

Amphetamine-Induced Hyperactivity

Psychostimulants like amphetamine induce a state of hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.

  • Subjects: Male rats or mice are commonly used.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared photobeams) to quantify locomotor activity.

  • Procedure:

    • Habituation: Animals are habituated to the open-field arena for a period before drug administration.

    • Drug Administration: Animals are pre-treated with this compound or a vehicle control. After a specified time, they are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperactivity.

    • Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes) following amphetamine administration.

  • Key Parameters to Measure:

    • Total distance traveled.

    • Number of horizontal and vertical beam breaks.

    • Time spent in the center versus the periphery of the arena.

Pretreatment with this compound has been demonstrated to significantly attenuate amphetamine-induced hyperactivity in a dose-dependent manner, further supporting its potential antipsychotic properties.[3]

In Vivo Neurochemistry: Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This allows for the direct assessment of a drug's impact on neurochemical signaling.

  • Subjects: Male rats are typically used.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Microdialysis Procedure:

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Neurotransmitters and metabolites from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

    • The collected dialysate samples are then analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, serotonin, and their metabolites.

    • This compound or a vehicle is administered systemically, and changes in neurotransmitter levels are monitored over time.

  • Key Parameters to Measure:

    • Extracellular concentrations of dopamine and its metabolites (DOPAC, HVA).

    • Extracellular concentrations of serotonin and its metabolite (5-HIAA).

Studies utilizing in vivo microdialysis have aimed to elucidate the neurochemical effects of this compound. Given its lack of D2 receptor affinity, a key area of investigation is its indirect modulation of dopaminergic and serotonergic pathways.

Clinical Evaluation

The promising preclinical profile of this compound led to its investigation in a clinical trial for the treatment of schizophrenia.

Phase II Clinical Trial

An open-label, multicenter study was conducted to evaluate the efficacy and safety of this compound in patients experiencing an acute exacerbation of schizophrenia.

  • Participants: Patients diagnosed with schizophrenia.

  • Intervention: Treatment with this compound.

  • Primary Outcome Measures: Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.

  • Secondary Outcome Measures: Clinical Global Impression (CGI) scale, measures of extrapyramidal symptoms (e.g., Simpson-Angus Scale), and adverse event monitoring.

The clinical trial of this compound in patients with schizophrenia did not demonstrate a significant improvement in psychiatric symptoms as measured by the BPRS and CGI scales.[1] Importantly, the treatment was well-tolerated, and there was no evidence of drug-induced extrapyramidal side effects.[1]

Signaling Pathways

The antipsychotic potential of this compound is hypothesized to be mediated through its interaction with sigma and 5-HT1A receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating its mechanism of action.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling pathways.

sigma1_signaling BMY14802 This compound Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (K⁺, Ca²⁺, Na⁺) Sigma1R->Ion_Channels Interacts with Ca_release Ca²⁺ Release Modulation IP3R->Ca_release Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability Ion_Channels->Neuronal_Excitability

Caption: this compound interaction with the Sigma-1 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically leads to an inhibitory neuronal response.

FHT1A_signaling BMY14802 This compound FHT1A_R 5-HT1A Receptor BMY14802->FHT1A_R Agonist Gi_protein Gi/o Protein FHT1A_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits K_channel ↑ K⁺ Conductance Gi_protein->K_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization

Caption: this compound agonism at the 5-HT1A receptor and its downstream effects.

Discussion and Future Directions

This compound represents a significant effort to develop an antipsychotic with a novel mechanism of action, moving away from the dopamine D2 receptor antagonism paradigm. The preclinical data strongly suggested a potential for antipsychotic efficacy without the motor side effects that can be a major limitation of conventional treatments. However, the lack of efficacy observed in the clinical trial for acute schizophrenia highlights the translational challenges in psychiatric drug development.

Several factors could have contributed to the discrepancy between the preclinical and clinical findings. The animal models, while valuable for screening, may not fully recapitulate the complex pathophysiology of schizophrenia in humans. The role of sigma receptors in psychosis is still not fully understood, and it is possible that targeting this system alone is insufficient to produce a robust antipsychotic effect in a clinical population. Furthermore, the 5-HT1A receptor agonism of this compound, while potentially contributing to an improved side-effect profile, may not have been potent enough to drive clinical efficacy.

Despite the disappointing clinical outcome, the investigation of this compound has provided valuable insights for the field. It has underscored the importance of exploring non-dopaminergic targets for the treatment of schizophrenia and has contributed to a greater understanding of the complex pharmacology of sigma and 5-HT1A receptors. Future research in this area could focus on compounds with mixed pharmacology, potentially combining sigma receptor modulation with activity at other targets implicated in the pathophysiology of schizophrenia. Additionally, a more refined understanding of the specific patient populations that might benefit from a sigma-targeted therapy could lead to more successful clinical trials in the future.

Conclusion

This compound is a novel pharmacological agent with a unique receptor binding profile, characterized by high affinity for sigma receptors and moderate affinity for 5-HT1A receptors, with a notable absence of dopamine D2 receptor antagonism. Extensive preclinical studies in established animal models demonstrated a profile consistent with that of an atypical antipsychotic. However, these promising preclinical findings did not translate into clinical efficacy in a trial of patients with acute schizophrenia. The journey of this compound from preclinical promise to clinical disappointment serves as a critical case study in the challenges of developing novel treatments for complex psychiatric disorders and highlights the ongoing need for innovative approaches in neuropsychopharmacological research.

References

The Enigmatic Effects of BMY 14802 on the Dopaminergic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol, is a novel psychoactive compound that has been the subject of considerable research due to its unique pharmacological profile. Initially investigated as a potential atypical antipsychotic, this compound distinguishes itself from classical neuroleptics through its primary mechanism of action, which does not involve direct antagonism of dopamine (B1211576) D2 receptors.[1] This technical guide provides an in-depth exploration of the effects of this compound on the dopaminergic system, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex interactions through signaling and workflow diagrams.

Core Pharmacological Profile: A Multi-Target Ligand

This compound exhibits a complex pharmacology, with its most potent activity centered on sigma receptors. It also demonstrates significant affinity for serotonin (B10506) 5-HT1A receptors, while notably lacking affinity for dopamine D2 receptors, a hallmark of traditional antipsychotics.[1][2] This multi-target profile is believed to underlie its distinct effects on dopamine neurotransmission.

Data Presentation: Receptor Binding Affinities

The binding profile of this compound has been characterized through various in vitro radioligand binding assays. The following table summarizes its affinity (Ki and IC50 values) for key central nervous system receptors.

Receptor SubtypeSpeciesRadioligandAssay TypeKi (nM)IC50 (nM)Reference
Sigma-1 Guinea Pig--INVALID-LINK---PentazocineBinding Affinity16[3]
5-HT1A Human[3H]8-OH-DPATBinding Affinity27[3]
Rat[3H]8-OH-DPATBinding Affinity34[3]
Dopamine D2 Human[3H]SpiperoneDisplacement3346[3]
Rat (Striatum)[3H]SpiperoneDisplacement>10,000[2]

Modulation of Dopamine Neurotransmission: An Indirect Mechanism

This compound's influence on the dopaminergic system is primarily indirect, stemming from its interactions with sigma and 5-HT1A receptors. This leads to a unique pattern of effects on dopamine synthesis, release, and neuronal activity that contrasts sharply with that of conventional antipsychotics.

In Vivo Effects on Dopamine Dynamics

Preclinical studies have demonstrated that this compound increases both the metabolism and release of dopamine in vivo.[4] This is a significant departure from atypical antipsychotics like clozapine (B1669256), which tend to increase dopamine metabolism while decreasing its release.[4] The enhancement of dopamine release by this compound is thought to be mediated by its action at sigma receptors.[4]

Electrophysiological Correlates

Electrophysiological studies have provided crucial insights into the region-specific effects of this compound on dopamine neurons. The compound has been shown to preferentially affect the mesolimbic (A10) dopamine neurons over the nigrostriatal (A9) pathway.

Experimental FindingA10 Dopamine Neurons (Ventral Tegmental Area)A9 Dopamine Neurons (Substantia Nigra)Reference
Reversal of Apomorphine-Induced Suppression More potent (lower doses required)Less potent[5]
Chronic Administration (28 days) Reduced number of spontaneously active cellsNo significant effect[5]

This preferential action on A10 neurons, which are implicated in the pathophysiology of psychosis, over A9 neurons, which are involved in motor control, suggested that this compound might have antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[5]

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experimental paradigms.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for specific receptors.

Objective: To determine the binding affinity (Ki or IC50) of this compound for sigma, 5-HT1A, and dopamine D2 receptors.

Materials:

  • Tissue homogenates (e.g., rat brain striatum for D2, cortex for 5-HT1A, guinea pig brain for sigma) or cells expressing the receptor of interest.

  • Radioligands: [3H]Spiperone (for D2), [3H]8-OH-DPAT (for 5-HT1A), --INVALID-LINK---Pentazocine (for sigma-1).

  • This compound in a range of concentrations.

  • Incubation buffer (specific to each assay).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize the brain tissue in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7][8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Membrane Membrane Preparation Tissue->Membrane Incubation Incubation (Membrane + Radioligand + this compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound This compound Dilutions Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To quantify the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens).

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound for systemic administration.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at various doses.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Presentation: Express the post-injection dopamine levels as a percentage of the baseline levels.[9][10][11]

Extracellular Single-Unit Electrophysiology

This method is used to record the firing activity of individual neurons in vivo.

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the substantia nigra (A9) and ventral tegmental area (A10).

Materials:

  • Anesthetized rats.

  • Stereotaxic frame.

  • Recording microelectrodes.

  • Amplifier and data acquisition system.

  • Drugs for intravenous administration (this compound, apomorphine).

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Electrode Placement: Lower a recording microelectrode into the A9 or A10 region to isolate the spontaneous activity of a single dopamine neuron.

  • Baseline Recording: Record the baseline firing rate of the neuron.

  • Drug Administration: Administer a dopamine agonist like apomorphine (B128758) to suppress the firing of the neuron. Subsequently, administer this compound intravenously in escalating doses.

  • Data Recording: Record the changes in the neuron's firing rate in response to each dose of this compound.

  • Data Analysis: Determine the dose of this compound required to reverse the apomorphine-induced suppression of firing.[12][13]

Latent Inhibition (Conditioned Emotional Response)

This behavioral paradigm is an animal model used to assess attentional processes and has been used to screen for potential antipsychotic drugs.

Objective: To evaluate the effect of this compound on latent inhibition in a conditioned emotional response paradigm.

Materials:

  • Rats.

  • Conditioning chambers equipped with a drinking spout and a grid floor for delivering foot shocks.

  • A tone generator (conditioned stimulus, CS) and a shock generator (unconditioned stimulus, US).

  • This compound for systemic administration.

Procedure:

  • Pre-exposure Phase: On the first day, expose one group of rats to a series of tones (CS) without any consequence. A control group is not exposed to the tones.

  • Conditioning Phase: On the following day, pair the tone (CS) with a mild foot shock (US) for all rats.

  • Test Phase: On the final day, present the tone (CS) alone and measure the suppression of an ongoing behavior (e.g., drinking) as an index of conditioned fear.

  • Drug Administration: Administer this compound at different doses (e.g., 5, 15, and 30 mg/kg) before the pre-exposure or conditioning phase to assess its effects on the development of latent inhibition.[14][15][16]

  • Data Analysis: Latent inhibition is demonstrated if the pre-exposed group shows less suppression of drinking during the test phase compared to the non-pre-exposed group. The effect of this compound is evaluated by its ability to modulate this effect.[14]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the logical framework for its investigation as a potential antipsychotic.

BMY14802_Mechanism cluster_receptors Primary Targets cluster_neurons Neuronal Systems cluster_effects Downstream Effects BMY14802 This compound SigmaR Sigma Receptors BMY14802->SigmaR Antagonist HT1A 5-HT1A Receptors BMY14802->HT1A Agonist DopamineNeuron Dopaminergic Neuron SigmaR->DopamineNeuron Modulates SerotoninNeuron Serotonergic Neuron HT1A->SerotoninNeuron Inhibits DA_Release ↑ Dopamine Release (especially in mesolimbic pathway) DopamineNeuron->DA_Release DA_Metabolism ↑ Dopamine Metabolism DopamineNeuron->DA_Metabolism A10_Activity Modulation of A10 Firing DopamineNeuron->A10_Activity

Proposed signaling pathway of this compound.

Antipsychotic_Hypothesis cluster_preclinical Preclinical Evidence cluster_mechanism Proposed Mechanism cluster_clinical Clinical Outcome A10_Selectivity Preferential modulation of A10 dopamine neurons Hypothesis Hypothesis: This compound has antipsychotic efficacy with low EPS risk A10_Selectivity->Hypothesis Latent_Inhibition Reversal of amphetamine-induced disruption of latent inhibition Latent_Inhibition->Hypothesis Animal_Models Efficacy in some animal models of psychosis Animal_Models->Hypothesis Sigma_Antagonism Sigma Receptor Antagonism Sigma_Antagonism->Hypothesis HT1A_Agonism 5-HT1A Receptor Agonism HT1A_Agonism->Hypothesis No_D2_Blockade Lack of D2 Receptor Blockade No_D2_Blockade->Hypothesis Clinical_Trial Phase III clinical trials in patients with schizophrenia Hypothesis->Clinical_Trial No_Improvement No significant improvement in psychiatric symptoms Clinical_Trial->No_Improvement No_EPS No significant extrapyramidal side effects Clinical_Trial->No_EPS

Logical framework for investigating this compound.

Discussion and Conclusion

This compound represents a significant departure from traditional dopamine D2 receptor-blocking antipsychotics. Its unique mechanism of action, centered on sigma and 5-HT1A receptors, results in a complex and nuanced modulation of the dopaminergic system. Preclinical evidence, particularly its preferential effects on the mesolimbic dopamine pathway and its performance in animal models like latent inhibition, provided a strong rationale for its investigation as a novel antipsychotic with a potentially superior side-effect profile.[5][14]

However, despite the promising preclinical data, this compound did not demonstrate significant efficacy in improving psychiatric symptoms in clinical trials with schizophrenia patients.[1] This highlights the translational gap that often exists between preclinical findings and clinical outcomes in psychiatric drug development. Nevertheless, the study of this compound has provided valuable insights into the roles of sigma and 5-HT1A receptors in modulating dopamine neurotransmission and their potential as targets for novel therapeutic agents. Further research into compounds with similar mechanisms of action may yet yield effective treatments for psychotic disorders. The neuroprotective potential of this compound and its metabolites, as suggested by studies on methamphetamine-induced neurotoxicity, also warrants further investigation.[17]

References

Preclinical Profile of BMY 14802: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMY 14802, also known as BMS-181100, is a novel psychotropic agent that has been the subject of extensive preclinical investigation for its potential antipsychotic properties. Unlike traditional neuroleptics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a unique pharmacological profile, acting as a potent sigma (σ) receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist.[1][2] This distinct mechanism of action suggested the potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with typical antipsychotics.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its pharmacological characteristics, key in vivo and in vitro experimental findings, and the proposed signaling pathways underlying its effects.

Data Presentation: Pharmacological Profile

The pharmacological profile of this compound has been characterized through a series of in vitro binding and functional assays. The data consistently demonstrate a high affinity for sigma receptors and a moderate affinity for 5-HT1A receptors, with notably low affinity for dopamine D2 receptors.

Receptor Binding Affinities

The binding affinities of this compound for various neurotransmitter receptors are summarized in the table below. The data are presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration) and IC50 (the half maximal inhibitory concentration) or pKi (the negative logarithm of the inhibition constant) and Ki (the inhibition constant) values, which are inversely related to binding affinity.

ReceptorpIC50IC50 (nM)pKiKi (nM)SpeciesRadioligandReference
Sigma7.3---Mouse-[5]
5-HT1A6.7---Mouse-[5]
Dopamine D2< 5>10,000--Rat[3H]spiperone[4]
Dopamine D2--5.483346Human[3H]spiperone[3]
Dopamine D25.612431--Mouse-[3]
In Vivo Efficacy

The in vivo effects of this compound have been assessed in various animal models to determine its functional activity at its target receptors. The following table summarizes key efficacy data.

AssayEffectED50 / Effective DoseSpeciesReference
Inhibition of Dorsal Raphe Neuron FiringInhibition of serotonergic neuron firingED50 = 0.19 mg/kg (i.v.)Rat[6]
20 mg/kg (intragastric)Rat[6]
Increase in Locus Coeruleus Neuron FiringMild increase in noradrenergic neuron firingED25 = 0.36 mg/kg (i.v.)Rat[6]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

General Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7][8][9][10][11]

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic activity of this compound.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.

  • Procedure: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the animal moves to the safe compartment during the CS presentation, before the onset of the US. An escape response is recorded if the animal moves after the US has started.

  • Drug Administration: this compound is administered at various doses prior to the test session.

  • Data Analysis: The number of avoidance and escape responses, as well as the latency to respond, are recorded. A selective decrease in avoidance responding without affecting escape responding is indicative of antipsychotic-like activity.[12]

Latent Inhibition (LI)

Objective: To further evaluate the antipsychotic potential of this compound in a model of attentional dysfunction relevant to schizophrenia.

Methodology:

  • Apparatus: A conditioned emotional response (CER) setup where rats are trained to lick a water spout.

  • Procedure: The experiment consists of three stages:

    • Pre-exposure: One group of rats is repeatedly exposed to a neutral stimulus (e.g., a tone) without any consequence. Another group does not receive this pre-exposure.

    • Conditioning: Both groups of rats undergo classical conditioning where the pre-exposed stimulus (the tone) is paired with a mild foot shock.

    • Test: The degree of conditioning is assessed by measuring the suppression of licking behavior in the presence of the tone. Latent inhibition is observed when the pre-exposed group shows less suppression of licking (i.e., they have learned the association more slowly) compared to the non-pre-exposed group.

  • Drug Administration: this compound is administered before the pre-exposure and/or conditioning phases.

  • Data Analysis: The suppression ratio is calculated to quantify the degree of conditioned fear. Antipsychotic drugs are expected to potentiate latent inhibition.[13][14]

In Vivo Electrophysiology

Objective: To investigate the effects of this compound on the firing activity of midbrain dopamine neurons.

Methodology:

  • Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the substantia nigra (A9) or the ventral tegmental area (A10), the locations of dopamine neuron cell bodies.

  • Recording: Extracellular single-unit recordings are used to measure the spontaneous firing rate of individual dopamine neurons.

  • Drug Administration: this compound is administered intravenously.

  • Data Analysis: Changes in the firing rate and pattern of dopamine neurons in response to the drug are analyzed.[15][16][17]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

BMY_14802_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron BMY14802_pre This compound HT1A_auto 5-HT1A Autoreceptor BMY14802_pre->HT1A_auto Agonist AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases PKA_pre PKA cAMP_pre->PKA_pre Decreases activation Ca_channel_pre Ca2+ Channel PKA_pre->Ca_channel_pre Reduces phosphorylation Serotonin_release Serotonin Release Ca_channel_pre->Serotonin_release Inhibits BMY14802_post This compound Sigma1R Sigma-1 Receptor BMY14802_post->Sigma1R Antagonist IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Regulates Neuronal_modulation Modulation of Neuronal Excitability Ca_release->Neuronal_modulation

Caption: Proposed mechanism of action of this compound.

Conditioned_Avoidance_Response_Workflow cluster_training Training Phase cluster_testing Testing Phase start Place rat in shuttle box cs Present Conditioned Stimulus (CS) (e.g., light/tone) start->cs us Present Unconditioned Stimulus (US) (foot shock) cs->us If no response avoid Rat moves to other side (Avoidance Response) cs->avoid If response escape Rat moves to other side (Escape Response) us->escape test_session Conduct CAR test session drug_admin Administer this compound or Vehicle drug_admin->test_session data_analysis Analyze avoidance/escape responses and latencies test_session->data_analysis

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Latent_Inhibition_Workflow cluster_groups Subject Groups cluster_procedure Experimental Procedure group_pe Pre-exposed (PE) Group pre_exposure Phase 1: Pre-exposure (PE group exposed to neutral stimulus) group_pe->pre_exposure group_npe Non-pre-exposed (NPE) Group conditioning Phase 2: Conditioning (Both groups: stimulus + foot shock) group_npe->conditioning pre_exposure->conditioning test Phase 3: Test (Measure suppression of licking) conditioning->test

Caption: Experimental workflow for the Latent Inhibition (LI) test.

Conclusion

The preclinical data for this compound strongly indicate a novel mechanism of action for a potential antipsychotic agent, characterized by its potent sigma receptor antagonism and 5-HT1A receptor agonism, with a notable lack of affinity for dopamine D2 receptors.[1][3][5] In vivo studies have demonstrated its efficacy in animal models predictive of antipsychotic activity, such as the conditioned avoidance response and latent inhibition paradigms.[12][13] Furthermore, electrophysiological studies have shown that this compound modulates the activity of midbrain dopamine neurons through an indirect mechanism, consistent with its atypical receptor binding profile.[4][15][16] While clinical trials in patients with schizophrenia did not show significant improvement in psychiatric symptoms, the preclinical profile of this compound highlights the potential for developing novel antipsychotics with improved side-effect profiles by targeting non-dopaminergic systems.[1] Further research into the complex interplay between the sigma and serotonergic systems may yet yield new therapeutic strategies for psychotic disorders.

References

Methodological & Application

BMY 14802: In Vivo Experimental Protocols for Antipsychotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is an investigational compound with a unique pharmacological profile that has been evaluated for its potential antipsychotic properties. Unlike typical and some atypical antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors, with negligible interaction with dopamine receptors.[1][2] This distinct mechanism of action suggests that this compound may offer a novel therapeutic approach for schizophrenia, potentially with a reduced risk of extrapyramidal side effects (EPS) commonly associated with dopamine receptor antagonists.[1][2] Notably, in vivo studies have demonstrated that this compound does not induce catalepsy in rats, a common preclinical indicator of EPS liability.[2]

These application notes provide detailed protocols for key in vivo experiments designed to assess the antipsychotic potential of this compound in rodent models. The included methodologies cover behavioral assays relevant to the positive and negative symptoms of schizophrenia, as well as potential side effects.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Behavioral Effects of this compound in Rats

Behavioral TestAnimal ModelThis compound Dosage (mg/kg)Key Findings
Latent InhibitionRat5, 15, 30Antagonized amphetamine-induced disruption of latent inhibition and enhanced latent inhibition under specific conditions.
Amphetamine-Induced Neuronal ActivityFreely moving rat5, 10, 20Reversed amphetamine-induced excitations of neostriatal motor-related neurons.
Catalepsy TestRatNot specifiedDoes not induce catalepsy.
Amphetamine-Induced LocomotionRat5, 10, 20Attenuated the locomotor effects of amphetamine.
Neck DystoniaRatNot specifiedReversed sigma receptor agonist-induced neck dystonia when co-administered. Did not induce dystonia on its own.[3]

Table 2: Neurochemical and Electrophysiological Effects of this compound in Rats

ExperimentBrain RegionThis compound Dosage (mg/kg)Key Findings
Neurotensin (B549771) ConcentrationNucleus Accumbens, Caudate35 (acute and chronic)Significantly increased neurotensin concentrations.
Electrophysiological Activity of Dopamine NeuronsSubstantia Nigra (A9), Ventral Tegmental Area (A10)2.5-10.0 (chronic, s.c.)Reduced the number of spontaneously active A10 dopamine neurons without affecting A9 neurons.[4]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test

This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, as amphetamine-induced hyperlocomotion is considered a surrogate for dopamine hyperactivity.[1]

Materials:

  • Male Sprague-Dawley or Lister-Hooded rats (250-350 g)[1]

  • Locomotor activity chambers equipped with infrared beams (e.g., plexiglass box with X, Y, and Z-axis infrared beams)[1]

  • D-amphetamine sulfate

  • This compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Habituation: Habituate the rats to the locomotor activity chambers for 1-3 days for 60 minutes each day to reduce novelty-induced hyperactivity.[1]

  • Baseline Activity: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30 minutes.[1]

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

    • After a specified pretreatment time (e.g., 30 minutes), administer D-amphetamine (e.g., 1.0 mg/kg, i.p.) or saline.[5][6]

  • Data Collection: Immediately after the amphetamine injection, record locomotor activity for 60-90 minutes. Activity is typically measured as the number of infrared beam breaks, which can be converted to distance traveled (cm).[1][7]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the total distance traveled between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Catalepsy Test (Bar Test)

This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonian-like motor rigidity.[8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-300 g)

  • Catalepsy bar: a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-12 cm above a flat surface.[9]

  • This compound

  • Positive control (e.g., haloperidol (B65202), 1 mg/kg, i.p.)[10]

  • Vehicle

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound, haloperidol, or vehicle to the rats.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.[10]

  • Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[8]

  • Cut-off Time: A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid causing undue stress to the animals. If the rat remains on the bar for the entire cut-off period, this time is recorded.[10]

  • Data Analysis: The descent latency is recorded for each rat at each time point. The data can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test) or ANOVA on transformed data.

Latent Inhibition Test

Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli and is considered a model of attentional deficits in schizophrenia. Disruption of LI by amphetamine can be reversed by antipsychotic drugs.[11][12]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Conditioned emotional response (CER) apparatus: a chamber with a grid floor for delivering foot shocks and a drinking spout connected to a lickometer.

  • Tone generator (conditioned stimulus, CS)

  • Shock generator (unconditioned stimulus, US)

  • This compound

  • Amphetamine

  • Vehicle

Procedure: This procedure consists of three stages, typically conducted on three consecutive days.[11]

  • Stage 1: Pre-exposure:

    • Rats are water-deprived for 24 hours prior to this stage.

    • Place the rats in the CER apparatus and allow them to drink from the spout.

    • The "pre-exposed" group receives a series of non-reinforced presentations of the tone (e.g., 10-40 presentations). The "non-pre-exposed" group is placed in the chamber for the same duration without any tone presentations.

    • Administer this compound or vehicle before this stage.

  • Stage 2: Conditioning:

    • 24 hours after the pre-exposure stage, all rats are placed back in the chamber.

    • The tone (CS) is presented and co-terminated with a mild foot shock (US) (e.g., 0.5 mA for 0.5 seconds). This is typically repeated for 2-5 trials.

  • Stage 3: Test:

    • 24 hours after conditioning, the rats are returned to the chamber and allowed to drink.

    • The tone is presented without the shock.

    • Latent inhibition is measured by the suppression of licking during the tone presentation. This is often quantified as a suppression ratio: (licks during CS) / (licks during CS + licks in a pre-CS period of the same duration). A lower suppression ratio indicates greater fear conditioning.

  • Data Analysis: A significant difference in the suppression ratio between the pre-exposed and non-pre-exposed groups in the vehicle-treated animals demonstrates latent inhibition. The ability of this compound to potentiate this effect or to reverse amphetamine-induced disruption of LI is the primary outcome measure.

Mandatory Visualizations

Signaling Pathway of this compound

BMY14802_Signaling_Pathway BMY14802 This compound SigmaR Sigma (σ) Receptor BMY14802->SigmaR Antagonist SHT1A 5-HT1A Receptor BMY14802->SHT1A Agonist DopamineSystem Dopaminergic System SigmaR->DopamineSystem Modulation SHT1A->DopamineSystem Modulation Antipsychotic Potential Antipsychotic Effects DopamineSystem->Antipsychotic ReducedEPS Reduced EPS Liability DopamineSystem->ReducedEPS Indirect Interaction

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Amphetamine-Induced Hyperlocomotion

Amphetamine_Hyperlocomotion_Workflow cluster_prep Preparation cluster_test Test Day cluster_analysis Data Analysis Habituation Habituation to Locomotor Chambers (1-3 days) Baseline Record Baseline Activity (30 min) Habituation->Baseline DrugAdmin Administer this compound or Vehicle Baseline->DrugAdmin AmphetamineAdmin Administer Amphetamine or Saline DrugAdmin->AmphetamineAdmin RecordActivity Record Locomotor Activity (60-90 min) AmphetamineAdmin->RecordActivity DataAnalysis Analyze Locomotor Data (e.g., ANOVA) RecordActivity->DataAnalysis

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.

Logical Relationship in the Latent Inhibition Test

Latent_Inhibition_Logic cluster_preexposure Stage 1: Pre-exposure cluster_conditioning Stage 2: Conditioning cluster_test Stage 3: Test cluster_outcome Outcome Preexposed Pre-exposed Group (Tone, No Shock) Conditioning All Groups (Tone + Shock) Preexposed->Conditioning NonPreexposed Non-Pre-exposed Group (No Tone, No Shock) NonPreexposed->Conditioning Test All Groups (Tone, No Shock) Conditioning->Test LI_Observed Latent Inhibition (Less Fear in Pre-exposed Group) Test->LI_Observed Normal/Antipsychotic LI_Disrupted LI Disrupted (Equal Fear) Test->LI_Disrupted Amphetamine

References

Application Notes and Protocols for BMY 14802 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental contexts for the use of BMY 14802 in rodent models, based on preclinical research. Detailed protocols for key behavioral assays are also provided to facilitate experimental design and execution.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various rodent models.

Table 1: this compound Dosage in Rat Models
Model/Assay Dosage Range (mg/kg) Administration Route Key Findings
Amphetamine-Induced Hyperactivity5, 10, 20Not SpecifiedReversed amphetamine-induced changes in neostriatal single-unit activity.[1]
Methamphetamine Sensitization15, 30Intraperitoneal (i.p.)Prevented the development of behavioral sensitization to methamphetamine.[2]
Latent Inhibition (Potential Antipsychotic)5, 15, 30Not SpecifiedAntagonized amphetamine-induced disruption of latent inhibition.[3]
5-HT Behavioral Syndrome3 - 15Not SpecifiedInduced aspects of the 5-HT behavioral syndrome.[4]
Neurotensin (B549771) Concentration35 (daily)Intraperitoneal (i.p.)Increased neurotensin concentrations in the nucleus accumbens and caudate.[5]
Electrophysiology (Midbrain Dopamine (B1211576) Neurons)2.5 - 10 (chronic, 28 days)Subcutaneous (s.c.)Reduced the number of spontaneously active A10 dopamine neurons.[6]
Dopaminergic FunctionNot SpecifiedNot SpecifiedIncreased dopamine turnover and nigral dopamine neuronal impulse flow.[7]
Gene Expression (Striatum)15 (14 days)Intraperitoneal (i.p.)Increased proenkephalin mRNA and decreased protachykinin mRNA levels.[8]
Table 2: this compound Dosage in Mouse Models
Model/Assay Dosage Range (mg/kg) Administration Route Key Findings
Amphetamine-Induced HyperactivityNot SpecifiedNot SpecifiedAttenuated amphetamine-induced hyperactivity.[4]
Conditioned Avoidance RespondingNot SpecifiedNot SpecifiedAttenuated conditioned avoidance responding.[4]
HypothermiaDose-dependentNot SpecifiedInduced a dose-dependent hypothermia.[4]
Mescaline-Induced Head TwitchesNot SpecifiedNot SpecifiedAntagonized mescaline-induced head twitches.[4]
Drug Discrimination (8-OH-DPAT)3 - 15Not SpecifiedGeneralized to the 8-OH-DPAT discriminative stimulus.[4]

Experimental Protocols

Amphetamine-Induced Hyperactivity in Rats

This protocol is a general guideline for assessing the effect of this compound on amphetamine-induced locomotor hyperactivity, a common preclinical model for screening antipsychotic-like activity.

Materials:

  • Male Sprague-Dawley rats.

  • This compound.

  • d-amphetamine sulfate.

  • Vehicle for drug dissolution (e.g., saline, distilled water, or a small percentage of a solubilizing agent like Tween 80).

  • Locomotor activity chambers equipped with infrared beams.

  • Syringes and needles for injection.

Procedure:

  • Habituation: For three consecutive days, place the rats in the locomotor activity chambers for 60 minutes each day to acclimate them to the environment.

  • Drug Administration: On the test day, administer this compound (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle. The volume of administration should be consistent across all animals (e.g., 1 ml/kg).

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes following this compound administration.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or vehicle.

  • Data Recording: Immediately place the animals back into the locomotor activity chambers and record locomotor activity for 60-90 minutes.[1] Activity is typically measured as distance traveled, ambulations (consecutive beam breaks), or rearing frequency.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects. Compare the total activity counts between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conditioned Emotional Response (Latent Inhibition) in Rats

This protocol outlines the conditioned emotional response (CER) procedure to assess latent inhibition, a measure of attentional processing that is disrupted in schizophrenia.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory stimulus presentation, and a lick tube connected to a water source and a lickometer.

  • A tone generator (Conditioned Stimulus - CS).

  • A shock generator (Unconditioned Stimulus - US).

  • This compound.

  • d-amphetamine (for disruption of latent inhibition).

  • Vehicle.

Procedure:

This procedure consists of three main stages:

Stage 1: Pre-exposure

  • Water deprive the rats for 23 hours.

  • For two consecutive days, place the rats in the conditioning chambers and allow them to lick for water for a set period (e.g., 15 minutes).

  • On the third day, divide the rats into pre-exposed (PE) and non-pre-exposed (NPE) groups.

  • Administer this compound (e.g., 5, 15, or 30 mg/kg) or vehicle prior to the session. To test for reversal of amphetamine effects, a separate group would receive amphetamine (e.g., 1 mg/kg) with or without this compound co-administration.

  • Place the PE group in the chambers and present the tone CS (e.g., 80 dB, 2 kHz) for a set number of trials (e.g., 20 or 40 presentations of 10-second duration with a variable inter-trial interval). The NPE group is placed in the chambers for the same duration without tone presentation.

Stage 2: Conditioning

  • Twenty-four hours after the pre-exposure stage, all rats are placed back in the conditioning chambers.

  • After a baseline period of licking, present the tone CS, which co-terminates with a mild footshock US (e.g., 0.5 mA for 0.5 seconds). Repeat for a small number of trials (e.g., 2-5 pairings).

Stage 3: Test

  • Twenty-four hours after conditioning, place the rats back in the chambers and allow them to lick for water.

  • Present the tone CS without the US.

  • Measure the suppression of licking during the tone presentation. This is typically calculated as a suppression ratio: (licks during CS) / (licks during CS + licks in a pre-CS period of the same duration). A lower suppression ratio indicates greater fear conditioning.

  • Expected Outcome: In control animals, the PE group should show a higher suppression ratio (less suppression of licking) compared to the NPE group, demonstrating latent inhibition. Antipsychotic drugs are expected to potentiate this effect. In the amphetamine-disruption model, amphetamine is expected to abolish the difference between PE and NPE groups, and an effective antipsychotic like this compound should restore it.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

This compound primarily acts as a sigma-1 (σ1) receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist. The following diagram illustrates the potential downstream signaling cascades affected by this compound's interaction with these receptors.

BMY14802_Signaling cluster_sigma Sigma-1 Receptor Antagonism cluster_5HT1A 5-HT1A Receptor Agonism BMY_sigma This compound sigma1 σ1 Receptor BMY_sigma->sigma1 Antagonizes chaperone Chaperone Activity Modulation sigma1->chaperone Regulates BMY_5HT1A This compound HT1A 5-HT1A Receptor BMY_5HT1A->HT1A Agonist Gi Gi/o Protein HT1A->Gi ERK ERK Signaling HT1A->ERK Modulates AC Adenylyl Cyclase Gi->AC Inhibits Gbg Gβγ Gi->Gbg cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_channel ↑ K+ Channel Opening Gbg->K_channel Ca_channel ↓ Ca2+ Channel Closing Gbg->Ca_channel

Caption: this compound's dual mechanism of action.

Experimental Workflow for Amphetamine-Induced Hyperactivity Assay

The following diagram outlines the key steps in conducting an amphetamine-induced hyperactivity study to evaluate the effects of this compound.

Hyperactivity_Workflow cluster_workflow Amphetamine-Induced Hyperactivity Workflow A Animal Habituation (3 days, 60 min/day) B Drug Administration (this compound or Vehicle) A->B C Pre-treatment Period (30-60 min) B->C D Amphetamine Challenge (0.5-1.5 mg/kg, i.p.) C->D E Locomotor Activity Recording (60-90 min) D->E F Data Analysis E->F

Caption: Workflow for assessing this compound's effect on hyperactivity.

Logical Flow of the Latent Inhibition Paradigm

This diagram illustrates the logical progression and group comparisons in a latent inhibition experiment.

Latent_Inhibition_Logic cluster_logic Latent Inhibition Experimental Logic start Start pre_exposure Pre-exposure Stage start->pre_exposure pe_group Pre-exposed (PE) Group (Tone Presentations) pre_exposure->pe_group npe_group Non-pre-exposed (NPE) Group (No Tone) pre_exposure->npe_group conditioning Conditioning Stage (Tone-Shock Pairing for all groups) pe_group->conditioning npe_group->conditioning test Test Stage (Tone Presentation, Measure Lick Suppression) conditioning->test outcome Outcome Comparison test->outcome li_present Latent Inhibition Present (PE > NPE Suppression Ratio) outcome->li_present If li_absent Latent Inhibition Absent (PE ≈ NPE Suppression Ratio) outcome->li_absent Else

Caption: Logical flow of the latent inhibition experiment.

References

Application Notes and Protocols for the Preparation of BMY 14802 for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMY 14802, a potent sigma receptor antagonist, for in vivo and in vitro research applications. The information compiled is based on a comprehensive review of available research literature.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for this compound hydrochloride.

ParameterValueReference
Molecular Weight 384.86 g/mol [1]
Solubility
WaterSoluble to 25 mM[1]
DMSOSparingly soluble: 1-10 mg/mL; Highly soluble up to 125 mg/mL with sonication[2][3]
EthanolSlightly soluble: 0.1-1 mg/mL[2]
In Vivo Dosages (Rats)
Intraperitoneal (i.p.)5, 10, 15, 20, 30, 35 mg/kg[4][5][6][7]
Subcutaneous (s.c.)25.0 mg/kg

Experimental Protocols

Preparation of this compound for In Vivo Injection (Intraperitoneal or Subcutaneous)

This protocol outlines the steps for preparing this compound hydrochloride for administration to rodents. The recommended vehicle is sterile physiological saline, given the aqueous solubility of the hydrochloride salt.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% sodium chloride (physiological saline) solution

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animal, calculate the total mass of this compound hydrochloride needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Add the vehicle: Add a precise volume of sterile 0.9% saline to the vial to achieve the desired final concentration. The concentration should be calculated to ensure the appropriate injection volume for the animal's weight (typically 1-5 mL/kg for rats).

  • Dissolve the compound: Gently vortex the vial until the this compound hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterile filter the solution: To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated.

Safety Precautions:

  • Handle this compound hydrochloride powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Preparation of this compound for In Vitro Studies

For in vitro experiments, such as cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Prepare a high-concentration stock solution: Weigh the desired amount of this compound hydrochloride and dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Sonication can be used to aid dissolution if necessary.[3]

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solutions at -20°C or -80°C for long-term stability.

  • Working solution preparation: When needed, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing this compound for injection and a simplified representation of its primary signaling pathway.

BMY_14802_Preparation_Workflow cluster_invivo In Vivo Preparation cluster_invitro In Vitro Preparation weigh_invivo Weigh this compound HCl add_saline Add Sterile 0.9% Saline weigh_invivo->add_saline dissolve_vortex Vortex to Dissolve add_saline->dissolve_vortex sterile_filter Sterile Filter (0.22 µm) dissolve_vortex->sterile_filter inject Ready for Injection sterile_filter->inject weigh_invitro Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh_invitro->add_dmso dissolve_sonicate Dissolve (Vortex/Sonicate) add_dmso->dissolve_sonicate aliquot_store Aliquot and Store at -20/-80°C dissolve_sonicate->aliquot_store dilute Dilute in Assay Medium aliquot_store->dilute

Caption: Workflow for preparing this compound for in vivo and in vitro use.

BMY_14802_Signaling_Pathway BMY14802 This compound SigmaR Sigma-1 Receptor BMY14802->SigmaR Antagonist Downstream Modulation of Downstream Signaling SigmaR->Downstream Inhibition

Caption: this compound acts as a sigma-1 receptor antagonist.

References

Application Notes and Protocols for BMY 14802 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of BMY 14802 in mice for preclinical research, focusing on its application in behavioral neuroscience. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy.

Introduction

This compound is a pharmacological agent with a dual mechanism of action, functioning as a sigma-1 (σ1) receptor antagonist and a serotonin (B10506) 1A (5-HT1A) receptor agonist.[1] This unique profile makes it a compound of interest for investigating potential antipsychotic and anxiolytic effects, as well as its role in modulating dopaminergic systems.[1][2] Preclinical studies in rodents are crucial for elucidating its therapeutic potential and underlying mechanisms.

Data Presentation

The following table summarizes the quantitative data for this compound administration in mice as reported in the cited literature.

ParameterValueSpeciesApplicationReference
Administration Route Intraperitoneal (i.p.)MouseBehavioral StudiesKitanaka et al., 2009
Dosage Range 1, 5, 10 mg/kgMouseStereotypy AnalysisKitanaka et al., 2009
Vehicle SalineMouseBehavioral StudiesKitanaka et al., 2009
Solubility Soluble to 25 mM in waterN/ADrug PreparationR&D Systems
Pre-treatment Time 30 minutes before behavioral testingMouseStereotypy AnalysisKitanaka et al., 2009

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with two distinct signaling pathways: antagonism of the sigma-1 receptor and agonism of the 5-HT1A receptor.

BMY_14802_Signaling_Pathways cluster_sigma1 Sigma-1 Receptor Antagonism cluster_5HT1A 5-HT1A Receptor Agonism BMY14802_sigma This compound Sigma1R Sigma-1 Receptor BMY14802_sigma->Sigma1R Antagonizes IonChannels Ion Channels (e.g., NMDA Receptor) Sigma1R->IonChannels Modulates OtherReceptors Other Receptors (e.g., Opioid) Sigma1R->OtherReceptors Interacts with CellularResponse_sigma Modulation of Neuronal Excitability IonChannels->CellularResponse_sigma OtherReceptors->CellularResponse_sigma BMY14802_5HT1A This compound HT1AR 5-HT1A Receptor BMY14802_5HT1A->HT1AR Agonist Gi Gi Protein HT1AR->Gi AC Adenylyl Cyclase Gi->AC Inhibits ERK_Akt ↑ ERK / Akt Signaling Gi->ERK_Akt Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse_5HT1A Altered Gene Expression & Neuronal Function PKA->CellularResponse_5HT1A ERK_Akt->CellularResponse_5HT1A

This compound dual signaling pathways.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 ml) with appropriate gauge needles (e.g., 27G)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1, 5, or 10 mg/kg) and the weight of the mice, calculate the total mass of this compound hydrochloride needed.

  • Dissolve this compound: Weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube. Add the appropriate volume of sterile saline to achieve the desired final concentration. This compound hydrochloride is soluble in water.[3]

  • Vortex: Vortex the solution until the this compound is completely dissolved.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).

    • For behavioral experiments, administer the solution 30 minutes prior to testing.

Protocol 2: Assessment of Stereotyped Behavior

This protocol details the methodology for observing and quantifying stereotyped behaviors in mice following this compound administration.

Materials:

  • Transparent observation chambers (e.g., standard mouse cages or Plexiglas arenas)

  • Video recording equipment (optional but recommended for unbiased scoring)

  • Stopwatch

Procedure:

  • Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for a period of 30-60 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle control as described in Protocol 1.

  • Observation Period: 30 minutes after injection, begin the observation period, which typically lasts for 60 minutes.

  • Behavioral Scoring: Observe and score the frequency and duration of stereotyped behaviors. Common stereotypies to score include:

    • Sniffing: Continuous sniffing of the cage walls or floor.

    • Biting or Licking: Repetitive biting or licking of the cage bars or walls.

    • Rearing: Repetitive standing on the hind legs.

    • Head Weaving: Side-to-side movements of the head.

    • An observational time-sampling procedure can be used, where the presence or absence of a specific behavior is recorded at regular intervals (e.g., every 1-5 minutes).[4]

  • Data Analysis: Analyze the scores for each behavior to determine the effect of this compound.

Stereotypy_Workflow Acclimation Acclimation (30-60 min) Drug_Admin This compound or Vehicle Administration (i.p.) Acclimation->Drug_Admin Pre_Test_Period Pre-Test Period (30 min) Drug_Admin->Pre_Test_Period Observation Behavioral Observation (60 min) Pre_Test_Period->Observation Scoring Scoring of Stereotypies (Sniffing, Biting, Rearing) Observation->Scoring Analysis Data Analysis Scoring->Analysis Locomotor_Activity_Workflow Acclimation Room Acclimation (30-60 min) Drug_Admin This compound or Vehicle Administration (i.p.) Acclimation->Drug_Admin Pre_Test_Period Pre-Test Period (30 min) Drug_Admin->Pre_Test_Period Placement Place Mouse in Center of Open Field Pre_Test_Period->Placement Recording Record Activity (15-60 min) Placement->Recording Data_Collection Collect Data: - Distance Traveled - Time in Center - Rearing Recording->Data_Collection Cleaning Clean Arena Recording->Cleaning Analysis Data Analysis Data_Collection->Analysis

References

Application Notes and Protocols for Studying L-DOPA-Induced Dyskinesia with BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the most effective treatment for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. However, long-term L-DOPA therapy is often complicated by the development of debilitating motor fluctuations and L-DOPA-induced dyskinesia (LID), which are abnormal involuntary movements.[1] The underlying mechanisms of LID are complex and involve multiple neurotransmitter systems beyond dopamine (B1211576), including serotonin (B10506).[2]

BMY 14802 is a pharmacological agent that has shown promise in preclinical models for mitigating LID.[1][3] Initially investigated as a potential antipsychotic, this compound exhibits a unique pharmacological profile, acting as a serotonin 5-HT1A receptor agonist and a purported sigma-1 receptor antagonist.[1][4] Research suggests that its anti-dyskinetic properties are primarily mediated through its action on 5-HT1A receptors.[1][4] These notes provide an overview of the application of this compound in studying LID, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound's primary mechanism in reducing LID is attributed to its agonist activity at serotonin 5-HT1A receptors.[1][4] While it is also known as a sigma-1 receptor antagonist, studies have indicated that this action may not be central to its anti-dyskinetic effects.[1] The anti-LID effect of this compound can be reversed by the 5-HT1A antagonist WAY-100635, further supporting the crucial role of the serotonergic system.[1][2]

Interestingly, this compound has demonstrated efficacy in reducing dyskinesias induced not only by L-DOPA but also by direct dopamine D1 and D2 receptor agonists.[2][3] This suggests a broader modulatory role in the basal ganglia circuits affected in PD and LID. Importantly, at effective anti-dyskinetic doses, this compound does not appear to compromise the therapeutic, anti-parkinsonian effects of L-DOPA.[2] this compound is also noted for its very low affinity for dopamine D2 receptors, which may contribute to its favorable side effect profile, lacking extrapyramidal symptoms.[1][4][5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on L-DOPA-induced dyskinesias and other related behaviors in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.

Table 1: Effect of this compound on L-DOPA-Induced Abnormal Involuntary Movements (AIMs) [2]

Treatment GroupDose (mg/kg)Axial AIMs ScoreLimb AIMs ScoreOrolingual AIMs ScoreTotal AIMs Score
Vehicle + L-DOPA-HighHighHighHigh
This compound + L-DOPA5ReducedReducedReducedReduced
This compound + L-DOPA10More ReducedMore ReducedMore ReducedMore Reduced
This compound + L-DOPA20Most ReducedMost ReducedMost ReducedMost Reduced

Note: "Reduced," "More Reduced," and "Most Reduced" indicate a dose-dependent decrease in AIMs scores compared to the vehicle group.

Table 2: Effect of this compound on Dopamine Agonist-Induced Dyskinesias [2][3]

AgonistThis compound Dose (mg/kg)Effect on Dyskinesia
D1 Agonist (SKF81297)10Reduced
D1 Agonist (SKF81297)20Reduced
D2 Agonist (Quinpirole)10Reduced
D2 Agonist (Quinpirole)20Reduced

Table 3: Pharmacological Reversal of this compound's Anti-Dyskinetic Effect [1][2][3][4]

TreatmentReversal AgentDose (mg/kg)Outcome on this compound's Effect
This compound + L-DOPAWAY-100635 (5-HT1A antagonist)0.5Reversed
This compound + SKF81297WAY-100635 (5-HT1A antagonist)0.5Not Reversed
This compound + QuinpiroleWAY-100635 (5-HT1A antagonist)0.5Not Reversed
This compound + L-DOPAPrazosin (α-1 antagonist)-Not Reversed

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is the standard preclinical model for creating a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride into the medial forebrain bundle of one hemisphere. The coordinates for injection should be determined based on a stereotaxic atlas for the specific rat strain.

    • To protect noradrenergic neurons, pre-treat the animals with desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.

    • Allow a recovery period of at least 2-3 weeks post-surgery to ensure complete lesioning and stabilization.

  • Verification of Lesion:

    • Apomorphine- or Amphetamine-induced rotations: Administer a dopamine agonist (apomorphine or d-amphetamine) and quantify the number of contralateral rotations. A significant number of rotations (typically >7 rotations/minute) indicates a successful lesion.

    • Immunohistochemistry: Post-mortem analysis of tyrosine hydroxylase (TH) staining in the striatum and substantia nigra to confirm the loss of dopaminergic neurons.

Induction of L-DOPA-Induced Dyskinesia (LID)
  • Procedure:

    • Following the recovery period from 6-OHDA lesioning, chronically administer L-DOPA methyl ester (e.g., 6 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor such as benserazide (B1668006) (e.g., 12 mg/kg, i.p.) once daily for approximately 21 days.

    • This chronic treatment regimen will lead to the development of abnormal involuntary movements (AIMs).

Behavioral Assessment of Dyskinesia (AIMs Scoring)
  • Procedure:

    • On the test day, administer the treatment (e.g., vehicle, this compound) 30 minutes prior to the L-DOPA injection.[6]

    • After L-DOPA administration, place the rat in a transparent observation cage.

    • Score the severity of AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).

    • The AIMs are typically categorized into three subtypes:

      • Axial: Dystonic posturing of the neck and trunk.

      • Limb: Jerky and purposeless movements of the forelimb and hindlimb.

      • Orolingual: Vacuous chewing, jaw tremors, and tongue protrusions.

    • Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and severe.

    • The total AIMs score is the sum of the scores for each subtype.

Drug Preparation and Administration
  • This compound: Dissolve in distilled water. Administer via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg.[2][6]

  • L-DOPA methyl ester and Benserazide hydrochloride: Dissolve in 0.9% saline.[6]

  • WAY-100635: A 5-HT1A antagonist used to confirm the mechanism of action of this compound.

Visualizations

Signaling Pathway of this compound in Modulating LID

BMY14802_Signaling_Pathway cluster_Serotonergic_Neuron Serotonergic Neuron cluster_Dopaminergic_Terminal Dopaminergic Terminal (Post-synaptic) cluster_Modulation Modulation by this compound 5HT_release 5-HT Release DA_release Dopamine Release (from L-DOPA) D1R D1 Receptor DA_release->D1R Activates D2R D2 Receptor DA_release->D2R Activates Post_synaptic_signaling Aberrant Signaling (e.g., mTOR activation) D1R->Post_synaptic_signaling Leads to LID L-DOPA-Induced Dyskinesia Post_synaptic_signaling->LID Causes BMY14802 This compound HT1A_R 5-HT1A Receptor BMY14802->HT1A_R Agonist HT1A_R->Post_synaptic_signaling Inhibits

Caption: this compound's proposed mechanism in reducing LID.

Experimental Workflow for Testing this compound

BMY14802_Experimental_Workflow A 1. 6-OHDA Lesion in Rats B 2. Recovery Period (2-3 weeks) A->B C 3. Chronic L-DOPA Treatment to Induce Dyskinesia (21 days) B->C D 4. Stable Dyskinesia Established C->D E 5. Acute Drug Challenge: - Vehicle + L-DOPA - this compound (5, 10, 20 mg/kg) + L-DOPA - this compound + WAY-100635 + L-DOPA D->E F 6. Behavioral Assessment (AIMs Scoring for 3-4 hours) E->F G 7. Data Analysis and Comparison F->G

Caption: Workflow for evaluating this compound's anti-dyskinetic effects.

Logical Relationship of this compound's Receptor Activity

BMY14802_Receptor_Activity cluster_Receptors Receptor Interactions cluster_Effects Functional Outcomes BMY14802 This compound HT1A 5-HT1A Receptor BMY14802->HT1A Agonist Sigma1 Sigma-1 Receptor BMY14802->Sigma1 Antagonist D2R Dopamine D2 Receptor BMY14802->D2R Negligible Interaction AntiLID Anti-Dyskinetic Effect (Primary) HT1A->AntiLID AntagonistEffect Antagonist Effect (Contribution debated) Sigma1->AntagonistEffect LowAffinity Very Low Affinity (Minimal side effects) D2R->LowAffinity

Caption: this compound's interactions with key receptors.

References

Application Notes and Protocols for Behavioral Assays Using BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, is an atypical antipsychotic agent with a unique pharmacological profile. Primarily characterized as a potent sigma (σ) receptor antagonist, it also exhibits agonist activity at serotonin (B10506) 5-HT1A receptors, with negligible affinity for dopamine (B1211576) D2 receptors.[1][2] This profile distinguishes it from typical antipsychotics and has prompted its investigation in various preclinical behavioral models to elucidate its potential therapeutic effects, particularly for schizophrenia and other neuropsychiatric disorders. These application notes provide a summary of findings from key behavioral assays involving this compound and detailed protocols for their implementation.

Mechanism of Action

This compound's behavioral effects are believed to be mediated through its dual action on sigma and 5-HT1A receptors. Unlike traditional antipsychotics that primarily antagonize dopamine D2 receptors, this compound's lack of significant D2 binding suggests a lower propensity for extrapyramidal side effects.[1][3] Its antagonism of sigma receptors and agonism of 5-HT1A receptors are thought to modulate dopaminergic and serotonergic neurotransmission, contributing to its antipsychotic-like and anxiolytic-like properties observed in animal models.[2]

BMY14802_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BMY14802 This compound SigmaR Sigma-1 Receptor BMY14802->SigmaR Antagonist HT1AR_pre 5-HT1A Autoreceptor BMY14802->HT1AR_pre Agonist Dopamine_release Dopamine Release SigmaR->Dopamine_release Modulates Serotonin_release Serotonin Release HT1AR_pre->Serotonin_release Inhibits Behavioral_Effects Modulation of Behavioral Responses Dopamine_release->Behavioral_Effects Influences Serotonin_release->Behavioral_Effects Influences

Caption: Proposed mechanism of this compound action.

Data Presentation

The following tables summarize the qualitative and dose-range effects of this compound in various behavioral assays based on available literature. Specific quantitative data (e.g., mean ± SEM) are not consistently reported across studies.

Table 1: Effects of this compound on Models of Psychosis

Behavioral AssaySpeciesThis compound DosesObserved EffectReference(s)
Amphetamine-Induced HyperactivityMouse, Rat5-20 mg/kgAttenuated locomotor effects of amphetamine.[2][4][5]
Methamphetamine-Induced StereotypyRat15-30 mg/kgPrevented the development of behavioral sensitization to methamphetamine; no increase in stereotypy intensity.[6]
Conditioned Avoidance Responding (CAR)RatDose-dependentDecreased successful avoidance responses and increased avoidance latencies without affecting escape responses.[7]
Latent Inhibition (LI)Rat5-30 mg/kgEnhanced LI at lower numbers of preexposures and antagonized amphetamine-induced disruption of LI.[8]

Table 2: Effects of this compound on Other Behavioral Domains

Behavioral AssaySpeciesThis compound DosesObserved EffectReference(s)
Locomotor Activity (spontaneous)Rat5-20 mg/kgDose-dependently inhibited motor-related neurons; elicited less behavioral activation than amphetamine. At 20 mg/kg, induced hindlimb ataxia.[4]
Elevated Plus MazeNot AvailableNot AvailableNo specific studies found investigating the effects of this compound in this assay.
Novel Object RecognitionNot AvailableNot AvailableNo specific studies found investigating the effects of this compound in this assay.
Social InteractionNot AvailableNot AvailableNo specific studies found investigating the effects of this compound in this assay.

Experimental Protocols

Amphetamine-Induced Hyperactivity

This assay is a widely used screening tool for potential antipsychotic compounds by assessing their ability to counteract the stimulant effects of amphetamine.

Materials:

  • Open-field arena equipped with automated photobeam tracking systems.

  • This compound

  • d-amphetamine sulfate

  • Vehicle (e.g., saline)

  • Rodents (rats or mice)

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. On the testing day, place each animal in the open-field arena for a 30-60 minute habituation period to allow exploration and for locomotor activity to return to a stable baseline.

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally - i.p.) or vehicle.

    • After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.0 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after amphetamine administration, place the animal back into the open-field arena and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects. Compare the total activity counts between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Amphetamine_Hyperactivity_Workflow A Habituation (Open Field Arena, 30-60 min) B This compound or Vehicle Admin (i.p.) A->B C Pretreatment Period (e.g., 30 min) B->C D Amphetamine or Vehicle Admin (i.p.) C->D E Data Collection (Locomotor Activity Recording, 60-90 min) D->E F Data Analysis E->F

Caption: Workflow for the Amphetamine-Induced Hyperactivity Assay.

Conditioned Avoidance Responding (CAR)

The CAR test is a predictive model for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Materials:

  • Two-way shuttle box or operant chamber with a lever, equipped with a conditioned stimulus (CS; e.g., light or tone) and an unconditioned stimulus (US; e.g., footshock).

  • This compound

  • Vehicle (e.g., saline)

  • Rats

Protocol:

  • Training:

    • Place the rat in the apparatus.

    • Each trial begins with the presentation of the CS (e.g., for 5 seconds).

    • If the rat performs the avoidance response (e.g., crosses to the other side of the shuttle box or releases a lever) during the CS presentation, the CS is terminated, and no shock is delivered (a successful avoidance).

    • If the rat fails to respond during the CS, the US (e.g., 0.5 mA footshock) is presented, and both CS and US continue until the rat performs the escape response (e.g., crossing or lever release).

    • Conduct training sessions (e.g., 50 trials per day) until a stable baseline of avoidance responding is achieved (e.g., >80% successful avoidance).

  • Testing:

    • Once a stable baseline is established, administer this compound (dose-range) or vehicle prior to the test session.

    • Conduct a test session identical to the training sessions.

  • Data Collection: Record the number of successful avoidance responses, escape failures, and the latencies to respond.

  • Data Analysis: Compare the percentage of avoidance responses and response latencies between the drug-treated and vehicle-treated groups. A selective antipsychotic effect is indicated by a decrease in avoidance responding without a significant effect on escape responding.

CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase A Place Rat in Apparatus B Present Conditioned Stimulus (CS) A->B C Avoidance Response? B->C D CS & US Terminated (Successful Avoidance) C->D Yes E Present Unconditioned Stimulus (US) C->E No H Repeat for Multiple Trials D->H F Escape Response? E->F F->F G CS & US Terminated (Escape) F->G Yes G->H I Administer this compound or Vehicle H->I J Conduct Test Session (Identical to Training) I->J K Record Avoidance/Escape Responses & Latencies J->K L Data Analysis K->L

Caption: Workflow for the Conditioned Avoidance Responding (CAR) Assay.

Latent Inhibition (LI)

LI is a phenomenon where repeated pre-exposure to a neutral stimulus retards subsequent conditioning to that stimulus. Disruption of LI is observed in schizophrenia and can be modeled in rodents using amphetamine. This assay assesses the ability of a compound to either enhance LI on its own or reverse amphetamine-induced deficits.[8]

Materials:

  • Conditioning chambers (e.g., lick-suppression apparatus).

  • Stimulus delivery equipment (for tone and footshock).

  • This compound

  • d-amphetamine sulfate

  • Vehicle (e.g., saline)

  • Rats

Protocol:

  • Water Deprivation: Water-deprive the rats for a period before the experiment to motivate drinking behavior.

  • Habituation: Habituate the rats to the conditioning chambers and to drinking from the lick tube.

  • Pre-exposure Phase:

    • Divide the animals into pre-exposed (PE) and non-pre-exposed (NPE) groups.

    • The PE group receives multiple presentations of the to-be-conditioned stimulus (e.g., a tone) without any consequence.

    • The NPE group remains in the chamber for the same duration without stimulus presentation.

  • Drug Administration (for amphetamine-disruption model): Administer this compound or vehicle, followed by amphetamine or vehicle, before the conditioning phase.

  • Conditioning Phase:

    • Pair the pre-exposed stimulus (tone) with an aversive unconditioned stimulus (footshock) for a small number of trials for all groups.

  • Test Phase:

    • Present the tone while the animals are drinking.

    • Measure the suppression of licking behavior in the presence of the tone.

  • Data Analysis: Calculate a suppression ratio (e.g., [licks during CS] / [licks during CS + licks pre-CS]). A lower ratio indicates greater suppression (stronger conditioning). LI is demonstrated by less suppression in the PE group compared to the NPE group. Analyze the data to determine if this compound enhances this difference or reverses the amphetamine-induced loss of this difference.

Latent_Inhibition_Workflow A Habituation to Chamber & Licking B Pre-exposure Phase (PE: Tone Presentations; NPE: No Tone) A->B C Drug Administration (this compound/Vehicle +/- Amphetamine/Vehicle) B->C D Conditioning Phase (Tone paired with Footshock) C->D E Test Phase (Present Tone during Licking) D->E F Measure Lick Suppression E->F G Data Analysis (Calculate Suppression Ratio) F->G

Caption: Workflow for the Latent Inhibition (LI) Assay.

Conclusion

This compound demonstrates a preclinical profile consistent with an atypical antipsychotic agent, primarily through its effects in models of psychosis such as amphetamine-induced hyperactivity, conditioned avoidance responding, and latent inhibition. Its unique mechanism of action, centered on sigma and 5-HT1A receptors, makes it a valuable tool for investigating novel pathways for the treatment of schizophrenia and related disorders. Further research is warranted to explore its effects in a broader range of behavioral paradigms, including those assessing anxiety, cognition, and social behavior, to fully characterize its therapeutic potential. The protocols outlined in these application notes provide a framework for conducting such investigations.

References

Application Notes and Protocols for Electrophysiological Recording with BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMY 14802, a potent and selective sigma-1 (σ₁) receptor antagonist, in electrophysiological studies. This document outlines the pharmacological profile of this compound, detailed protocols for its application in in vitro electrophysiological recordings, and expected outcomes based on existing literature.

Introduction to this compound

This compound, with the chemical name α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine-butanol, is a well-characterized pharmacological tool primarily used for its high affinity and antagonist activity at the sigma-1 receptor.[1][2] While its primary target is the sigma-1 receptor, it's important to note that this compound also exhibits some affinity for serotonin (B10506) 5-HT1A and adrenergic alpha-1 receptors, which should be considered when interpreting experimental results.[1] In preclinical studies, this compound has demonstrated a profile suggestive of atypical antipsychotic properties, as it influences dopaminergic systems without directly binding to dopamine (B1211576) receptors.[3][4] Its mechanism of action is thought to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and noradrenaline, through its interaction with sigma-1 receptors.[2][3]

Data Presentation

Pharmacological Profile of this compound
PropertyValueSource
Primary TargetSigma-1 (σ₁) Receptor Antagonist[1][2]
Secondary Targets5-HT1A Receptor Agonist, Alpha-1 Adrenergic Receptor Agonist[1]
Dopamine D2 Receptor AffinityVery low (IC50 > 10⁻⁵ M)[4]
In Vivo Effects on Dopamine SystemIncreases dopamine turnover and release via a non-dopaminergic mechanism.[3]
In Vivo Effects on Serotonergic NeuronsInhibition of firing of dorsal raphe neurons (ED50 = 0.19 mg/kg i.v. in rats).[2]
In Vivo Effects on Noradrenergic NeuronsMild increases in firing of locus coeruleus neurons.[2]
Recommended Concentrations for In Vitro Electrophysiology
ApplicationRecommended Starting ConcentrationNotes
Bath Application (Brain Slices)1-10 µMHigher concentrations may lead to off-target effects. A dose-response curve is recommended.
Bath Application (Cultured Neurons)0.1-5 µMCultured neurons may be more sensitive. Start with lower concentrations.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the application of this compound to investigate its effects on synaptic transmission and intrinsic neuronal excitability in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.

  • Slicing Solution Composition (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂·4H₂O, 10 MgSO₄·7H₂O.

  • Rapidly dissect the brain and prepare 250-350 µm thick slices of the region of interest (e.g., hippocampus, prefrontal cortex, striatum) using a vibratome in the ice-cold slicing solution.

  • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 1 hour before recording.

  • aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 Glucose, 2 CaCl₂, 2 MgSO₄.

2. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Internal Solution for Voltage-Clamp (to study synaptic currents): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH, osmolarity to 290 mOsm.

  • Internal Solution for Current-Clamp (to study intrinsic excitability): 135 K-gluconate, 5 KCl, 2 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity to 290 mOsm.

3. This compound Application:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 1, 5, or 10 µM).

  • After obtaining a stable whole-cell recording, record baseline activity for 5-10 minutes.

  • Switch the perfusion to the aCSF containing this compound and record for 10-20 minutes to observe the effects.

  • To test for washout, switch the perfusion back to the control aCSF.

4. Data Acquisition and Analysis:

  • Voltage-Clamp Recordings:

    • To study excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV.

    • To study inhibitory postsynaptic currents (IPSCs), hold the neuron at 0 mV.

    • Evoke synaptic currents using a stimulating electrode placed in the vicinity of the recorded neuron.

    • Analyze changes in the amplitude, frequency, and kinetics of spontaneous, miniature, and evoked EPSCs/IPSCs.

  • Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to assess changes in input resistance, action potential threshold, firing frequency, and spike adaptation.

Protocol 2: Investigating the Effect of this compound on Specific Ion Channels in Cultured Neurons

This protocol is designed to examine the direct effects of this compound on specific ion channels (e.g., NMDA receptors, voltage-gated calcium channels) using cultured neurons.

1. Cell Culture:

  • Culture primary neurons (e.g., hippocampal, cortical) or a suitable neuronal cell line on glass coverslips.

2. Recording Solutions:

3. This compound and Agonist Application:

  • Prepare this compound as described in Protocol 1.

  • Prepare a stock solution of the agonist of interest (e.g., NMDA, 1 mM in water).

  • After establishing a whole-cell recording, obtain a stable baseline.

  • Apply the agonist (e.g., 100 µM NMDA) for a short duration to evoke a current.

  • After washing out the agonist, pre-incubate the neuron with this compound for 5-10 minutes.

  • Co-apply the agonist and this compound to determine the effect of this compound on the agonist-evoked current.

4. Data Acquisition and Analysis:

  • Record the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of this compound.

  • Construct a dose-response curve for the inhibitory effect of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application cluster_analysis Data Analysis slice_prep Acute Brain Slice Preparation patch_clamp Whole-Cell Patch-Clamp slice_prep->patch_clamp cell_culture Neuronal Cell Culture cell_culture->patch_clamp baseline Baseline Recording patch_clamp->baseline bmy_app This compound Application baseline->bmy_app washout Washout bmy_app->washout vc_analysis Voltage-Clamp Analysis (EPSCs/IPSCs) bmy_app->vc_analysis cc_analysis Current-Clamp Analysis (Excitability) bmy_app->cc_analysis signaling_pathway cluster_membrane Plasma Membrane cluster_drug ion_channel Ion Channel (e.g., NMDA-R, CaV) cellular_response Change in Neuronal Excitability & Synaptic Transmission ion_channel->cellular_response Ion Flux sigma1 Sigma-1 Receptor sigma1->ion_channel Modulates bmy14802 This compound bmy14802->sigma1 Antagonizes

References

Application Notes and Protocols for the In Vitro Use of BMY 14802 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802 is a pharmacological agent with a primary affinity for the sigma-1 (σ₁) receptor, where it acts as an antagonist.[1] It also exhibits activity as a partial agonist at the serotonin (B10506) 1A (5-HT₁ₐ) receptor and has some affinity for the adrenergic alpha-1 receptor.[1][2] Due to its interaction with these targets, which are implicated in various neurological and psychiatric disorders, this compound has been investigated for its potential therapeutic effects. These application notes provide detailed protocols for the in vitro use of this compound in cell culture, enabling researchers to investigate its mechanism of action and cellular effects in a controlled environment.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesTissue/Cell LineRadioligandParameterValueReference
Sigma-1 (σ₁)Guinea PigBrainNot SpecifiedpIC₅₀7.3[2]
Serotonin 1A (5-HT₁ₐ)RatNot SpecifiedNot SpecifiedpIC₅₀6.7[2]
Dopamine D₂RatStriatum[³H]spiperoneIC₅₀>10,000 nM[3]
Table 2: Functional In Vitro Activity of this compound
AssayCell LineParameterValueReference
Forskolin-stimulated adenylate cyclase activityNot SpecifiedpEC₅₀6.2[2]

Mandatory Visualizations

BMY14802_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BMY14802 This compound Sigma1R σ₁ Receptor BMY14802->Sigma1R Antagonist HT1AR 5-HT₁ₐ Receptor BMY14802->HT1AR Partial Agonist ER Endoplasmic Reticulum Sigma1R->ER Modulates Ca²⁺ release AC Adenylyl Cyclase HT1AR->AC Inhibition cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Ca_ion Ca²⁺ (intracellular) ER->Ca_ion

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Cell_Viability cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed SH-SY5Y cells in a 96-well plate B Incubate for 24 hours (37°C, 5% CO₂) A->B D Treat cells with this compound for 24-72 hours B->D C Prepare serial dilutions of this compound C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Plot dose-response curve to determine IC₅₀ I->J

Caption: Workflow for assessing this compound cytotoxicity.

Experimental Protocols

Note: The following protocols are generalized for the in vitro application of this compound. Optimal conditions, including cell line selection, concentrations, and incubation times, should be determined empirically by the end-user.

Protocol 1: Cell Culture and Maintenance

Recommended Cell Lines:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurobiology research, expressing various neuronal markers.

  • PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a common model for neuropharmacological studies.

1.1. Cell Culture Medium:

  • SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

1.2. Cell Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells.

2.1. Materials:

  • SH-SY5Y or PC12 cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

2.2. Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: Cyclic AMP (cAMP) Measurement Assay

This protocol measures the effect of this compound on intracellular cAMP levels, particularly its partial agonist activity at the 5-HT₁ₐ receptor.

3.1. Materials:

  • HEK293 cells stably expressing the human 5-HT₁ₐ receptor (or other suitable cell line)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Assay buffer

3.2. Procedure (for 5-HT₁ₐ Receptor Agonism):

  • Seed the 5-HT₁ₐ receptor-expressing cells in the appropriate assay plate and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes, if recommended by the assay kit.

  • Add the this compound dilutions to the cells and incubate for the time recommended by the assay kit manufacturer (typically 15-30 minutes).

  • To test for antagonism of adenylyl cyclase activation, co-incubate with forskolin.

  • Lyse the cells and perform the cAMP measurement according to the kit's instructions.

  • Plot the cAMP levels against the concentration of this compound to determine the EC₅₀ for its effect on cAMP production.

Protocol 4: Intracellular Calcium Mobilization Assay

This protocol is to assess the effect of this compound on intracellular calcium levels, which can be modulated by sigma-1 receptor activity.

4.1. Materials:

  • SH-SY5Y or PC12 cells

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope with imaging capabilities

4.2. Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare dilutions of this compound in HBSS.

  • Measure the baseline fluorescence of the cells.

  • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the change in fluorescence to determine the effect of this compound on intracellular calcium concentration.

Troubleshooting

  • Low cell viability in controls: Ensure proper cell culture conditions and check for contamination.

  • High variability between replicates: Ensure accurate pipetting and homogenous cell seeding.

  • No response to this compound: Verify the expression of target receptors in the chosen cell line. Optimize the concentration range and incubation time. Ensure the compound is properly dissolved and stable in the assay medium.

Conclusion

These application notes and protocols provide a framework for the in vitro investigation of this compound in cell culture. By utilizing the described methodologies, researchers can further elucidate the cellular and molecular mechanisms of this compound, contributing to a better understanding of its pharmacological profile and potential therapeutic applications. It is crucial to remember that these are starting points, and optimization is key to achieving robust and reliable data.

References

Troubleshooting & Optimization

BMY 14802 solubility in DMSO and saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMY 14802. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility, preparation, and handling of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For aqueous solutions, while this compound hydrochloride has some water solubility, using a co-solvent system is often necessary for achieving higher concentrations and ensuring stability.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, to achieve a 10 mM stock solution, you would dissolve 3.85 mg of this compound hydrochloride (Molecular Weight: 384.86 g/mol ) in 1 mL of DMSO. Sonication can aid in dissolution.

Q3: Can I dissolve this compound directly in saline or culture medium?

A3: Direct dissolution in saline or culture medium is generally not recommended as it may result in low solubility and precipitation. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or medium. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur if the solubility limit is exceeded in your chosen solvent or if the compound crashes out of solution upon dilution into an aqueous buffer. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing. If the issue persists, you may need to prepare a new, less concentrated stock solution or optimize your dilution protocol. For in vivo preparations, using co-solvents can help maintain solubility.

Solubility Data

The solubility of this compound can vary depending on the solvent, temperature, and whether it is in its free base or salt form (hydrochloride). The data below is for this compound hydrochloride.

SolventSolubilityNotes
DMSO Sparingly soluble (1-10 mg/mL)[1]Can be increased to ≥ 125 mg/mL with ultrasonication.
Water Soluble to 25 mM.[2][3]Another source indicates <9.62 mg/mL.
Saline No direct data available.Solubility is expected to be similar to water. For in vivo use, a co-solvent formulation is recommended.
Ethanol Slightly soluble (0.1-1 mg/mL).[1]Not a preferred solvent for stock solutions.

Experimental Protocols

Preparation of this compound for In Vitro Experiments (e.g., Cell Culture)

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out an appropriate amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock, you will need 3.85 mg.

    • Add the powder to a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.

    • Mix immediately by gentle inversion or pipetting.

    • Ensure the final DMSO concentration is below a level that affects your cells (typically ≤ 0.5%).

Preparation of this compound for In Vivo Experiments (e.g., Animal Administration)

Objective: To prepare a formulation of this compound suitable for intraperitoneal (i.p.) or other routes of administration in animal models.

Materials:

  • This compound hydrochloride powder

  • DMSO

  • PEG300 or PEG400

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Protocol:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock (e.g., 16.7 mg/mL).

  • Prepare the Vehicle Solution:

    • A common vehicle for in vivo studies consists of a mixture of solvents to maintain the solubility of the compound in an aqueous solution. A typical formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline

  • Formulate the Final Dosing Solution:

    • To prepare the final dosing solution, first add the required volume of the this compound DMSO stock solution to a sterile tube.

    • Add the PEG300 and Tween 80, and vortex to mix.

    • Finally, add the saline and vortex thoroughly until a clear solution is obtained.

    • It is recommended to keep the final DMSO concentration in the working solution below 2%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound will not dissolve in DMSO. Insufficient solvent or low temperature.Increase the volume of DMSO. Gently warm the solution (37°C) and/or sonicate for a few minutes.
Precipitation occurs upon dilution in aqueous buffer/medium. The compound's solubility limit in the aqueous solution has been exceeded.Decrease the concentration of the working solution. Increase the percentage of co-solvents (like PEG) in your final formulation if experimentally permissible. Prepare fresh dilutions immediately before use.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Protect from light. Always use a fresh aliquot for each experiment.
Vehicle control shows an unexpected effect. The concentration of DMSO or other co-solvents is too high.Reduce the final concentration of the organic solvent in your working solution. Ensure your vehicle control contains the exact same concentration of all solvents as your test samples.

Signaling Pathway and Experimental Workflow

This compound is known to act as an antagonist at sigma-1 receptors (σ1R) and an agonist at serotonin (B10506) 1A receptors (5-HT1A).[2][4] Its mechanism of action involves the modulation of multiple downstream signaling pathways.

BMY14802_Signaling BMY14802 This compound Sigma1R Sigma-1 Receptor (σ1R) BMY14802->Sigma1R Antagonist HT1A 5-HT1A Receptor BMY14802->HT1A Agonist DopamineSystem Dopaminergic System Modulation Sigma1R->DopamineSystem Modulates HT1A->DopamineSystem Modulates CellularEffects Downstream Cellular Effects (e.g., Neuroprotection, Antipsychotic action) DopamineSystem->CellularEffects

Caption: Mechanism of action of this compound.

The diagram above illustrates that this compound exerts its effects by acting as an antagonist at the sigma-1 receptor and an agonist at the 5-HT1A receptor. This dual action leads to the modulation of the dopaminergic system, resulting in its downstream cellular effects, including potential antipsychotic and neuroprotective actions.[1]

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO (with sonication if needed) start->dissolve stock Prepare Aliquots of Concentrated Stock Solution dissolve->stock store Store at -20°C stock->store invitro_dilute Dilute Stock in Cell Culture Medium stock->invitro_dilute invivo_formulate Formulate Dosing Solution (with co-solvents and saline) stock->invivo_formulate invitro_treat Treat Cells invitro_dilute->invitro_treat invivo_administer Administer to Animal Model invivo_formulate->invivo_administer

Caption: General experimental workflow for this compound.

References

BMY 14802 Solution Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solution stability and storage of BMY 14802. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be handled and stored according to the following guidelines.

Solid Form: The solid form of this compound is stable for years when stored under appropriate conditions. Key recommendations include:

  • Temperature: Store at -20°C for long-term stability.[1]

  • Environment: Keep in a desiccated environment to protect from moisture.

In Solution: The stability of this compound in solution is dependent on the solvent and storage temperature.

  • DMSO Solutions: Can be stored at -80°C for up to six months, and for shorter periods (up to one month) at -20°C.

  • Aqueous Solutions: Information on long-term stability in aqueous solutions is limited. It is generally recommended to prepare fresh aqueous solutions for immediate use.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation of this compound from a solution can occur for several reasons. Follow this troubleshooting workflow to address the issue:

G start Precipitation Observed check_solubility Verify Solubility Limit in Solvent start->check_solubility check_temp Check Storage Temperature check_solubility->check_temp Concentration is within limits prepare_fresh Prepare a Fresh Solution at a Lower Concentration check_solubility->prepare_fresh Concentration exceeds limit warm_sonicate Gently Warm and Sonicate Solution check_temp->warm_sonicate Stored at low temperature end_unresolved If Issue Persists, Consider Alternative Solvent check_temp->end_unresolved Stored at recommended temperature warm_sonicate->prepare_fresh Precipitate remains end_resolved Issue Resolved warm_sonicate->end_resolved Precipitate dissolves prepare_fresh->end_resolved

Caption: Troubleshooting workflow for this compound solution precipitation.

Q3: How can I assess the stability of my this compound solution?

A3: A stability study is necessary to determine the shelf-life of your this compound solution under your specific experimental conditions. A general experimental workflow for such a study is outlined below.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Solution Stability

This protocol provides a framework for conducting a stability study of a this compound solution.

G prep Prepare this compound Solution in Desired Solvent and Concentration aliquot Aliquot Solution into Multiple Vials prep->aliquot storage Store Aliquots Under Different Conditions (e.g., Temperature, Light Exposure) aliquot->storage sampling Withdraw Aliquots at Defined Time Points (e.g., 0, 1, 2, 4 weeks) storage->sampling analysis Analyze Aliquots Using a Stability-Indicating Method (e.g., HPLC-UV) sampling->analysis data Quantify this compound Concentration and Detect Degradation Products analysis->data eval Evaluate Data to Determine Degradation Rate and Shelf-Life data->eval

Caption: Experimental workflow for a this compound solution stability study.

Methodology Details:

  • Solution Preparation:

    • Dissolve this compound powder in the chosen solvent (e.g., DMSO, water) to the desired concentration. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Aliquoting:

    • Divide the stock solution into smaller, single-use aliquots in appropriate vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Store the aliquots under a matrix of conditions you wish to evaluate. This could include different temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and light conditions (e.g., protected from light, exposed to ambient light).

  • Time Points:

    • Establish a sampling schedule to monitor stability over time. Initial time points could be more frequent (e.g., daily or weekly), with later time points extending to months.

  • Analytical Method:

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is crucial. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • At each time point, analyze a set of aliquots. Quantify the peak area of this compound to determine its concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

  • Evaluation:

    • Plot the concentration of this compound over time for each storage condition. This will allow you to determine the degradation rate and establish a practical shelf-life for your solution under your specific experimental parameters.

Quantitative Data Summary

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility WaterSoluble up to 25 mM[2]
DMSOSparingly soluble: 1-10 mg/ml; 50 mg/mL with ultrasonication and warming[1]
EthanolSlightly soluble: 0.1-1 mg/ml[1]
Storage (Solid) Temperature-20°C[1]
Duration≥ 4 years[1]
Storage (In Solvent) Temperature (DMSO)-80°C
Duration (DMSO)6 months
Temperature (DMSO)-20°C
Duration (DMSO)1 month

Disclaimer: The information provided here is for guidance purposes. It is strongly recommended that researchers perform their own stability studies to validate the suitability of this compound solutions for their specific experimental needs.

References

Technical Support Center: BMY 14802 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing BMY 14802 in in vivo experiments. The information is based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent sigma receptor antagonist. It also exhibits modest to weak affinity for serotonin (B10506) 5-HT1A and α1 receptors, with negligible binding to dopamine (B1211576) receptors.[1] Its antipsychotic potential is thought to arise from the indirect modulation of central dopaminergic systems.[2]

Q2: What are the potential motor side effects of this compound observed in animal models?

A2: In preclinical studies with rats, high doses of this compound (20 mg/kg) have been observed to induce hindlimb ataxia and occasional backwards locomotion.[3] However, unlike typical neuroleptics, this compound does not appear to cause catalepsy in rats.[1][2]

Q3: Has this compound been associated with extrapyramidal side effects (EPS) in humans?

A3: In an uncontrolled, multicenter safety and efficacy study involving patients with acute exacerbations of schizophrenia, treatment with this compound at doses up to 3000 mg/day did not result in changes in involuntary movements or extrapyramidal symptoms as measured by the Abnormal Involuntary Movement Scale (AIMS) and the Simpson-Angus Scale, respectively.[1]

Q4: How does this compound affect different dopamine neuron populations?

A4: Electrophysiological studies in rats have shown that this compound has a more potent effect on A10 dopamine neurons (located in the ventral tegmental area and associated with antipsychotic effects) compared to A9 dopamine neurons (in the substantia nigra, linked to motor control).[4] This differential activity suggests a potentially lower risk of producing extrapyramidal side effects.[4]

Q5: Are there any known effects of this compound on neuropeptide levels?

A5: Yes, both acute and chronic administration of this compound in rats has been shown to increase the concentration of neurotensin (B549771) in the nucleus accumbens and caudate.[5] This effect is similar to that observed with the typical antipsychotic drug haloperidol.[5]

Troubleshooting Guides

Issue: Unexpected Motor Impairment in Rodent Models

Potential Cause 1: High Dosage Administration

  • Observation: Ataxia, uncoordinated movements, or unusual locomotion (e.g., backwards walking) in rats.

  • Troubleshooting Step: Review the administered dose. A study reported hindlimb ataxia and occasional backwards locomotion at a dose of 20 mg/kg in rats.[3] Consider reducing the dose to a lower effective range (e.g., 5-10 mg/kg) as used in other preclinical studies that did not report these effects.[3]

Potential Cause 2: Misinterpretation of Sedative Effects

  • Observation: Reduced overall activity in the animal.

  • Troubleshooting Step: Differentiate between sedation and specific motor deficits. This compound has been shown to dose-dependently inhibit motor-related neurons.[3] Utilize a battery of behavioral tests to distinguish between general sedation and specific impairments in coordination or balance.

Issue: Lack of Expected Antipsychotic-like Effects in Animal Models

Potential Cause 1: Inappropriate Animal Model

  • Observation: Failure to observe attenuation of behaviors associated with psychosis in a specific animal model.

  • Troubleshooting Step: Ensure the chosen animal model is appropriate for evaluating a compound with this compound's mechanism of action (sigma receptor antagonism). While it has shown efficacy in some animal models of psychosis, its clinical efficacy in humans for treating schizophrenia was not significant in one study.[1]

Potential Cause 2: Pharmacokinetic Issues

  • Observation: Inconsistent or absent behavioral effects.

  • Troubleshooting Step: Verify the formulation, route of administration, and timing of behavioral testing to ensure adequate bioavailability and target engagement.

Data on Potential Side Effects

Table 1: Summary of Potential Side Effects of this compound in Preclinical Studies (Rats)

Side Effect/ObservationDoseAnimal ModelSource
Hindlimb Ataxia20 mg/kgRat[3]
Occasional Backwards Locomotion20 mg/kgRat[3]
No CatalepsyNot specifiedRat[1][2]
Reversal of Sigma Agonist-Induced DystoniaNot specifiedRat[6]

Table 2: Summary of Findings from a Clinical Study of this compound in Schizophrenia Patients

Outcome MeasureDosageFindingSource
Psychiatric Symptoms (BPRS)Up to 3000 mg/dayNo significant improvement[1]
Involuntary Movements (AIMS)Up to 3000 mg/dayNo significant changes[1]
Extrapyramidal Symptoms (Simpson-Angus)Up to 3000 mg/dayNo significant changes[1]

Experimental Protocols

Protocol 1: Assessment of Motor Coordination (Rotarod Test)

  • Apparatus: An accelerating rotarod treadmill for rodents.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg).

  • Testing: At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: Record the latency to fall from the rod. A shorter latency compared to the vehicle control group may indicate motor impairment.

  • Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) to compare the different dose groups.

Visualizations

BMY14802_Signaling_Pathway BMY14802 This compound SigmaR Sigma Receptor BMY14802->SigmaR Antagonist HT1A 5-HT1A Receptor BMY14802->HT1A Weak Agonist Alpha1 α1 Receptor BMY14802->Alpha1 Weak Antagonist DopamineSystem Dopaminergic System (Indirect Modulation) SigmaR->DopamineSystem TherapeuticEffects Potential Antipsychotic Effects DopamineSystem->TherapeuticEffects MotorSideEffects Reduced Risk of Extrapyramidal Side Effects DopamineSystem->MotorSideEffects

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Start Start: Unexpected In Vivo Result Observation Observe Animal Behavior Start->Observation MotorImpairment Is Motor Impairment Observed? Observation->MotorImpairment CheckDose Review Administered Dose MotorImpairment->CheckDose Yes LackOfEfficacy Is a Lack of Efficacy Observed? MotorImpairment->LackOfEfficacy No HighDose Is Dose ≥ 20 mg/kg (rat)? CheckDose->HighDose ReduceDose Consider Dose Reduction HighDose->ReduceDose Yes OtherFactors Investigate Other Factors (e.g., formulation, animal health) HighDose->OtherFactors No End End Troubleshooting ReduceDose->End OtherFactors->End CheckModel Review Animal Model Appropriateness LackOfEfficacy->CheckModel Yes LackOfEfficacy->End No CheckPK Verify Pharmacokinetics CheckModel->CheckPK CheckPK->End

Caption: Troubleshooting workflow for unexpected in vivo results.

References

Technical Support Center: BMY 14802-Induced Ataxia at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ataxia as a side effect during pre-clinical studies with the sigma-1 receptor antagonist and 5-HT1A receptor agonist, BMY 14802.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental compound that was investigated for its potential antipsychotic properties.[1][2][3] It exhibits a dual mechanism of action, functioning as a potent antagonist at sigma-1 receptors and as an agonist at serotonin (B10506) 5-HT1A receptors.[1][3][4][5] It has negligible affinity for dopamine (B1211576) D2 receptors, which distinguishes it from typical antipsychotics.[1]

Q2: Is ataxia a known side effect of this compound?

Yes, ataxia, particularly hindlimb ataxia, has been observed in animal models at higher doses of this compound. Specifically, a dose of 20 mg/kg was reported to induce hindlimb ataxia in rats.

Q3: At what doses have the effects of this compound been studied, and what were the observed outcomes?

This compound has been evaluated across a range of doses in preclinical studies, primarily in rats. The observed effects vary from potential therapeutic actions at lower doses to motor impairments at higher doses.

Quantitative Data Summary

The following table summarizes the reported doses of this compound used in various preclinical studies and the key findings associated with each dose.

Dose (mg/kg, i.p. in rats)Key Observed EffectsAtaxia Reported
5Reversal of amphetamine-induced changes in neostriatal single-unit activity.No
10Consistent reversal of amphetamine-induced neuronal inhibitions.No
15Attenuation of DTG-induced dystonia; inhibition of abnormal involuntary movements in a rat PD model.[4][6]No
20Reversal of amphetamine-induced neuronal excitation; induced hindlimb ataxia and occasional backwards locomotion .Yes
30Prevention of methamphetamine-induced behavioral sensitization.Not specified
35Increased neurotensin (B549771) concentrations in the nucleus accumbens and caudate.Not specified

Troubleshooting Guide: Managing this compound-Induced Ataxia in Experiments

Issue: Observing ataxia or motor impairment in experimental animals.

If you observe signs of ataxia, such as an unsteady gait, poor coordination, or imbalance in your experimental animals following the administration of this compound, consider the following troubleshooting steps:

  • Dose Reduction: Ataxia is a dose-dependent side effect. The most straightforward approach is to lower the administered dose of this compound. Based on available data, doses of 15 mg/kg and below have not been associated with ataxia.

  • Quantitative Assessment of Ataxia: To systematically evaluate the ataxic effects, it is crucial to employ standardized behavioral tests. This will allow for a quantitative dose-response analysis of the ataxic side effects. Recommended tests include:

    • Rotarod Test: This is a standard test for motor coordination. A reduced latency to fall from the rotating rod indicates motor impairment.

    • Gait Analysis: Automated gait analysis systems can provide detailed quantitative data on various spatial and temporal parameters of locomotion.

    • Composite Phenotype Scoring: A scoring system that includes observation of gait, hindlimb clasping, and kyphosis can provide a comprehensive assessment of the ataxic phenotype.

  • Pharmacokinetic Analysis: Consider the timing of your behavioral assessments in relation to the peak plasma concentration of this compound. Ataxia may be more pronounced at peak drug levels. Adjusting the timing of your observations could provide more clarity on the relationship between drug exposure and motor impairment.

  • Control for 5-HT1A Agonist Effects: Since this compound is also a 5-HT1A agonist, it is important to consider that activation of this receptor can also influence motor function. The use of a selective 5-HT1A antagonist as a control experiment could help to dissect the contribution of this pathway to the observed ataxia.

  • Consider the Role of Sigma-1 Receptor Antagonism: Antagonism of the sigma-1 receptor can modulate the function of NMDA receptors, which are critical for motor control. The observed ataxia could be a consequence of altered glutamatergic neurotransmission.

Experimental Protocols

1. Rotarod Test for Motor Coordination in Rats

This protocol is adapted from standard procedures to assess motor coordination and balance.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 7 cm in diameter) and individual lanes for each rat.

  • Acclimation: For 2-3 days prior to testing, acclimate the rats to the testing room for at least 30 minutes. Handle the rats daily.

  • Training:

    • Place the rat on the stationary rod for 60 seconds.

    • On the day before testing, train the rats on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes. If a rat falls, place it back on the rod. Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing:

    • Administer this compound or vehicle control.

    • At the desired time point post-injection, place the rat on the rotarod.

    • Start the rotation with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each rat. A trial should be stopped if the rat passively rotates with the rod for two consecutive revolutions.

    • Perform 3 trials per rat with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the average latency to fall between the this compound-treated groups and the vehicle control group.

2. Observational Scoring of Ataxia in Rats

This protocol provides a semi-quantitative assessment of ataxia based on a composite phenotype scoring system.

  • Scoring: Observe the animal in an open field and during specific tasks. Score each category on a scale of 0 (normal) to 3 (severely impaired).

    • Gait:

      • 0: Normal gait.

      • 1: Slight abnormality, such as a wide-based gait.

      • 2: Obvious ataxia, with frequent stumbling.

      • 3: Severe ataxia, unable to walk more than a few steps without falling.

    • Hindlimb Clasping:

      • Lift the rat by the base of its tail.

      • 0: Hindlimbs are consistently splayed outwards.

      • 1: One hindlimb is partially retracted towards the abdomen.

      • 2: Both hindlimbs are partially retracted.

      • 3: Both hindlimbs are fully retracted and clasped together.

    • Ledge Test:

      • Place the rat on the edge of a cage or platform.

      • 0: Moves along the ledge and descends normally.

      • 1: Hesitant movement or slight slip.

      • 2: Falls off the ledge but can right itself.

      • 3: Falls off the ledge and is unable to right itself.

  • Data Analysis: Sum the scores for each category to obtain a composite ataxia score. Compare the scores between different dose groups and the control group.

Visualizations

Signaling Pathways

BMY_14802_Mechanism cluster_drug This compound cluster_receptors Receptor Targets cluster_downstream Potential Downstream Effects cluster_outcome Physiological Outcome BMY This compound Sigma1R Sigma-1 Receptor BMY->Sigma1R Antagonist HT1AR 5-HT1A Receptor BMY->HT1AR Agonist NMDAR NMDA Receptor Modulation Sigma1R->NMDAR Modulates Cerebellar Cerebellar Function Modulation HT1AR->Cerebellar Modulates Ataxia Ataxia (High Doses) NMDAR->Ataxia Cerebellar->Ataxia

Experimental Workflow for Ataxia Assessment

Ataxia_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_data Data Analysis Animal_Acclimation Animal Acclimation & Habituation Dose_Prep This compound Dose Preparation Animal_Acclimation->Dose_Prep Administration Drug Administration (i.p.) Dose_Prep->Administration Observation Observational Scoring (Gait, Clasping) Administration->Observation Rotarod Rotarod Test Administration->Rotarod Gait_Analysis Automated Gait Analysis Administration->Gait_Analysis Data_Analysis Statistical Analysis of Ataxia Scores & Latency Observation->Data_Analysis Rotarod->Data_Analysis Gait_Analysis->Data_Analysis

Troubleshooting Logic Diagram

Troubleshooting_Ataxia Start Ataxia Observed in This compound Treated Animals Dose_Response Is a Dose-Response Relationship Established? Start->Dose_Response Lower_Dose Action: Lower this compound Dose Dose_Response->Lower_Dose Yes Quantify_Ataxia Action: Implement Quantitative Ataxia Assessment (Rotarod, Gait Analysis) Dose_Response->Quantify_Ataxia No Mechanism_Investigation Further Investigation: Dissect Sigma-1 vs. 5-HT1A Roles Lower_Dose->Mechanism_Investigation Quantify_Ataxia->Dose_Response End Refined Experimental Protocol Mechanism_Investigation->End

References

Optimizing BMY 14802 dosage to avoid motor impairment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMY 14802

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, with a focus on optimizing dosage to mitigate potential motor side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily recognized as a selective sigma-1 receptor antagonist.[1][2] Additionally, it exhibits agonist activity at serotonin (B10506) 5-HT1A receptors and has some affinity for alpha-1 adrenergic receptors.[3][4] Notably, it has a very low affinity for dopamine (B1211576) D2 receptors, which distinguishes it from many typical antipsychotic agents.[5]

Q2: What are the known motor side effects of this compound in preclinical models?

A2: Preclinical studies indicate that this compound has a favorable motor side effect profile compared to typical neuroleptics. It does not appear to induce catalepsy in rats and has been shown to reverse catalepsy induced by other agents like haloperidol.[5] However, at higher doses (e.g., 20 mg/kg in rats), it has been observed to cause hindlimb ataxia and occasional backward locomotion.[6] It has also been shown to attenuate dystonia induced by sigma receptor agonists.[7]

Q3: Has this compound been associated with extrapyramidal symptoms (EPS) in humans?

A3: In a clinical study involving patients with schizophrenia, this compound did not produce changes in involuntary movements or extrapyramidal symptoms, as measured by the Abnormal Involuntary Movement Scale (AIMS) and the Simpson-Angus Scale, respectively.[3]

Q4: Can this compound be used to reduce motor impairments?

A4: Yes, in certain contexts. In a rat model of Parkinson's disease, this compound was shown to suppress L-DOPA-induced dyskinesia (abnormal involuntary movements).[4][8] This effect is believed to be mediated by its 5-HT1A agonist activity.[4]

Troubleshooting Guide: Observed Motor Impairment

If you observe motor impairment in your experimental subjects following administration of this compound, please consult the following guide.

Observed Issue Potential Cause Recommended Action
Ataxia, unsteady gait, or impaired coordination (e.g., poor performance on rotarod test). The dosage of this compound may be too high. Doses of 20 mg/kg have been associated with hindlimb ataxia in rats.[6]1. Dose Reduction: Perform a dose-response study to identify the minimal effective dose that does not produce motor impairment. Refer to the Dose-Response Effects table below. 2. Time-Course Analysis: Assess motor function at different time points post-administration to determine if the impairment is transient.
Sedation or reduced general activity. While not a classic motor impairment, sedation can confound motor performance tests. This may be related to the drug's activity at 5-HT1A or alpha-1 adrenergic receptors.1. Control for Sedation: Use an open-field test to quantify general locomotor activity and distinguish it from specific motor coordination deficits. 2. Adjust Dosage: A lower dose may achieve the desired central nervous system effects without causing significant sedation.
Unexpected motor symptoms (e.g., catalepsy, dystonia). This is highly unexpected, as this compound is reported to not induce catalepsy and to be antagonistic to dystonia.[5][7]1. Verify Compound Identity and Purity: Ensure the integrity of your this compound sample. 2. Review Experimental Conditions: Check for potential confounding factors or interactions with other administered substances.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Motor Function in Rodents

This table summarizes typical findings from preclinical studies to guide dose selection.

Dosage (mg/kg, i.p.) in Rats Observed Effect on Motor Function Primary Receptor Target Engagement Reference
5 - 10Generally no significant motor impairment. Reverses amphetamine-induced neuronal inhibitions.Sigma-1, 5-HT1A[6]
15No reported motor deficits; used in chronic studies.Sigma-1[9]
20Hindlimb ataxia and occasional backwards locomotion observed.Sigma-1, 5-HT1A[6]
35No specific motor impairments reported, but dose shown to increase neurotensin (B549771) in the caudate.Sigma-1[2]

Experimental Protocols

Protocol: Assessing Motor Coordination using the Rotarod Test

The rotarod test is a widely used method to evaluate motor coordination and balance in rodents, making it suitable for assessing the potential motor side effects of this compound.[10]

Objective: To quantify the effect of different doses of this compound on motor coordination.

Materials:

  • Rotarod apparatus (e.g., for rats or mice)

  • Experimental subjects (rats or mice)

  • This compound solution at desired concentrations

  • Vehicle control solution

  • Syringes and needles for administration

  • Timers

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the testing room for at least 60 minutes before the first trial.[11]

  • Training Phase (2-3 days prior to testing):

    • Place each animal on the rotarod at a low, constant speed (e.g., 4-5 rpm) for 5 minutes.[11][12]

    • If an animal falls off, immediately place it back on the rod.[13]

    • Repeat this process for 2-3 trials per day with an inter-trial interval of at least 15 minutes.[12][13]

    • The goal is to achieve a stable baseline performance where the animals can consistently remain on the rod for a predetermined duration (e.g., 180-300 seconds).

  • Testing Phase:

    • Administer the assigned treatment (vehicle control or a specific dose of this compound) via the intended route (e.g., intraperitoneal injection).

    • Allow for a predetermined absorption period (e.g., 30-60 minutes) before testing.

    • Place the animal on the rotarod.

    • Begin the trial using an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).[12]

    • Record the latency to fall (the time at which the animal falls off the rod or clings to it and completes a full passive rotation).

    • Perform 3 trials for each animal, with a 15-minute inter-trial interval.[12]

  • Data Analysis:

    • Average the latency to fall across the 3 trials for each animal.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the this compound-treated groups to the vehicle control group.

    • A statistically significant decrease in the latency to fall in a treated group indicates motor impairment at that dose.

Visualizations

BMY14802_Mechanism BMY14802 This compound Sigma1 Sigma-1 Receptor BMY14802->Sigma1 Antagonist D2 Dopamine D2 Receptor BMY14802->D2 Very Low Affinity HT1A Serotonin 5-HT1A Receptor BMY14802->HT1A Agonist Therapeutic_Effect Potential Antipsychotic Effects Sigma1->Therapeutic_Effect Motor_Side_Effects Low Risk of Extrapyramidal Symptoms D2->Motor_Side_Effects (Blockade induces EPS) AIM_Suppression Suppression of L-DOPA-induced Dyskinesia HT1A->AIM_Suppression

Caption: Proposed multi-receptor mechanism of action for this compound.

Dose_Optimization_Workflow start Define Therapeutic Goal (e.g., antipsychotic effect) dose_selection Select Dose Range Based on Literature (e.g., 5-20 mg/kg) start->dose_selection group_assignment Assign Animals to Groups (Vehicle + 3-4 Dose Levels) dose_selection->group_assignment administer Administer this compound or Vehicle group_assignment->administer behavior_assay Perform Primary Efficacy Assay (e.g., PPI, locomotor activity) administer->behavior_assay motor_assay Perform Motor Function Assay (e.g., Rotarod Test) administer->motor_assay data_analysis Analyze Efficacy and Motor Performance Data behavior_assay->data_analysis motor_assay->data_analysis decision Identify Optimal Dose? data_analysis->decision conclusion Therapeutic Window Identified: Effective Dose with No Motor Impairment decision->conclusion Yes refine_dose Refine Dose Range (Lower or Intermediate Doses) decision->refine_dose No refine_dose->group_assignment

Caption: Experimental workflow for a dose-finding study with this compound.

References

Navigating the Nuances of BMY 14802: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMY 14802. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the complex and sometimes conflicting experimental results obtained with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily characterized as a selective sigma receptor ligand.[1][2] It exhibits its most potent binding at the sigma binding site, with some affinity for serotonin (B10506) 5-HT1A receptors.[1][3] Notably, its binding to dopamine (B1211576) D2 receptors is considered negligible.[1][4] This profile distinguishes it from typical neuroleptics that primarily act as dopamine D2 receptor antagonists.

Q2: Why are there conflicting reports on this compound's interaction with the dopamine system?

The conflicting results regarding this compound's effects on the dopamine system are a key area of investigation. Here's a breakdown of the findings:

  • Indirect Modulation: Several studies suggest that this compound influences dopamine neurotransmission through a non-dopaminergic mechanism, likely via its action on sigma receptors.[4][5] It has been shown to increase dopamine turnover and neuronal impulse flow in mesotelencephalic dopamine neurons without directly blocking dopamine autoreceptors.[4]

  • Direct Interaction of Metabolites: Conversely, other research indicates that this compound and/or its metabolites can interact with dopamine receptor subtypes.[6] For instance, pretreatment with this compound prevented the reduction in D1 and D2 dopamine receptor numbers caused by methamphetamine administration.[6] The ketone metabolite of this compound has also been shown to attenuate methamphetamine-induced effects.[6]

  • Dose-Dependent Effects: The effects of this compound on dopamine-related behaviors can be dose-dependent.[7] At higher doses (e.g., 20 mg/kg), it can exhibit some haloperidol-like actions, while lower doses (e.g., 10 mg/kg) consistently reverse amphetamine-induced neuronal inhibitions.[7]

Q3: this compound showed promise in preclinical models of psychosis but failed in a human clinical trial. What could explain this discrepancy?

This is a critical question in the development of many novel therapeutics. While this compound demonstrated efficacy in animal models of psychosis, an uncontrolled, multicenter study in patients with acute exacerbations of schizophrenia did not show significant improvement in psychiatric symptoms.[1] Several factors could contribute to this translational failure:

  • Species Differences: The neurobiology of schizophrenia and the pharmacokinetic and pharmacodynamic properties of this compound may differ significantly between rodents and humans.

  • Complexity of Schizophrenia: The animal models used may not fully recapitulate the complex and heterogeneous nature of schizophrenia in humans.

  • Clinical Trial Design: The specific design of the clinical trial, including patient population, dosing regimen, and outcome measures, could have influenced the results.[1]

Q4: Is this compound a sigma receptor agonist or antagonist?

The evidence strongly suggests that this compound acts as a sigma receptor antagonist. It has been shown to reverse the effects of sigma receptor agonists.[2][8] For example, it can reverse the neck dystonia induced by the sigma agonist DTG in rats.[8] Furthermore, pretreatment with this compound can shift the dose-response curve of the sigma agonist (+)-3-PPP to the right, a classic indicator of antagonism.[2]

Troubleshooting Guides

Issue: Unexpected Effects on Dopamine Neuron Firing

Possible Cause & Solution:

  • Dose: As mentioned, the effects of this compound can be dose-dependent.[7] If you observe unexpected excitatory or inhibitory effects, consider performing a dose-response study to characterize the compound's activity in your specific experimental setup.

  • Brain Region: The influence of this compound on dopamine neurons can vary by brain region. For example, it has a more potent effect on A10 dopamine neurons in the ventral tegmental area compared to A9 neurons in the substantia nigra.[5] Ensure your recordings are targeted to the intended region and consider comparing effects across different dopamine pathways.

  • Indirect Mechanism: Remember that this compound's primary mechanism is not direct dopamine receptor blockade.[4][5] The observed changes in dopamine neuron activity are likely downstream effects of sigma receptor modulation. Consider investigating the role of other neurotransmitter systems that may be influenced by this compound and subsequently affect dopamine neurons.

Issue: Discrepancy Between In Vitro Binding Affinity and In Vivo Efficacy

Possible Cause & Solution:

  • Metabolism: this compound is metabolized in vivo, and its metabolites may have different pharmacological profiles.[6] The ketone metabolite, for instance, shows activity.[6] If your in vivo results don't align with the in vitro binding profile of the parent compound, consider investigating the activity of its major metabolites.

  • Pharmacokinetics: The bioavailability, brain penetration, and half-life of this compound in your animal model could influence its efficacy. Conduct pharmacokinetic studies to ensure that the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.

  • Receptor Environment: The functional activity of a ligand can be influenced by the specific receptor environment, including receptor density, interacting proteins, and the presence of endogenous ligands. The in vivo environment is significantly more complex than a homogenous in vitro binding assay.

Data Presentation

Table 1: Receptor Binding Profile of this compound

Receptor SiteBinding AffinityReference
SigmaPotent[1]
Serotonin 5-HT1AModerate[1][3]
Dopamine D2Negligible[1][4]

Table 2: Contrasting Effects of this compound and Clozapine (B1669256) on Dopamine

CompoundDopamine MetabolismDopamine ReleaseReference
This compoundIncreasedIncreased[9]
ClozapineIncreasedDecreased[9]

Experimental Protocols

Protocol: Assessing Antagonism of Amphetamine-Induced Locomotor Activity
  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation:

    • This compound: Dissolve in sterile saline. Doses of 5, 10, or 20 mg/kg can be tested.[7]

    • D-amphetamine: Dissolve in sterile saline. A typical dose is 1.0 mg/kg.[7]

  • Procedure:

    • Acclimate rats to the open-field activity chambers for at least 30 minutes.

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) injection.

    • 30 minutes after this compound administration, administer D-amphetamine (or vehicle) via i.p. injection.

    • Immediately place the rat back into the activity chamber and record locomotor activity for a specified period (e.g., 60-90 minutes).

  • Data Analysis: Quantify locomotor activity using automated tracking software. Parameters to analyze include total distance traveled, rearing frequency, and stereotypic behaviors. Compare the effects of this compound on amphetamine-induced hyperactivity to the vehicle control group.

Protocol: In Vivo Electrophysiology of Midbrain Dopamine Neurons
  • Animals: Male Sprague-Dawley rats.

  • Anesthesia: Chloral hydrate (B1144303) or another suitable anesthetic.

  • Surgical Procedure:

    • Perform a craniotomy over the substantia nigra (A9) or ventral tegmental area (A10).

    • Lower a recording microelectrode into the target region.

  • Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long duration action potentials, and specific response to dopamine agonists like apomorphine).

  • Drug Administration:

    • Establish a stable baseline firing rate.

    • Administer this compound intravenously (i.v.) in escalating doses.

    • Record the change in firing rate in response to each dose.

  • Data Analysis: Express the change in firing rate as a percentage of the baseline firing rate. Calculate the dose required to produce a 50% inhibition (ID50) of firing.

Visualizations

BMY_14802_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron BMY14802 This compound SigmaR Sigma-1 Receptor BMY14802->SigmaR Antagonist Ca_channel Voltage-gated Ca²⁺ Channel SigmaR->Ca_channel Modulates Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Triggers Fusion Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Exocytosis Dopamine Dopamine D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Altered Neuronal Response PKA->Neuronal_Response Phosphorylates Targets Dopamine->D2R Binds Experimental_Workflow_Amphetamine_Challenge start Start: Acclimation to Activity Chamber drug_admin_bmy Administer this compound (or Vehicle) start->drug_admin_bmy wait 30-minute Interval drug_admin_bmy->wait drug_admin_amp Administer D-amphetamine (or Vehicle) wait->drug_admin_amp record_activity Record Locomotor Activity drug_admin_amp->record_activity data_analysis Data Analysis: Compare Locomotor Activity record_activity->data_analysis end End data_analysis->end Troubleshooting_Logic_Dopamine_Effects start Unexpected Effect on Dopamine Neuron Firing q1 Is the dose within the expected range? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the brain region correctly targeted? a1_yes->q2 sol1 Conduct a Dose-Response Study a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have indirect mechanisms been considered? a2_yes->q3 sol2 Verify Electrode Placement and Compare Regions a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Refined Hypothesis a3_yes->end sol3 Investigate Other Neurotransmitter Systems a3_no->sol3 sol3->end

References

Technical Support Center: BMY 14802 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BMY 14802. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our experiments with this compound that cannot be solely attributed to sigma-1 receptor antagonism. What are the known off-target interactions of this compound?

A1: this compound is known to interact with several other receptors, which may contribute to its overall pharmacological profile. The most well-documented off-target activities are agonism at the serotonin (B10506) 5-HT1A receptor and interactions with dopamine (B1211576) D2 and D4 receptors, as well as alpha-1 adrenergic receptors.[1][2] It is crucial to consider these interactions when interpreting experimental data.

Q2: How can we quantify the binding of this compound to these off-target receptors in our experimental system?

A2: Radioligand binding assays are the standard method for quantifying the affinity of a compound for a specific receptor. By performing competitive binding experiments with known selective radioligands for each potential off-target receptor, you can determine the inhibition constant (Ki) of this compound for that receptor. A lower Ki value indicates a higher binding affinity.

Q3: We suspect 5-HT1A receptor agonism is influencing our results. How can we functionally confirm and characterize this activity?

A3: A GTPγS binding assay is a functional assay that can confirm and quantify the agonistic activity of this compound at the 5-HT1A receptor. This assay measures the activation of G-proteins coupled to the receptor in response to ligand binding. An increase in GTPγS binding in the presence of this compound would confirm its agonist activity.

Q4: Are there any known downstream signaling pathways affected by the off-target interactions of this compound?

A4: Yes, the off-target interactions of this compound can modulate several key signaling pathways. For instance, its agonism at 5-HT1A receptors can lead to the inhibition of adenylyl cyclase and modulation of potassium and calcium channels. Its interaction with dopamine D2 receptors can also affect adenylyl cyclase activity and other downstream effectors. The agonism at alpha-1 adrenergic receptors typically involves the activation of the phospholipase C pathway.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in neuronal firing rates not consistent with sigma-1 antagonism. 5-HT1A receptor agonism can inhibit the firing of serotonergic neurons.[3]Perform electrophysiological recordings in the presence of a selective 5-HT1A antagonist (e.g., WAY-100635) to see if the effect of this compound is blocked.
Unanticipated motor side effects or changes in dopamine-mediated behaviors. Interaction with dopamine D2 receptors, even with low affinity, could modulate dopaminergic neurotransmission.Conduct behavioral experiments (e.g., locomotor activity) and co-administer a D2 receptor antagonist to assess the contribution of this off-target interaction.
Changes in blood pressure or other cardiovascular parameters. Agonism at alpha-1 adrenergic receptors can lead to vasoconstriction and other cardiovascular effects.Monitor cardiovascular parameters and consider using an alpha-1 adrenergic antagonist to dissect this effect.
Discrepancies between in vitro binding affinity and in vivo potency. The overall in vivo effect of this compound is a composite of its activities at multiple targets. The functional consequences of these interactions can be complex and synergistic or antagonistic.A multi-faceted approach combining in vitro and in vivo experiments with selective antagonists for each off-target is necessary to deconvolute the observed effects.

Quantitative Data: Off-Target Binding Affinities of this compound

The following table summarizes the binding affinities of this compound for its primary target (Sigma-1) and key off-target receptors.

ReceptorSpeciesAssay TypeLigandValueUnitReference
Sigma-1 Guinea PigBinding(+)-[3H]SKF 100472.7Ki (nM)14
5-HT1A RatBinding[3H]8-OH-DPAT320IC50 (nM)15
Dopamine D2 RatBinding[3H]Spiperone>10,000IC50 (nM)5
Dopamine D4 HumanBinding[3H]SpiperoneModerate Affinity-2
5-HT2 -Binding-Moderate Affinity-2
Alpha-1 Adrenergic -Functional-Agonist Activity-1

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (a D2 antagonist).

  • Test compound: this compound.

  • Non-specific binding control: Haloperidol (B65202) (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [3H]Spiperone (typically at its Kd concentration).

    • Varying concentrations of this compound or haloperidol for non-specific binding, or buffer for total binding.

    • Cell membranes (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

Objective: To determine the functional agonist activity of this compound at the 5-HT1A receptor.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor.

  • [35S]GTPγS.

  • Test compound: this compound.

  • Control agonist: 8-OH-DPAT.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and 8-OH-DPAT in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer containing GDP (typically 10-30 µM).

    • Varying concentrations of this compound or 8-OH-DPAT.

    • Cell membranes.

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS (typically 0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Plot the specific binding of [35S]GTPγS as a function of the this compound concentration to determine the EC50 and maximal effect (Emax) relative to the control agonist.

Signaling Pathways and Workflows

This compound Interaction with Key Signaling Pathways

The following diagrams illustrate the primary and key off-target signaling pathways potentially modulated by this compound.

Sigma1_Receptor_Signaling BMY14802 This compound Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Antagonism IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cellular_Processes Modulation of Cellular Processes (e.g., Neuronal Excitability) Ca_release->Cellular_Processes

This compound's primary antagonism of the Sigma-1 receptor.

Agonistic effect of this compound on the 5-HT1A receptor pathway.

Dopamine_D2_Receptor_Signaling BMY14802 This compound D2R Dopamine D2 Receptor BMY14802->D2R Low Affinity Interaction Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Alpha1_Adrenergic_Receptor_Signaling BMY14802 This compound Alpha1R Alpha-1 Adrenergic Receptor BMY14802->Alpha1R Agonism Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Experimental_Workflow start Start: Unexpected Experimental Outcome with this compound identify_targets Identify Potential Off-Targets (5-HT1A, D2, Alpha-1, etc.) start->identify_targets binding_assay Quantitative Analysis: Radioligand Binding Assays (Determine Ki values) identify_targets->binding_assay functional_assay Functional Characterization: - GTPγS Binding (Agonism) - Second Messenger Assays binding_assay->functional_assay in_vivo_studies In Vivo Validation: Co-administration with Selective Antagonists functional_assay->in_vivo_studies data_interpretation Data Interpretation: Correlate Off-Target Activity with Observed Phenotype in_vivo_studies->data_interpretation end Conclusion: Elucidate Contribution of Off-Target Effects data_interpretation->end

References

Troubleshooting BMY 14802 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with BMY 14802. The information is presented in a question-and-answer format to directly address common issues and sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound solutions to ensure stability and consistency?

A: Proper handling of this compound is critical for reproducible results. The hydrochloride salt of this compound is soluble in water up to 25 mM. For consistent performance, follow these guidelines:

  • Reconstitution: Reconstitute the compound using the batch-specific molecular weight found on the certificate of analysis. For in vivo studies, sterile 0.9% NaCl is a common vehicle.

  • Storage: Store the solid compound desiccated at room temperature.

  • Solution Stability: Once in solution, it is advisable to prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can inactivate the product.[1] Protect solutions from light to minimize photodegradation.[2]

Q2: What is the primary mechanism of action for this compound? I'm seeing conflicting information.

A: this compound has a complex pharmacological profile, which is a key factor in experimental design and data interpretation. It is not selective for a single target. Its primary, most potent binding is as an antagonist at the sigma-1 receptor (σ1R).[1][3] Additionally, it functions as a 5-HT1A receptor agonist.[1][4][5] It also possesses a modest to weak affinity for α1-adrenergic receptors. Importantly, it has very low affinity for dopamine (B1211576) D2 receptors, distinguishing it from typical antipsychotics.[3][6] This multi-target activity means its net effect in a biological system can depend on the relative expression levels of these different receptors.

Q3: My experimental results with this compound are inconsistent across different cell lines or animal models. What could be the cause?

A: Variability is often linked to the compound's complex pharmacology and differences in the experimental models.

  • Receptor Expression: The effects of this compound are dependent on the presence and density of its target receptors (sigma-1, 5-HT1A, and to a lesser extent, α1-adrenergic). Different cell lines or brain regions express these receptors at varying levels, which can lead to different or even opposing outcomes.

  • Dual Agonist/Antagonist Action: The compound is a sigma-1 antagonist while simultaneously being a 5-HT1A agonist.[5][7] The ultimate biological effect is a composite of these two actions. An effect observed in one system might be dominated by sigma-1 antagonism, while in another, the 5-HT1A agonism may be the primary driver.

  • Dosing: The dose range used in preclinical studies is wide (e.g., 5 mg/kg to 30 mg/kg in rats), and the effective dose can vary significantly depending on the model and the endpoint being measured.[8][9][10] It is crucial to perform a dose-response study in your specific model to identify the optimal concentration.

Q4: I am observing effects on the dopamine system, but I understand this compound has negligible affinity for D2 receptors. How is this possible?

A: While this compound does not directly bind to D2 receptors with high affinity, it indirectly modulates central dopaminergic systems.[6] Studies have shown that it can increase dopamine turnover and neuronal impulse flow in nigral dopamine neurons.[6] This modulation is thought to occur through a non-D2 receptor mechanism, potentially via its action on sigma-1 or 5-HT1A receptors which, in turn, influence dopaminergic pathways.[11][12] Furthermore, at least one metabolite of this compound has been shown to interact with dopamine receptor subtypes, which could contribute to the overall observed effects on dopaminergic neurotoxicity.[13]

Q5: How can I experimentally distinguish between the sigma-1 and 5-HT1A receptor-mediated effects of this compound?

A: To dissect the pharmacology of this compound in your model, you can use a pharmacological blockade strategy. Pre-treatment with a selective 5-HT1A antagonist, such as WAY-100635, can be used to inhibit the effects of this compound that are mediated by the 5-HT1A receptor.[14] For example, the ability of this compound to suppress L-DOPA-induced abnormal movements in a rat model of Parkinson's was completely prevented by WAY-100635, indicating the effect was driven by 5-HT1A agonism.[15] By comparing the results of this compound alone versus in the presence of a selective antagonist, you can isolate the contribution of each receptor system to the observed phenomenon.

Quantitative Data

Table 1: Receptor Binding Profile of this compound

This table summarizes the binding affinity of this compound for its key targets as reported in the literature. Lower IC50/Ki values indicate higher affinity.

Receptor TargetReported Affinity (Value)Reported Affinity (Measure)SpeciesReference(s)
Sigma-1 (σ1R)112 nMIC50Guinea Pig
Sigma-1 (σ1R)7.3pIC50-[5]
Serotonin (B10506) 1A (5-HT1A)6.7pIC50-[5]
Dopamine D2>10,000 nM (>10 µM)IC50Rat[6]
Dopamine D26430 nMIC50Rat[16]
Dopamine D28400 nMIC50Human[16]

Table 2: Example In Vivo Dosing Regimens for this compound

This table provides examples of doses used in various preclinical models. The optimal dose should be determined empirically for each specific experimental design.

Animal ModelDosing RangeRoute of AdministrationEffect StudiedReference(s)
Rat15 or 30 mg/kgIntraperitoneal (i.p.)Prevention of methamphetamine sensitization[8]
Rat5, 15, and 30 mg/kg-Latent Inhibition Model (Antipsychotic-like effects)[9]
Rat5, 10, or 20 mg/kg-Reversal of amphetamine-induced neuronal activity[10]
Rat Parkinson's Model15 mg/kgIntraperitoneal (i.p.)Inhibition of abnormal involuntary movements[1]

Experimental Protocols

Protocol 1: General Method for In Vitro Cell-Based Assays

This protocol provides a general framework for testing this compound in a cell culture system.

  • Cell Culture: Plate cells (e.g., a neuroblastoma line expressing target receptors) at an appropriate density in multi-well plates and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in water or DMSO). On the day of the experiment, perform serial dilutions in serum-free cell culture medium to achieve the final desired concentrations. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes for acute signaling events, 24 hours for viability assays).

  • Endpoint Assay: Perform the desired assay to measure the outcome. This could include:

    • Signaling: Western blot for phosphorylated proteins, calcium imaging, or cAMP measurement.

    • Viability: MTT, MTS, or CellTiter-Glo assay.

    • Gene Expression: qPCR or RNA-seq.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate EC50 or IC50 values as appropriate.

Protocol 2: Assessing this compound Effects on Amphetamine-Induced Hyperactivity in Rats

This protocol is based on methodologies used to evaluate the potential antipsychotic properties of this compound.[5][9][10]

  • Animals: Use adult male rats (e.g., Sprague-Dawley) and allow them to acclimate to the facility for at least one week before testing. Handle the animals daily to reduce stress.

  • Habituation: On the day of the experiment, place each rat into an open-field activity chamber and allow it to habituate for 30-60 minutes.

  • Drug Administration:

    • Divide animals into groups (e.g., Vehicle + Saline; Vehicle + Amphetamine; this compound (15 mg/kg, i.p.) + Amphetamine; this compound (30 mg/kg, i.p.) + Amphetamine).

    • Administer the this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Pre-treatment Interval: Return the animals to their home cages for a pre-treatment period (e.g., 30 minutes).

  • Challenge: Administer amphetamine (e.g., 1.0-2.0 mg/kg, i.p.) or saline to the appropriate groups.

  • Behavioral Testing: Immediately place the animals back into the open-field chambers and record locomotor activity for 60-90 minutes using an automated tracking system. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the activity data in time bins (e.g., 5-minute intervals). Compare the activity of the this compound-treated groups to the Vehicle + Amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound attenuated amphetamine-induced hyperactivity.

Visualizations

BMY_14802_Signaling_Interactions BMY This compound Sigma1R Sigma-1 Receptor (σ1R) BMY->Sigma1R Antagonist HT1A 5-HT1A Receptor BMY->HT1A Agonist CellularResponse_S1R Modulation of Ion Channels & Signaling Sigma1R->CellularResponse_S1R CellularResponse_HT1A Inhibition of Adenylyl Cyclase HT1A->CellularResponse_HT1A

Caption: this compound primary signaling interactions.

Troubleshooting_Variability_Workflow start Inconsistent Experimental Results check_compound 1. Check Compound Integrity start->check_compound q_compound Freshly prepared? Properly stored? Correct concentration? check_compound->q_compound check_system 2. Verify Experimental System check_compound->check_system Compound OK q_system Cell line passage number? Receptor expression levels? Animal model consistent? check_system->q_system check_pharma 3. Consider Complex Pharmacology check_system->check_pharma System OK q_pharma Dose-response performed? Off-target effects possible? Indirect modulation considered? check_pharma->q_pharma resolution Isolate variables and re-test systematically check_pharma->resolution Hypothesis Formed

Caption: Logical workflow for troubleshooting this compound variability.

Experimental_Workflow_Receptor_Differentiation step1 Step 1: Baseline Effect Administer this compound alone step2 Step 2: Observe & Quantify Measure biological endpoint (Effect A) step1->step2 step3 Step 3: Pharmacological Blockade Pre-treat with WAY-100635 (selective 5-HT1A antagonist) Then administer this compound step2->step3 step4 Step 4: Re-measure Endpoint Measure biological endpoint (Effect B) step3->step4 step5 Step 5: Analysis step4->step5 conclusion1 Conclusion: Effect is 5-HT1A mediated step5->conclusion1 Effect A is blocked (Effect B ≈ 0) conclusion2 Conclusion: Effect is NOT 5-HT1A mediated (likely Sigma-1 driven) step5->conclusion2 Effect A is unchanged (Effect B ≈ Effect A)

Caption: Workflow for differentiating receptor effects.

References

Technical Support Center: BMY 14802 Dual Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY 14802. The content is designed to help users control for its dual receptor activity at sigma-1 and dopamine (B1211576) D2 receptors, with consideration for its effects on serotonin (B10506) 5-HT1A receptors.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor binding profile of this compound?

A1: this compound is primarily classified as a sigma-1 (σ1) receptor antagonist.[1] However, it also exhibits affinity for dopamine D2 and serotonin 5-HT1A receptors. Some studies suggest its antipsychotic effects may be mediated, at least in part, through dopamine receptor antagonism.[2][3] Its activity at 5-HT1A receptors is characterized as agonistic. The binding affinities (Ki) can vary across different studies and experimental conditions.

Q2: How can I experimentally distinguish between the sigma-1 and D2 receptor effects of this compound?

A2: The most effective method is to use selective antagonists for each receptor in your experimental model. By pretreating your system with a selective sigma-1 antagonist before administering this compound, you can isolate the effects mediated by D2 and other receptors. Conversely, pretreating with a selective D2 antagonist will help delineate the sigma-1-mediated effects.

Q3: Are there commercially available selective antagonists I can use?

A3: Yes, several selective antagonists are available. For sigma-1 receptors, compounds like NE-100 are commonly used. For D2 receptors, selective antagonists include raclopride (B1662589) and sulpiride.[4][5] For blocking the 5-HT1A receptor activity of this compound, WAY-100635 is a well-established selective antagonist.

Q4: What are some common pitfalls to avoid when designing experiments with this compound?

A4: A primary pitfall is attributing an observed effect solely to sigma-1 receptor antagonism without accounting for its other receptor interactions. It is crucial to include appropriate controls, such as experiments with selective antagonists, to dissect the contribution of each receptor system. Additionally, the dosage of this compound is critical, as its effects can be dose-dependent.[6]

Troubleshooting Guides

Issue 1: Unexpected or contradictory results in behavioral assays.
  • Possible Cause: The observed behavioral outcome may be a composite effect of this compound acting on multiple receptors (sigma-1, D2, and 5-HT1A).

  • Troubleshooting Steps:

    • Introduce Selective Antagonists: Conduct parallel experiments where you pretreat animal subjects with a selective sigma-1 antagonist (e.g., NE-100), a selective D2 antagonist (e.g., raclopride), or a selective 5-HT1A antagonist (e.g., WAY-100635) before administering this compound.

    • Dose-Response Analysis: Perform a dose-response study for this compound to determine if the behavioral effects vary with concentration, which might indicate the engagement of different receptors at different thresholds.

    • Comparative Compound Analysis: Include control compounds with more selective activity profiles (e.g., a pure sigma-1 antagonist and a pure D2 antagonist) to compare the behavioral phenotypes.

Issue 2: Difficulty interpreting in vitro signaling data (e.g., second messenger assays).
  • Possible Cause: The signaling cascade you are measuring might be influenced by the downstream effects of more than one receptor activated by this compound.

  • Troubleshooting Steps:

    • Receptor Knockdown/Knockout Models: If available, use cell lines or animal models with genetic knockout or knockdown of the sigma-1 or D2 receptors to isolate the signaling pathways.

    • Pharmacological Blockade: Similar to the behavioral assays, use selective antagonists to block one of the receptor targets of this compound and observe the change in the signaling response.

    • Pathway Analysis: Investigate downstream signaling molecules specific to either the sigma-1 or D2 receptor pathways to differentiate their respective contributions.

Quantitative Data

Table 1: Binding Affinities (Ki) of this compound at Key Receptors

ReceptorSpeciesKi (nM)Reference Radioligand
Sigma-1Guinea Pig7.8--INVALID-LINK---pentazocine
Dopamine D2Rat>10000[3H]spiroperidol
5-HT1ARat26[3H]8-OH-DPAT

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[7] Note that Ki values can vary between studies and experimental conditions.

Experimental Protocols

Radioligand Binding Assay to Determine this compound Affinity

This protocol is adapted from standard radioligand binding assay procedures.[8][9][10][11][12]

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and D2 receptors.

Materials:

  • Cell membranes expressing the receptor of interest (sigma-1 or D2)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]raclopride for D2)

  • This compound

  • Non-specific binding control (e.g., haloperidol (B65202) for sigma-1, unlabeled raclopride for D2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of this compound.

  • For non-specific binding wells, add the non-specific binding control at a high concentration.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Amphetamine-Induced Stereotypy

Objective: To assess the functional antagonism of this compound at D2 receptors in vivo.

Materials:

  • Male Wistar rats

  • This compound

  • d-amphetamine

  • Selective sigma-1 antagonist (e.g., NE-100)

  • Saline solution

  • Observation cages

Procedure:

  • Acclimate rats to the observation cages.

  • Divide rats into experimental groups:

    • Vehicle + Saline

    • Vehicle + Amphetamine

    • This compound + Amphetamine

    • NE-100 + this compound + Amphetamine

  • Administer the vehicle or antagonist (this compound or NE-100 + this compound) via intraperitoneal (i.p.) injection.

  • After a pretreatment period (e.g., 30 minutes), administer saline or d-amphetamine (e.g., 5 mg/kg, i.p.).

  • Immediately begin observing and scoring stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a set duration (e.g., 90 minutes).

  • Analyze the data to determine if this compound attenuates amphetamine-induced stereotypy and if this effect is altered by the presence of a sigma-1 antagonist.

In Situ Hybridization for Receptor mRNA Expression

This protocol provides a general framework for in situ hybridization.[13][14][15][16][17]

Objective: To visualize the co-expression of sigma-1 and D2 receptor mRNA in specific brain regions.

Materials:

  • Rat brain tissue sections

  • Digoxigenin (DIG)-labeled antisense probe for sigma-1 receptor mRNA

  • Fluorescein-labeled antisense probe for D2 receptor mRNA

  • Hybridization buffer

  • Wash buffers

  • Anti-DIG and anti-fluorescein antibodies conjugated to fluorescent dyes

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Prepare fresh-frozen or fixed brain tissue sections.

  • Pretreat sections to permeabilize the tissue and reduce non-specific binding.

  • Apply the labeled antisense probes in hybridization buffer to the sections.

  • Incubate overnight in a humidified chamber at an appropriate temperature to allow hybridization.

  • Perform a series of stringent washes to remove unbound probes.

  • Incubate with fluorescently-labeled antibodies against the probe labels (DIG and fluorescein).

  • Wash to remove unbound antibodies.

  • Mount coverslips and visualize the sections using a fluorescence microscope.

  • Capture images of the fluorescent signals to determine the cellular and regional co-localization of the two receptor mRNAs.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis binding_assay Radioligand Binding Assay signaling_assay Second Messenger Assay behavioral_assay Behavioral Assay (e.g., Stereotypy) ish In Situ Hybridization behavioral_assay->ish autoradiography Autoradiography behavioral_assay->autoradiography receptor_occupancy Receptor Occupancy (e.g., PET/SPECT) bmy This compound bmy->binding_assay bmy->signaling_assay bmy->behavioral_assay bmy->receptor_occupancy antagonists Selective Antagonists (Sigma-1, D2, 5-HT1A) antagonists->signaling_assay antagonists->behavioral_assay

Caption: Experimental workflow for dissecting this compound's receptor activity.

signaling_pathway cluster_sigma1 Sigma-1 Receptor cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor BMY14802 This compound Sigma1 σ1 BMY14802->Sigma1 D2 D2 BMY14802->D2 HT1A 5-HT1A BMY14802->HT1A Sigma1_effect Modulation of Ion Channels Sigma1->Sigma1_effect Antagonism Observed_Effect Observed Cellular/ Behavioral Effect Sigma1_effect->Observed_Effect D2_effect Inhibition of Adenylyl Cyclase D2->D2_effect Antagonism D2_effect->Observed_Effect HT1A_effect Inhibition of Adenylyl Cyclase HT1A->HT1A_effect Agonism HT1A_effect->Observed_Effect

Caption: Signaling pathways affected by this compound's multi-receptor activity.

logical_relationship A Is an unexpected behavioral effect observed? B Administer this compound with selective D2 antagonist (e.g., raclopride) A->B Yes F Administer this compound with selective Sigma-1 antagonist (e.g., NE-100) A->F Yes C Does the effect persist? B->C D Effect is likely mediated by Sigma-1 and/or 5-HT1A receptors C->D Yes E Effect is likely mediated by D2 receptors C->E No G Does the effect persist? F->G H Effect is likely mediated by D2 and/or 5-HT1A receptors G->H Yes I Effect is likely mediated by Sigma-1 receptors G->I No

Caption: Troubleshooting logic for this compound's dual receptor activity.

References

BMY 14802 Dose-Response Curve Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis of BMY 14802. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an investigational drug that has been studied for its potential antipsychotic properties.[1][2][3] Its primary molecular targets are the sigma-1 and sigma-2 receptors, for which it acts as an antagonist.[4] Additionally, this compound is an agonist at the serotonin (B10506) 5-HT1A receptor.[1] It displays negligible binding to dopamine (B1211576) D2 receptors.[1][2]

Q2: What are the reported binding affinities (IC50, Ki) for this compound at its primary targets?

The binding affinity of this compound varies across different receptors and species. The following table summarizes key quantitative data from in vitro binding assays.

Receptor TargetActionSpeciesAssay TypeValueUnitReference
Sigma-1AntagonistGuinea PigBindingpKi = 7.3[5]
5-HT1AAgonistRatBindingpIC50 = 6.7[5]
5-HT1AAgonistRatFunctionalpEC50 = 6.2[5]
Dopamine D2-RatBindingIC50 > 10,000nM[2]

Q3: What type of dose-response curve should I expect for this compound?

For its antagonist activity at sigma receptors, you would typically generate an inhibitory dose-response curve by measuring the displacement of a radiolabeled ligand. The curve will be sigmoidal, and from it, you can calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

For its agonist activity at the 5-HT1A receptor, a functional assay (e.g., measuring inhibition of adenylyl cyclase or activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels) will yield a sigmoidal dose-response curve from which the EC50 (the concentration of this compound that produces 50% of the maximal effect) can be determined.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard competitive binding assays.

Materials:

  • Membrane preparation from cells or tissues expressing sigma-1 receptors.

  • [³H]-(+)-pentazocine (radioligand).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of haloperidol).

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and a high concentration of haloperidol.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50.

Functional Assay for 5-HT1A Receptor (Adenylyl Cyclase Inhibition)

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (B1673556).

  • This compound stock solution.

  • cAMP assay kit.

Procedure:

  • Culture the 5-HT1A-expressing HEK293 cells to an appropriate density.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to obtain a dose-response curve and calculate the EC50.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicates Pipetting errors, inconsistent cell densities, or improper mixing.Ensure accurate pipetting, use a cell counter for consistent plating, and mix all solutions thoroughly.
Poor sigmoidal curve fit Inappropriate concentration range, experimental artifacts, or compound instability.Widen the concentration range of this compound, check for and eliminate sources of artifacts, and ensure the stability of the compound in the assay buffer.
Low signal-to-noise ratio Low receptor expression, inactive compound, or issues with the detection reagents.Use a cell line with higher receptor expression, verify the activity of this compound, and check the expiration dates and proper storage of all reagents.
Unexpected flat dose-response curve This compound is not active in the chosen assay, or the concentration range is too low.Verify the experimental setup with a known agonist/antagonist for the receptor, and test a much wider concentration range of this compound.

Visualizations

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of this compound add_components Add Membrane, Radioligand, and this compound to Wells prep_ligand->add_components prep_membrane Prepare Membrane Homogenate prep_membrane->add_components prep_radio Prepare Radioligand ([3H]-(+)-pentazocine) prep_radio->add_components incubate Incubate at Room Temperature add_components->incubate add_controls Prepare Total and Non-specific Binding Wells add_controls->incubate filtrate Rapid Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Workflow for a competitive radioligand binding assay.
Putative Signaling Pathway of this compound

G cluster_sigma1 Sigma-1 Receptor cluster_5HT1A 5-HT1A Receptor cluster_sigma2 Sigma-2 Receptor BMY14802 This compound Sigma1 Sigma-1 Receptor BMY14802->Sigma1 HT1A 5-HT1A Receptor BMY14802->HT1A Sigma2 Sigma-2 Receptor (PGRMC1) BMY14802->Sigma2 IonChannels Ion Channel Modulation Sigma1->IonChannels Antagonism NMDAR NMDA Receptor Modulation Sigma1->NMDAR Antagonism Gi Gi/o Protein HT1A->Gi Agonism AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP EGFR EGFR Stability Sigma2->EGFR Modulation

Simplified signaling pathways of this compound.

References

Validation & Comparative

A Preclinical Showdown: BMY 14802 Versus Haloperidol in Psychosis Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antipsychotic drug development, the quest for potent therapeutic agents with minimal side effects is paramount. This guide provides a detailed comparison of BMY 14802, a novel compound with a primary affinity for sigma receptors, and haloperidol (B65202), a conventional antipsychotic agent that primarily acts as a dopamine (B1211576) D2 receptor antagonist. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance in established preclinical models of psychosis.

Mechanism of Action: A Fundamental Divergence

The fundamental difference between this compound and haloperidol lies in their primary mechanisms of action. Haloperidol exerts its antipsychotic effects through potent antagonism of dopamine D2 receptors. In contrast, this compound displays a more complex pharmacological profile, with its most potent binding affinity for the sigma receptor, some activity at serotonin (B10506) 5-HT1A receptors, and notably negligible affinity for dopamine D2 receptors[1][2]. This distinction suggests that this compound may influence dopaminergic systems, and by extension psychotic symptoms, through an indirect, non-dopaminergic pathway[2][3].

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and haloperidol for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)
Dopamine D2 >10,000[2]0.89 - 4[4][5]
Sigma-1 High Affinity[1]2.8[6]
Serotonin 5-HT1A Moderate Affinity[1]3600[5]
Serotonin 5-HT2A ---120[5]

Data compiled from multiple sources. A direct head-to-head binding assay in a single study was not available.

Performance in the Conditioned Avoidance Response (CAR) Model

The CAR model is a classic preclinical screen for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Both this compound and haloperidol have been shown to decrease the number of successful avoidance responses in a dose-dependent manner, a hallmark of antipsychotic-like activity. However, a key differentiator is that this compound achieves this effect without inducing catalepsy, a state of motor immobility often associated with the extrapyramidal side effects of typical antipsychotics like haloperidol[2].

Experimental Protocol: Conditioned Avoidance Response
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: A two-way shuttle box divided into two compartments with a grid floor capable of delivering a mild footshock. A light or auditory stimulus serves as the conditioned stimulus (CS).

  • Procedure:

    • Acquisition: Rats are placed in the shuttle box and presented with the CS for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA). The trial is terminated when the rat crosses to the other compartment. An avoidance response is recorded if the rat crosses during the CS presentation, while an escape response is recorded if it crosses after the onset of the US.

    • Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered either this compound, haloperidol, or vehicle prior to the test session. The number of avoidance responses, escape responses, and inter-trial crosses are recorded.

Effects on Dopamine Neuron Activity and Release

While both compounds impact the dopamine system, they do so through different mechanisms, leading to distinct physiological outcomes.

Electrophysiological Effects on Dopamine Neurons

Studies using extracellular single-unit recordings of dopamine neurons in the substantia nigra (A9) and ventral tegmental area (A10) have revealed that intravenous administration of this compound can reverse the rate-suppressant effects of the dopamine agonist apomorphine. This effect, however, appears to be mediated by a non-dopaminergic mechanism, as this compound pretreatment does not block the apomorphine-induced suppression of these neurons, unlike haloperidol[3]. This suggests an indirect modulation of dopamine neuron activity. Haloperidol, through its direct D2 receptor blockade, leads to an increase in the firing rate and burst firing of dopamine neurons due to the interruption of a negative feedback loop.

Dopamine Release Measured by In Vivo Microdialysis

In vivo microdialysis studies have shown that this compound increases dopamine release in the striatum. This is a notable finding as it contrasts with the effects of some atypical antipsychotics like clozapine, which can decrease dopamine release. Haloperidol also increases extracellular dopamine levels in the striatum, an effect attributed to the blockade of presynaptic D2 autoreceptors that normally inhibit dopamine release.

Experimental Protocol: In Vivo Microdialysis
  • Subjects: Male Wistar rats.

  • Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

    • Sample Collection: Following a stabilization period, dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

    • Drug Administration: this compound or haloperidol is administered, and dialysate collection continues to measure changes in dopamine concentration.

    • Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and the experimental workflow for the conditioned avoidance response model.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Intervention Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage DA_Synapse Dopamine VMAT2->DA_Synapse Release D2_Autoreceptor D2_Autoreceptor DA_Synapse->D2_Autoreceptor Negative Feedback D2_Receptor D2_Receptor DA_Synapse->D2_Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Haloperidol Haloperidol Haloperidol->D2_Autoreceptor Antagonist Haloperidol->D2_Receptor Antagonist BMY_14802 BMY_14802 Sigma_Receptor Sigma_Receptor BMY_14802->Sigma_Receptor Ligand Sigma_Receptor->DA_Synapse Modulates Release

Caption: Dopamine signaling pathway and points of intervention for Haloperidol and this compound.

CAR_Workflow Start Start Acquisition_Training Acquisition Training (CS-US Pairing) Start->Acquisition_Training Stable_Baseline Achieve Stable Avoidance Baseline Acquisition_Training->Stable_Baseline Drug_Administration Administer Drug (this compound, Haloperidol, or Vehicle) Stable_Baseline->Drug_Administration Test_Session CAR Test Session Drug_Administration->Test_Session Data_Analysis Analyze Avoidance, Escape, and Inter-trial Crosses Test_Session->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) model.

Summary and Future Directions

This compound and haloperidol represent two distinct approaches to antipsychotic drug action. Haloperidol, a potent D2 antagonist, is effective but carries a significant risk of extrapyramidal side effects. This compound, with its primary action at sigma receptors and a non-dopaminergic mechanism for modulating dopamine, presented a promising alternative profile in preclinical models, particularly its ability to inhibit conditioned avoidance responding without inducing catalepsy.

However, it is crucial to note that despite its promising preclinical profile, this compound did not demonstrate significant improvement in psychiatric symptoms in a clinical trial with patients experiencing acute exacerbations of schizophrenia[1]. This highlights the translational gap that often exists between preclinical animal models and human clinical efficacy.

For researchers and drug development professionals, the comparative study of these two compounds underscores the complexity of treating psychosis and the importance of exploring novel mechanisms of action beyond direct dopamine receptor antagonism. The unique profile of this compound, even with its clinical outcome, provides valuable insights into the role of the sigma receptor in modulating dopaminergic and behavioral systems, paving the way for the development of future therapeutics with potentially improved side effect profiles.

References

A Comparative Analysis of BMY 14802 and Clozapine on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental effects of BMY 14802 and the atypical antipsychotic clozapine (B1669256) on dopamine (B1211576) (DA) release. The information presented herein is collated from preclinical in vivo and in vitro studies to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Introduction to this compound and Clozapine

Clozapine is an atypical antipsychotic agent renowned for its efficacy in treatment-resistant schizophrenia and a lower propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics.[1] Its therapeutic action is attributed to a complex, multi-receptor binding profile.[2]

This compound is an investigational compound with a unique mechanism of action. It is a potent ligand for the sigma receptor and also acts as a serotonin (B10506) 5-HT1A receptor agonist.[3] Unlike most antipsychotics, it has negligible affinity for dopamine D2 receptors, suggesting it influences dopaminergic systems via an indirect mechanism.[4]

Contrasting Mechanisms of Action

The divergent effects of this compound and clozapine on dopamine release stem from their fundamentally different receptor engagement profiles.

Clozapine: Clozapine's action is mediated through its antagonism of multiple neurotransmitter receptors.[5] Its "atypical" profile is often linked to its high ratio of serotonin 5-HT2A to dopamine D2 receptor blockade.[6] It acts as a weak antagonist at D2 receptors (Ki 160 nM) but a potent antagonist at 5-HT2A receptors (Ki 5.4 nM).[5] Furthermore, its ability to increase dopamine release, particularly in the prefrontal cortex (PFC), is critically dependent on its partial agonist activity at 5-HT1A receptors.[7][8][9] This increase in cortical dopamine is thought to contribute to its effectiveness against the negative and cognitive symptoms of schizophrenia.[6]

This compound: In stark contrast, this compound's effects are not mediated by direct dopamine receptor blockade.[10] It has a very low affinity for D2 receptors (IC50 > 10,000 nM).[4] Its primary targets are sigma receptors and 5-HT1A receptors.[3] The drug's ability to modulate dopaminergic neuron activity and subsequent dopamine release is therefore considered an indirect effect, downstream of its engagement with these primary targets.[4][10]

Quantitative Data on Dopamine Release and Metabolism

The following tables summarize quantitative data from preclinical studies, highlighting the differential effects of this compound and clozapine on dopamine systems.

Table 1: Comparative Effects on In Vivo Dopamine Release

DrugBrain RegionDoseRoute of AdministrationChange in Dopamine ReleaseAnimal ModelReference
This compound Whole Mouse BrainNot SpecifiedNot SpecifiedIncreasedMouse[11]
Clozapine Whole Mouse BrainNot SpecifiedNot SpecifiedDecreasedMouse[11]
Clozapine Medial Prefrontal Cortex (mPFC)10 mg/kgs.c.~200% increase vs. baselineRat[12]
Clozapine Medial Prefrontal Cortex (mPFC)10 mg/kgi.p.Significant IncreaseRat[13]
Clozapine Ventral Hippocampus (vHIP)10 mg/kgi.p.Significant IncreaseRat[13]
Clozapine Nucleus Accumbens20 mg/kgp.o.IncreasedRat[14]
Clozapine Nucleus Accumbens60 mg/kgp.o.Greater increase than 20 mg/kgRat[14]
Clozapine Prefrontal Cortex (PFC)2.5 - 20 mg/kgi.p.Dose-dependent increaseRat[15]

Table 2: Comparative Effects on Dopamine Metabolites

DrugBrain RegionDoseChange in Metabolites (DOPAC/HVA)Animal ModelReference
This compound Not SpecifiedNot SpecifiedIncreasedMouse[11]
Clozapine Not SpecifiedNot SpecifiedIncreasedMouse[11]
Clozapine Nucleus Accumbens10 mg/kgSignificantly increasedRat[14]
Clozapine Striatum10 mg/kgNo significant effectRat[14]
Clozapine Nucleus Accumbens100 mg/kgSignificantly increasedRat[14]
Clozapine Striatum100 mg/kgSignificantly increasedRat[14]

Table 3: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundClozapine
Dopamine D2 >10,000[4]160[5][16]
Dopamine D4 Affinity noted24[16]
Serotonin 5-HT1A Agonist120 (Partial Agonist)[16][17]
Serotonin 5-HT2A Affinity noted5.4[5][16]
Sigma Site Potent Ligand[3]Not a primary target

Experimental Protocols

The majority of the cited in vivo data was generated using intracerebral microdialysis in conscious, freely moving rodents. Below is a representative protocol for this technique.

Protocol: In Vivo Microdialysis for Dopamine Measurement in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g) are typically used.[18][19] Animals are single-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., chloral (B1216628) hydrate, isoflurane).[18]

    • The animal is placed in a stereotaxic frame. The skull is exposed via a midline incision.

    • A small burr hole is drilled over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).[19]

    • A guide cannula is slowly lowered to the desired coordinates and secured to the skull with dental cement and anchor screws.[19]

    • Animals are allowed a recovery period of at least 5-7 days post-surgery.[19]

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (e.g., concentric design with a 2-4 mm semipermeable membrane) is gently inserted through the guide cannula into the target brain region.[18][20]

    • The probe is connected via a fluid swivel to a syringe pump, allowing the animal to move freely.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147.0 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min).[18][19]

    • A stabilization period of 1-2 hours is required to establish a stable baseline of dopamine levels.[19]

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., acetic or perchloric acid) to prevent dopamine degradation.[21]

  • Drug Administration:

    • Following the collection of stable baseline samples, this compound, clozapine, or vehicle is administered via the specified route (e.g., intraperitoneal, subcutaneous, oral).

    • Sample collection continues for several hours post-administration to monitor changes in dopamine levels.

  • Neurochemical Analysis:

    • The concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18][21]

    • This system provides high sensitivity, typically in the low femtomole range, necessary for detecting neurotransmitter concentrations in microdialysis samples.[18]

  • Histological Verification:

    • The brain is removed, sectioned, and stained to histologically verify the correct placement of the microdialysis probe track within the intended brain region.[19]

Visualizing Pathways and Workflows

Signaling Pathways

The distinct mechanisms of this compound and clozapine can be visualized as follows:

BMY14802_Mechanism BMY This compound SigmaR Sigma-1 Receptor BMY->SigmaR HT1A 5-HT1A Receptor (Agonist) BMY->HT1A Modulation Modulation of Glutamatergic/Other Neurons SigmaR->Modulation HT1A->Modulation DA_Neuron Dopaminergic Neuron Modulation->DA_Neuron DA_Release Dopamine Release (Increased) DA_Neuron->DA_Release

Caption: Proposed indirect mechanism of this compound on dopamine release.

Clozapine_Mechanism cluster_PFC Prefrontal Cortex (PFC) cluster_Striatum Striatum Clozapine_PFC Clozapine HT1A_PFC 5-HT1A Receptor (Partial Agonist) Clozapine_PFC->HT1A_PFC Activates HT2A_PFC 5-HT2A Receptor (Antagonist) Clozapine_PFC->HT2A_PFC Blocks DA_Terminal DA Terminal HT1A_PFC->DA_Terminal Stimulates DA_Release_PFC Increased DA Release DA_Terminal->DA_Release_PFC Clozapine_S Clozapine D2_S D2 Receptor (Weak Antagonist) Clozapine_S->D2_S Blocks DA_Release_S Modulated DA Release D2_S->DA_Release_S

Caption: Clozapine's region-dependent mechanisms on dopamine release.

Experimental Workflow

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) Recovery 2. Animal Recovery (5-7 days) Surgery->Recovery Probe 3. Probe Insertion & System Equilibration Recovery->Probe Baseline 4. Baseline Sample Collection (3-4 samples) Probe->Baseline Admin 5. Drug Administration (this compound or Clozapine) Baseline->Admin PostAdmin 6. Post-Drug Sample Collection Admin->PostAdmin Analysis 7. HPLC-ECD Analysis (Quantify Dopamine) PostAdmin->Analysis Histo 8. Histological Verification (Confirm Probe Placement) Analysis->Histo

Caption: Workflow for an in vivo microdialysis experiment.

Summary and Conclusion

The experimental evidence demonstrates a clear divergence in the effects of this compound and clozapine on dopamine neurotransmission.

  • This compound consistently increases dopamine release and metabolism .[11] This effect is achieved indirectly, likely through its potent activity at sigma and 5-HT1A receptors, as it does not directly block dopamine receptors.[4][10]

  • Clozapine has complex, region-specific effects . It robustly increases dopamine release in the prefrontal cortex, an effect mediated by 5-HT1A receptor activation.[7][9] In contrast, its effects in subcortical regions like the striatum are less pronounced and can even be inhibitory, as suggested by one study.[11][14] This is consistent with its profile as a weak D2 antagonist combined with potent actions at multiple other receptors.[2][5]

This fundamental mechanistic difference—indirect dopamine modulation via sigma/5-HT1A receptors for this compound versus direct multi-receptor antagonism for clozapine—underpins their contrasting pharmacological profiles. The ability of this compound to enhance dopamine release without D2 blockade suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[11] Meanwhile, clozapine's unique ability to enhance cortical dopamine while only moderately blocking subcortical D2 receptors is believed to be key to its superior efficacy in managing both positive and negative symptoms of schizophrenia.[1][6] These findings provide a critical framework for the development of novel therapeutics targeting distinct pathways for the modulation of dopamine systems.

References

BMY 14802 vs other sigma-1 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of BMY 14802 and Other Sigma-1 Receptor Antagonists

For researchers and professionals in drug development, the nuanced differences between pharmacological agents are critical. This guide provides an objective comparison of this compound with other notable sigma-1 receptor antagonists, supported by experimental data to illuminate their distinct profiles.

Introduction to Sigma-1 Receptor Antagonists

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a target of significant interest for therapeutic intervention in a range of neurological and psychiatric disorders. Its antagonists are being investigated for their potential in treating conditions such as psychosis, neuropathic pain, and addiction. This compound is a well-characterized sigma-1 receptor antagonist that also exhibits agonist activity at serotonin (B10506) 1A (5-HT1A) and α1-adrenergic receptors, with negligible affinity for dopamine (B1211576) receptors.[1][2] This profile distinguishes it from other sigma-1 antagonists like the highly selective NE-100, the potent BD-1063, and the classical antipsychotic haloperidol, which has a more complex receptor binding profile.

Quantitative Comparison of Binding Affinities and Selectivity

The following table summarizes the binding affinities (Ki) of this compound and other selected sigma-1 receptor antagonists. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Other Receptor Affinities (Ki, nM)
This compound ~1-10 (estimated)-5-HT1A (agonist), α1-adrenergic (agonist), Dopamine D2 (>10,000)
NE-100 0.86 - 1.03>176D1, D2, 5-HT1A, 5-HT2, PCP (>6000)
BD-1063 9449-
Haloperidol 3.2 - 6.513.7Dopamine D2 (0.5-1.5), 5-HT2A (10-50), α1-adrenergic (10-50)

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the sigma-1 receptor.

1. Membrane Preparation:

  • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), the radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd, ~3 nM), and varying concentrations of the competitor compound (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: 1,3-di-o-tolyl-guanidine (DTG)-Induced Dystonia in Rats

This in vivo assay helps to differentiate between sigma-1 receptor agonists and antagonists based on their behavioral effects.

1. Animal Preparation:

  • Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

  • Implant a guide cannula aimed at the red nucleus.

  • Allow the animals to recover for at least one week post-surgery.

2. Drug Administration:

  • Microinject the sigma-1 receptor agonist DTG directly into the red nucleus to induce dystonic postures (e.g., torticollis).

  • To test for antagonist activity, systemically administer the test compound (e.g., this compound) prior to the DTG microinjection.

3. Behavioral Observation:

  • Observe and score the severity of dystonic postures at regular intervals after DTG injection.

  • A reduction in the dystonia score in animals pre-treated with the test compound compared to vehicle-treated controls indicates sigma-1 receptor antagonist activity.[3]

Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM). Its activation or inhibition can modulate a variety of downstream signaling events.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Inactive state association IP3R IP3 Receptor S1R->IP3R Modulation Cell_Signaling Downstream Cellular Signaling (e.g., Neurite Outgrowth, Ion Channel Modulation) S1R->Cell_Signaling Regulation Ca_Release Ca2+ Release IP3R->Ca_Release Mito_Ca Mitochondrial Ca2+ uptake ATP ATP Production Mito_Ca->ATP Ligand Sigma-1 Ligand (e.g., this compound) Ligand->S1R Binding Ca_Release->Mito_Ca

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

The sigma-1 receptor, in its inactive state, is associated with the chaperone BiP. Upon ligand binding, this complex can dissociate, allowing the sigma-1 receptor to interact with and modulate the activity of various client proteins, including the IP3 receptor. This modulation affects intracellular calcium signaling, which in turn influences mitochondrial function and ATP production. Sigma-1 receptor antagonists like this compound are thought to interfere with these processes, leading to their observed pharmacological effects.

Conclusion

This compound presents a unique profile as a sigma-1 receptor antagonist with additional activities at serotonergic and adrenergic receptors. This contrasts with the high selectivity of NE-100 and BD-1063, and the broad-spectrum activity of haloperidol. The choice of antagonist for research or therapeutic development will depend on the desired level of selectivity and the specific cellular pathways being targeted. The experimental protocols provided here offer a framework for the continued investigation and comparison of these and other novel sigma-1 receptor ligands.

References

A Comparative Guide to BMY 14802 and Novel 5-HT1A Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of BMY 14802 with a selection of novel serotonin (B10506) 1A (5-HT1A) receptor agonists, tailored for researchers, scientists, and drug development professionals. The document focuses on pharmacological profiles, supported by experimental data, to facilitate informed decisions in research and development.

Introduction to this compound and 5-HT1A Receptor Agonism

This compound is a compound recognized for its significant affinity for sigma receptors and its activity as a 5-HT1A receptor agonist.[1][2] It has been investigated for its potential antipsychotic properties.[2][3] The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a crucial target in the central nervous system for modulating mood, anxiety, and cognition.[4] Agonists at this receptor are pivotal in the development of therapeutics for psychiatric and neurological disorders. This guide compares this compound with other notable 5-HT1A agonists: Flesinoxan, Flibanserin, and Vortioxetine, highlighting their distinct pharmacological characteristics.

Pharmacological Profile: A Comparative Overview

The therapeutic potential and safety profile of 5-HT1A receptor agonists are defined by their binding affinity, selectivity, and functional activity at the target receptor and other sites. The following tables summarize the in vitro binding affinities and functional activities of this compound and the selected novel agonists.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Receptors

Compound5-HT1A (Ki, nM)Other Relevant Targets (Ki, nM)
This compound ~20 (pIC50 = 6.7)[5]Sigma (IC50 = 112), D4 (affinity noted)[1]
Flesinoxan Potent (details not specified)[6]Highly selective for 5-HT1A[7]
Flibanserin 1[8]5-HT2A (49), D4 (4-24)[8][9]
Vortioxetine 15[10]SERT (1.6), 5-HT3 (3.7), 5-HT7 (19), 5-HT1B (33), 5-HT1D (54)[10][11]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity Profile

Compound5-HT1A Receptor ActivityActivity at Other Targets
This compound Agonist[5][12]Sigma receptor antagonist[1]
Flesinoxan Partial/Near-full agonist[6]-
Flibanserin Full agonist (frontal cortex, dorsal raphe), Partial agonist (hippocampus)[9]5-HT2A antagonist[9]
Vortioxetine Agonist[10]SERT inhibitor, 5-HT1B partial agonist, 5-HT1D, 5-HT3, 5-HT7 antagonist[11]

Signaling Pathways and Experimental Workflows

The activation of the 5-HT1A receptor initiates a cascade of intracellular events. A diagram of the canonical signaling pathway is provided below, followed by a typical experimental workflow for characterizing a novel 5-HT1A agonist.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT1A Receptor G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits GIRK GIRK Channel G->GIRK Activates (βγ subunit) ERK ERK Activation G->ERK Activates (via βγ/PI3K/Akt) cAMP cAMP AC->cAMP Produces K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion Opens Agonist 5-HT1A Agonist Agonist->R Binds PKA PKA cAMP->PKA Activates

Caption: 5-HT1A Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (cAMP) (Determine EC50/IC50, Emax) Binding->Functional Selectivity Selectivity Screening (Binding to other receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavior Behavioral Models (e.g., Forced Swim Test) PK->Behavior PD Pharmacodynamics (e.g., Microdialysis) Behavior->PD Lead_Opt Lead Optimization PD->Lead_Opt Start Compound Synthesis Start->Binding

Caption: Experimental Workflow for 5-HT1A Agonist Characterization

Experimental Protocols

This assay quantifies the affinity of a compound for the 5-HT1A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[13]

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist or antagonist.

Materials:

  • A cell line expressing the human 5-HT1A receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay).[14]

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure:

  • Culture the cells in microplates.

  • Pre-incubate the cells with the test compound.

  • Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • For agonist testing, the compound's ability to inhibit forskolin-stimulated cAMP production is measured.

  • For antagonist testing, the compound's ability to reverse the inhibitory effect of a known 5-HT1A agonist on forskolin-stimulated cAMP production is measured.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format provided by the cAMP assay kit.

  • Generate dose-response curves and calculate the EC50/IC50 and Emax values.

Conclusion: Choosing the Right Agonist for Your Research

The selection of a 5-HT1A agonist for a particular study depends on the specific research question.

  • This compound offers a unique profile with its dual action at sigma and 5-HT1A receptors, making it a tool for investigating the interplay between these two systems in psychosis and other neurological disorders.[2]

  • Flesinoxan is a highly selective 5-HT1A partial/near-full agonist and can be considered a reference compound for studies focusing specifically on the effects of 5-HT1A receptor activation.[6][7]

  • Flibanserin presents a complex profile with its mixed agonist/antagonist properties at different serotonin receptor subtypes, which may be relevant for studies on sexual desire and mood disorders where both 5-HT1A and 5-HT2A receptors are implicated.[8][9]

  • Vortioxetine has a multimodal mechanism of action, combining 5-HT1A agonism with serotonin reuptake inhibition and modulation of other serotonin receptors.[10][11] This makes it a valuable tool for investigating the synergistic effects of targeting multiple components of the serotonergic system in the treatment of depression and cognitive dysfunction.[15]

Researchers should carefully consider the distinct pharmacological profiles presented in this guide to select the most appropriate compound for their experimental needs.

References

A Comparative In Vivo Efficacy Analysis of BMY 14802 and Rimcazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two sigma receptor ligands, BMY 14802 and rimcazole (B1680635), which have been investigated for their potential antipsychotic properties. The following sections detail their performance in various animal models, present available quantitative data, outline experimental methodologies, and visualize relevant biological pathways.

Introduction

This compound and rimcazole are both ligands for sigma receptors, a class of proteins that have been explored as potential targets for the treatment of psychosis. This compound is recognized for its potent binding to sigma sites with negligible affinity for dopamine (B1211576) D2 receptors, a characteristic that distinguishes it from typical antipsychotics. Rimcazole, initially developed as a novel antipsychotic, also demonstrates high affinity for sigma receptors but, notably, interacts with dopamine transporters as well. Despite initial promise, rimcazole's clinical development for schizophrenia was halted due to a lack of efficacy. This guide synthesizes preclinical in vivo data to offer a comparative perspective on the antipsychotic-like potential of these two compounds.

Comparative Efficacy in Animal Models of Psychosis

Direct comparative studies evaluating the antipsychotic-like efficacy of this compound and rimcazole in the same animal models are limited. However, existing research provides insights into their individual activities and, in some instances, directly contrasts their effects.

A key study comparing a range of antipsychotic drugs and sigma antagonists, including both this compound and rimcazole, in various rodent behavioral experiments concluded that these sigma antagonists exhibited only weak activity in models traditionally used to screen for antipsychotic drugs. This has led to skepticism regarding their potential as effective antipsychotics.[1]

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

This compound: In a lever-release version of the CAR task in rats, this compound dose-dependently decreased the number of successful avoidance responses and increased avoidance latencies, without affecting escape responses.[2] This profile is consistent with that of established antipsychotic drugs like haloperidol (B65202) and clozapine (B1669256).[2]

Psychostimulant-Induced Hyperactivity and Stereotypy

Animal models using psychostimulants like amphetamine and apomorphine (B128758) are widely used to screen for antipsychotic potential. These agents induce hyperlocomotion and stereotyped behaviors (repetitive, compulsive movements), which are considered to model the positive symptoms of psychosis.

This compound:

  • Methamphetamine-Induced Stereotypy: In mice, pretreatment with this compound (1, 5, and 10 mg/kg) dose-dependently altered the pattern of methamphetamine-induced stereotypy. It significantly increased sniffing behavior while decreasing biting behavior.[3]

  • Prevention of Methamphetamine-Induced Sensitization: this compound has been shown to prevent the development of behavioral sensitization to methamphetamine, a phenomenon thought to be relevant to the progression of psychosis.[4]

  • Dopamine Release: this compound has been demonstrated to increase dopamine metabolism and release in the mouse brain.[5]

Rimcazole:

  • Apomorphine-Induced Behaviors: Rimcazole has been shown to antagonize apomorphine-induced aggression and climbing behavior in rodents, effects that are indicative of neuroleptic-like activity.[5]

  • Cocaine-Induced Sensitization: Similar to this compound's effect with methamphetamine, rimcazole has been found to attenuate the development of behavioral sensitization to cocaine.[6]

Neuroprotection

This compound vs. Rimcazole in Methamphetamine-Induced Neurotoxicity: A direct comparison in a model of methamphetamine-induced dopaminergic neurotoxicity in mice revealed that this compound attenuated the neurotoxic effects of methamphetamine. In contrast, rimcazole did not show a protective effect in this model.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data from the cited in vivo studies. It is important to note that direct comparisons between the two compounds are challenging due to the use of different animal models and experimental protocols across studies.

Table 1: Efficacy of this compound in Animal Models

Animal ModelSpeciesThis compound DoseEffectReference
Conditioned Avoidance ResponseRatDose-dependentDecreased successful avoidance responses and increased avoidance latencies[2]
Methamphetamine-Induced StereotypyMouse1, 5, 10 mg/kgDose-dependent increase in sniffing and decrease in biting[3]
Methamphetamine-Induced NeurotoxicityMouseNot specifiedAttenuated dopaminergic neurotoxicity[7]

Table 2: Efficacy of Rimcazole in Animal Models

Animal ModelSpeciesRimcazole DoseEffectReference
Apomorphine-Induced Aggression & ClimbingRodentNot specifiedAntagonized apomorphine-induced behaviors[5]
Cocaine-Induced SensitizationRatNot specifiedAttenuated the development of sensitization[6]
Methamphetamine-Induced NeurotoxicityMouseNot specifiedNo protective effect observed[7]

Experimental Protocols

Methamphetamine-Induced Stereotypy in Mice (for this compound)
  • Animals: Male ddY mice.

  • Drug Administration: Mice were pretreated with this compound (1, 5, or 10 mg/kg, intraperitoneally) or vehicle. After a specified time, they were challenged with methamphetamine (10 mg/kg).

  • Behavioral Assessment: Immediately after the methamphetamine injection, mice were placed in an observation cage. Stereotyped behaviors, including biting, sniffing, head bobbing, and circling, were observed and recorded for a period of 1 hour. The frequency and duration of each behavior were quantified.[3]

Apomorphine-Induced Climbing in Mice (for Rimcazole)
  • Animals: Mice.

  • Drug Administration: Animals were pre-treated with rimcazole or vehicle. Subsequently, they were administered apomorphine to induce climbing behavior.

  • Behavioral Assessment: The climbing behavior was typically assessed by placing the mice in cylindrical cages made of wire mesh. The amount of time spent climbing the walls of the cage was recorded over a defined observation period. A positive response is generally characterized by the animal assuming a vertical position with all four paws on the cage wall.

Signaling Pathways and Mechanisms of Action

The primary molecular target for both this compound and rimcazole is the sigma receptor, particularly the sigma-1 subtype. However, their broader pharmacological profiles differ, which likely accounts for their distinct in vivo effects.

This compound is a potent sigma-1 receptor antagonist with low affinity for other neurotransmitter receptors, including dopamine D2 receptors.[8] Its mechanism of action is thought to be mediated primarily through the modulation of sigma-1 receptor activity, which can influence various downstream signaling cascades, including glutamatergic and dopaminergic neurotransmission.[9]

Rimcazole acts as a sigma-1 receptor antagonist but also exhibits significant affinity for the dopamine transporter (DAT).[4] This dual action suggests a more complex mechanism. By inhibiting the DAT, rimcazole can increase synaptic dopamine levels, which may contribute to some of its behavioral effects.

Visualized Signaling Pathways

sigma1_receptor_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects BMY_14802 This compound Sigma1_Receptor Sigma-1 Receptor BMY_14802->Sigma1_Receptor Antagonism Rimcazole_sigma Rimcazole Rimcazole_sigma->Sigma1_Receptor Antagonism Modulation_of_Ion_Channels Modulation of Ion Channels (Ca2+, K+, Na+) Sigma1_Receptor->Modulation_of_Ion_Channels Regulation_of_NT_Release Regulation of Neurotransmitter Release (e.g., Glutamate, Dopamine) Sigma1_Receptor->Regulation_of_NT_Release Cellular_Response Modulation of Neuronal Excitability and Synaptic Plasticity Modulation_of_Ion_Channels->Cellular_Response Regulation_of_NT_Release->Cellular_Response

Caption: Proposed signaling pathway for this compound and Rimcazole via the Sigma-1 Receptor.

rimcazole_dat_signaling cluster_synapse Dopaminergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Dopamine Synaptic Dopamine Dopamine_Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) Rimcazole_dat Rimcazole Rimcazole_dat->DAT Inhibition Synaptic_Dopamine->DAT Dopamine_Receptors Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptors Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptors->Postsynaptic_Signal

Caption: Rimcazole's proposed mechanism of action at the Dopamine Transporter (DAT).

Conclusion

The available in vivo data suggests that while both this compound and rimcazole interact with sigma receptors, their preclinical profiles as potential antipsychotics are modest and differ in key aspects. This compound shows some efficacy in the conditioned avoidance response model and modulates stimulant-induced behaviors, consistent with a potential, albeit weak, antipsychotic-like profile. Rimcazole also shows some activity in models of psychosis-related behaviors but failed to demonstrate efficacy in clinical trials for schizophrenia. A notable difference lies in their effects on methamphetamine-induced neurotoxicity, where this compound, but not rimcazole, exhibited a protective effect. The dual action of rimcazole on both sigma receptors and the dopamine transporter complicates the interpretation of its in vivo effects. Ultimately, the preclinical evidence suggests that neither this compound nor rimcazole possesses a robust antipsychotic efficacy profile comparable to established medications.

References

Validating the Sigma-1 Receptor Antagonist Activity of BMY 14802: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of BMY 14802's activity as a sigma-1 receptor (σ1R) antagonist, benchmarked against other notable σ1R ligands. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

The sigma-1 receptor is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum. It is implicated in a wide range of cellular functions and is a target for various therapeutic areas, including neuropsychiatric disorders and pain.[1] this compound is recognized as a σ1R antagonist, although it also exhibits affinity for serotonin (B10506) 5-HT1A and adrenergic α1 receptors.[2][3] Its functional activity has been a subject of study, with some reports suggesting context-dependent agonist-like effects.[4] This guide aims to clarify its antagonist profile in comparison to other well-characterized antagonists.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity. A lower value indicates a higher affinity.

Below is a summary of the binding affinities of this compound and other common σ1R antagonists. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.

Compoundσ1R Affinity (Ki or IC50, nM)Selectivity ProfileReference(s)
This compound 112 (IC50)Modest to weak affinity for 5-HT1A and α1 receptors.[5]
Haloperidol ~2-7 (Ki)High affinity for Dopamine D2 receptors, making it non-selective.[6]
NE-100 ~0.9-1.5 (Ki)Highly selective for σ1R over σ2R (>55-fold) and various other receptors.[4]
BD-1047 ~0.9 (Ki)Selective for σ1R over σ2R (~50-fold).

Experimental Methodologies

Accurate validation of a compound's antagonist activity relies on robust and well-defined experimental protocols. This section details the methodologies for two key types of assays: radioligand binding assays to determine affinity and functional assays to confirm antagonist action.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound and other ligands for the σ1R.

Materials:

  • Membrane Preparation: Guinea pig brain or liver homogenates, or cells expressing recombinant σ1R.

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1R agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known σ1R ligand (e.g., 10 µM Haloperidol).

  • Test Compounds: this compound and other antagonists, dissolved in an appropriate solvent (e.g., DMSO).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine (near its Kd value, e.g., 3 nM).

  • Incubation: Incubate the mixture for 120 minutes at 37°C to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of excess Haloperidol) from total binding (radioactivity with no competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: Functional Assay - Inhibition of Agonist-Induced Calcium Mobilization

Functional assays are essential to confirm that a ligand not only binds to the receptor but also elicits a biological response (or in the case of an antagonist, blocks one). σ1R activation can modulate intracellular calcium levels. This protocol outlines how to measure the antagonist activity of this compound by its ability to block agonist-induced calcium flux.

Objective: To assess the ability of this compound to antagonize the increase in intracellular calcium induced by a σ1R agonist.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing σ1R (e.g., BV2 microglia, HEK293 cells).[7]

  • σ1R Agonist: (+)-Pentazocine or PRE-084.

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Instrumentation: A fluorescence plate reader or flow cytometer capable of kinetic reads.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye (e.g., Fluo-8 AM) in assay buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Baseline Measurement: Measure the baseline fluorescence for a short period using the plate reader.

  • Agonist Stimulation: Add a fixed concentration of the σ1R agonist (e.g., (+)-pentazocine) to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the agonist-induced ΔF against the concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the molecular mechanism of σ1R antagonism and the experimental workflow for its validation.

sigma1_antagonism cluster_er Endoplasmic Reticulum Lumen cluster_ermembrane ER Membrane cluster_cytosol Cytosol BiP BiP (Chaperone) s1r_inactive σ1R Oligomer (Inactive) s1r_inactive->BiP Bound s1r_active σ1R Monomer (Active) s1r_inactive->s1r_active Dissociation client_protein Client Protein (e.g., Ion Channel) s1r_active->client_protein Modulates Activity CellularResponse CellularResponse Antagonist Antagonist (e.g., this compound) Antagonist->s1r_inactive Binds & Stabilizes Agonist Agonist Agonist->s1r_inactive Triggers Dissociation CellularStress Cellular Stress CellularStress->s1r_inactive Triggers Dissociation

Caption: Mechanism of Sigma-1 Receptor Antagonism.

binding_assay_workflow prep 1. Prepare Reagents - σ1R Membrane Prep - Radioligand (³H-pentazocine) - Test Compound (this compound) incubate 2. Incubate Membrane + Radioligand + Test Compound (varying conc.) (120 min @ 37°C) prep->incubate filter 3. Filter & Wash Separate bound from unbound radioligand incubate->filter count 4. Quantify Radioactivity Liquid Scintillation Counting filter->count analyze 5. Analyze Data - Plot Competition Curve - Calculate IC50 & Ki count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

A Comparative Analysis of BMY 14802 and Other 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT1A receptor agonist effects of BMY 14802 with other well-established agonists: Buspirone, 8-OH-DPAT, and Flesinoxan. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of the pharmacological properties of these compounds.

Introduction to this compound

This compound is a novel compound that exhibits a dual affinity for both sigma (σ) and serotonin (B10506) 5-HT1A receptors.[1][2] Initially investigated for its potential as an antipsychotic agent, its interaction with the 5-HT1A receptor suggests a broader therapeutic potential, including anxiolytic effects.[3] This guide dissects the 5-HT1A agonist properties of this compound in comparison to other key 5-HT1A receptor modulators.

Comparative Pharmacological Data

The following tables summarize the binding affinity and functional activity of this compound and comparator compounds at the 5-HT1A receptor, as well as their affinity for other relevant receptors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinity (Ki in nM)
Compound5-HT1ASigma (σ1)Dopamine (B1211576) (D2)Reference
This compound ~20 (pIC50 = 6.7)~50 (pIC50 = 7.3)>10,000[4]
Buspirone 14-420[5]
8-OH-DPAT 0.9-2000[4]
Flesinoxan 0.12 (pKi = 8.91)->10,000[5]

Note: pIC50 and pKi values have been converted to approximate Ki values for comparison. A lower Ki value indicates a higher binding affinity.

Table 2: 5-HT1A Receptor Functional Activity
CompoundAgonist TypePotency (EC50/pEC50)Efficacy (Emax)Reference
This compound AgonistpEC50 = 6.2Not explicitly stated[4]
Buspirone Partial Agonist~15-186 nMPartial
8-OH-DPAT Full Agonist~1-10 nMFull[6]
Flesinoxan Full AgonistNot explicitly statedFull[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 5-HT1A Receptor Signaling Agonist 5-HT1A Agonist (e.g., this compound) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates G cluster_1 Radioligand Binding Assay Workflow Membranes Cell Membranes with 5-HT1A Receptors Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation Competitor Test Compound (e.g., this compound) Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis G cluster_2 Logical Relationship of 5-HT1A Agonists Agonists 5-HT1A Agonists Full_Agonists Full Agonists Agonists->Full_Agonists Partial_Agonists Partial Agonists Agonists->Partial_Agonists BMY_14802 This compound Agonists->BMY_14802 Agonist Profile OH_DPAT 8-OH-DPAT Full_Agonists->OH_DPAT Flesinoxan Flesinoxan Full_Agonists->Flesinoxan Buspirone Buspirone Partial_Agonists->Buspirone

References

A Comparative Analysis of BMY 14802 and Traditional Antipsychotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the experimental antipsychotic agent BMY 14802 and traditional (first-generation) antipsychotics. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, mechanisms of action, and performance in preclinical and clinical studies, supported by experimental data.

Introduction

Traditional antipsychotics, first introduced in the 1950s, revolutionized the treatment of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which, while effective in treating positive symptoms, is also associated with a high risk of extrapyramidal side effects (EPS) and tardive dyskinesia.[1][2] This has driven the search for novel antipsychotic agents with improved side effect profiles.

This compound emerged as a potential atypical antipsychotic with a distinct pharmacological profile. Unlike traditional antipsychotics, it exhibits high affinity for the sigma-1 (σ1) receptor, where it acts as an antagonist, and moderate affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist.[3][4] Notably, this compound has negligible affinity for dopamine D2 receptors, suggesting a mechanism of action that could circumvent the motor side effects associated with D2 blockade.[5]

This guide will delve into a comparative analysis of these two classes of compounds, presenting quantitative data, detailing experimental protocols, and visualizing key pathways to provide a comprehensive resource for the scientific community.

Data Presentation: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and a representative traditional antipsychotic, haloperidol (B65202). Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)Reference
Dopamine Receptors
D1>10,000250[5]
D233460.89 - 2.2[6][7][8]
D3-4.6[6]
D4Affinity noted, but Ki not specified10[3][6]
Serotonin Receptors
5-HT1A20 (pKi 7.7)3600[9]
5-HT2AAffinity noted, but Ki not specified120[3][6]
5-HT2C-4700[6]
Sigma Receptors
Sigma-1 (σ1)50 (pKi 7.3)High affinity[9][10]
Adrenergic Receptors
Alpha-1 (α1)Agonist activity noted-[4]
Muscarinic Receptors
M1->10,000[11]
Histamine Receptors
H1-400[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and traditional antipsychotics.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity (Ki) of this compound and haloperidol for various neurotransmitter receptors.

  • General Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor, e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound or haloperidol).

    • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity of the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Specifics for this compound D2 Receptor Binding: In one study, the affinity of this compound for striatal D2 receptors was determined by its ability to displace [3H]spiperone binding in vitro.[5]

Conditioned Avoidance Response (CAR)

This behavioral paradigm is a classic preclinical model used to predict the antipsychotic efficacy of a drug.

  • Objective: To assess the potential antipsychotic activity of this compound in comparison to haloperidol.

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild footshock. A conditioned stimulus (CS), typically a light or tone, precedes the unconditioned stimulus (US), the footshock.

  • Procedure:

    • Training: A rat is placed in the shuttle box. The CS is presented, followed by the US. The rat learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it receives the shock and can escape it by moving to the other compartment (escape response).

    • Drug Administration: Once the rats are trained to a stable level of performance, they are administered either the test drug (this compound), a reference compound (haloperidol), or a vehicle.

    • Testing: The number of successful avoidance responses and the latency to respond are measured.

  • Interpretation: A decrease in the number of avoidance responses without a corresponding increase in escape latency is indicative of potential antipsychotic activity. One study utilized a lever-release version of the CAR task.[12]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

  • Objective: To determine the effect of this compound on the release of neurotransmitters like serotonin in the brain.

  • Procedure:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the dorsal raphe nucleus or hippocampus for serotonin release).

    • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.

    • Sample Collection: The perfusate (dialysate), which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals.

    • Analysis: The concentration of the neurotransmitter of interest in the dialysate is measured using a sensitive analytical technique like high-performance liquid chromatography (HPLC).

    • Drug Administration: The drug is administered systemically, and changes in neurotransmitter levels in the dialysate are monitored over time.

Comparative Performance and Efficacy

Preclinical Evidence
  • Antipsychotic-like Activity: In the conditioned avoidance response paradigm, this compound decreased successful avoidance responses in a dose-dependent manner, an effect similar to that of haloperidol and clozapine.[12] In the latent inhibition model, another predictor of antipsychotic activity, this compound was found to antagonize amphetamine-induced disruption of latent inhibition.[13] Furthermore, this compound was shown to reverse amphetamine-induced changes in the activity of neostriatal neurons.[14]

  • Extrapyramidal Side Effects: A key differentiating feature of this compound in preclinical models is its low propensity to induce catalepsy, a rodent model of the parkinsonian-like motor side effects seen with traditional antipsychotics. In fact, this compound was found to reverse catalepsy induced by haloperidol.[5] This is consistent with its negligible affinity for D2 receptors.

Clinical Evidence

Despite promising preclinical findings, a multicenter, uncontrolled clinical trial of this compound in patients with acute exacerbations of schizophrenia did not demonstrate efficacy. In this study, patients treated with this compound for up to four weeks showed no significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. Importantly, and in line with its preclinical profile, there were no significant changes in involuntary movements or extrapyramidal symptoms.

Mechanism of Action and Signaling Pathways

Traditional Antipsychotics

The primary mechanism of action of traditional antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This is thought to be responsible for their therapeutic effects on the positive symptoms of schizophrenia. However, their blockade of D2 receptors in the nigrostriatal pathway is linked to the emergence of extrapyramidal side effects.

Traditional_Antipsychotic_Pathway cluster_0 Mesolimbic Pathway cluster_1 Nigrostriatal Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Therapeutic_Effects Reduction of Positive Symptoms Haloperidol Traditional Antipsychotic (e.g., Haloperidol) Haloperidol->D2_Receptor Blocks Side_Effects Extrapyramidal Side Effects D2_Blockade_Nigro D2 Receptor Blockade D2_Blockade_Nigro->Side_Effects Haloperidol_Nigro Traditional Antipsychotic (e.g., Haloperidol) Haloperidol_Nigro->D2_Blockade_Nigro Causes

Mechanism of Action of Traditional Antipsychotics.
This compound

This compound's unique mechanism centers on its antagonist activity at the sigma-1 receptor and agonist activity at the 5-HT1A receptor. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways, including calcium signaling and ion channel function.[1] By antagonizing the sigma-1 receptor, this compound may indirectly modulate dopaminergic and other neurotransmitter systems. Its 5-HT1A agonism is also a feature of some atypical antipsychotics and is thought to contribute to anxiolytic and antidepressant effects, as well as potentially mitigating EPS.

BMY_14802_Pathway cluster_0 Sigma-1 Receptor Pathway cluster_1 5-HT1A Receptor Pathway BMY_14802 This compound Sigma1_Receptor Sigma-1 Receptor (Intracellular Chaperone) BMY_14802->Sigma1_Receptor Antagonizes HT1A_Receptor 5-HT1A Receptor BMY_14802->HT1A_Receptor Agonist IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ion_Channels Ion Channel Modulation Sigma1_Receptor->Ion_Channels Modulates Ca_Signaling Calcium Signaling Modulation IP3R->Ca_Signaling Dopamine_Modulation Indirect Dopaminergic Modulation Ca_Signaling->Dopamine_Modulation Ion_Channels->Dopamine_Modulation G_Protein_HT Gi/o Protein HT1A_Receptor->G_Protein_HT Activates AC_HT Adenylyl Cyclase G_Protein_HT->AC_HT Inhibits cAMP_HT cAMP AC_HT->cAMP_HT Converts ATP to Anxiolytic_Effects Potential Anxiolytic & EPS Mitigation Effects cAMP_HT->Anxiolytic_Effects

Proposed Mechanism of Action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antipsychotic agent like this compound.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Receptor Binding Assays A->B C In Vitro Functional Assays (e.g., Second Messenger) B->C D Animal Models of Psychosis (e.g., Conditioned Avoidance) C->D E Assessment of Side Effects (e.g., Catalepsy) C->E F Pharmacokinetic Studies D->F E->F G Toxicology Studies F->G H Clinical Trials (Phase I, II, III) G->H

Preclinical to Clinical Workflow for Antipsychotic Drug Development.

Conclusion

This compound represents a significant departure from the dopamine D2 receptor-centric mechanism of traditional antipsychotics. Its unique profile as a sigma-1 receptor antagonist and 5-HT1A receptor agonist offered the potential for antipsychotic efficacy with a substantially improved side effect profile, particularly concerning extrapyramidal symptoms. Preclinical studies largely supported this hypothesis, demonstrating antipsychotic-like activity in various animal models without the cataleptogenic effects characteristic of traditional agents.

However, the transition from preclinical promise to clinical efficacy is a well-recognized challenge in drug development. The negative results from the clinical trial in schizophrenia patients ultimately halted the development of this compound for this indication.

Despite its clinical outcome, the study of this compound has provided valuable insights for the field of psychopharmacology. It has highlighted the potential of targeting the sigma-1 receptor as a novel strategy for treating CNS disorders and has underscored the complexity of translating findings from animal models to human psychiatric conditions. The journey of this compound serves as a critical case study for researchers and drug developers, emphasizing the importance of exploring novel mechanisms of action while navigating the intricate path of psychiatric drug discovery.

References

Unraveling the Mechanisms of BMY 14802: A Comparative Analysis of Pharmacological and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antipsychotic potential of BMY 14802, this guide provides a comparative analysis of its pharmacological effects against the backdrop of genetic models. By cross-validating findings, we aim to elucidate the primary mechanisms of action and offer insights for future drug development.

This compound is a compound that has been investigated for its potential as an atypical antipsychotic agent.[1][2] Its unique pharmacological profile, characterized by high affinity for the sigma-1 (σ1) receptor and moderate affinity for the serotonin (B10506) 5-HT1A receptor, has made it a subject of considerable research.[1][3] This guide synthesizes findings from pharmacological studies of this compound and compares them with the phenotypes of corresponding genetic knockout models to dissect the compound's primary mechanism of action.

Pharmacological Profile of this compound

This compound acts as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist.[3] It also displays some affinity for 5-HT2 and D4 receptors.[4] Unlike typical neuroleptics, this compound does not induce catalepsy in animal models, suggesting a lower risk of extrapyramidal side effects.[1][5] Studies in animal models of psychosis have demonstrated its potential efficacy.[1][6][7]

Key Pharmacological Findings:
  • Antipsychotic-like activity: this compound has shown efficacy in animal models of psychosis, such as reversing amphetamine-induced changes in neostriatal activity and antagonizing amphetamine-induced disruption of latent inhibition.[6][7][8][9]

  • Dopaminergic modulation: While having negligible direct binding to dopamine (B1211576) D2 receptors, this compound indirectly modulates dopaminergic systems.[1][5][10] It has been shown to reverse amphetamine-induced effects on dopamine neuron activity.[8][9]

  • Serotonergic effects: this compound demonstrates agonist activity at 5-HT1A receptors, which is believed to contribute significantly to its behavioral effects.[3][11] This is supported by findings that its effects on serotonin release are blocked by the 5-HT1A antagonist WAY-100635.[11]

  • Motor effects: this compound does not typically induce catalepsy, a common side effect of typical antipsychotics.[1][5]

Genetic Models for Cross-Validation

To dissect the contributions of the sigma-1 and 5-HT1A receptors to the pharmacological profile of this compound, we can compare its effects with the phenotypes of mice lacking these receptors.

Sigma-1 Receptor Knockout (Sig-1R KO) Mice

Mice lacking the sigma-1 receptor exhibit a phenotype characterized by depressive-like behaviors and alterations in anxiety-like responses.[5][12][13]

  • Behavioral Phenotype: Sig-1R KO mice show increased immobility in the forced swimming test, suggesting a depressive-like phenotype.[5][12] Some studies also report anxiety-like behaviors.[13]

  • Neurochemical Profile: The absence of sigma-1 receptors can impact various neurotransmitter systems, including the dopaminergic and serotonergic systems.

5-HT1A Receptor Knockout (5-HT1A KO) Mice

Mice lacking the 5-HT1A receptor display a distinct anxiety-like phenotype.[8][14][15]

  • Behavioral Phenotype: 5-HT1A KO mice consistently show increased anxiety-like behaviors in various tests, such as the elevated plus-maze and open field tests.[8][14]

  • Neurochemical Profile: The lack of 5-HT1A autoreceptors on serotonergic neurons leads to altered regulation of serotonin release.

Comparative Analysis: Pharmacological vs. Genetic Blockade

FeatureThis compound Administration (in Wild-Type)Sigma-1 Receptor Knockout (Sig-1R KO)5-HT1A Receptor Knockout (5-HT1A KO)Inferred Primary Mechanism of this compound
Anxiety-like Behavior Anxiolytic effects reportedVariable; some studies report increased anxietyIncreased anxiety5-HT1A Receptor Agonism
Depressive-like Behavior Potential antidepressant effectsIncreased depressive-like behaviorNot a primary phenotypeSigma-1 Receptor Antagonism may contribute
Psychosis Models Attenuates stimulant-induced behaviorsNot extensively studied in this contextNot the primary model for thisBoth targets may play a role
Motor Side Effects (Catalepsy) Does not induce catalepsyNo reported catalepsyNo reported catalepsyConsistent with atypical antipsychotic profile

This comparative analysis suggests that the 5-HT1A receptor agonism of this compound is likely the dominant mechanism driving its anxiolytic and potentially some of its antipsychotic-like effects. The sigma-1 receptor antagonism may contribute to its overall profile, particularly concerning mood regulation. The lack of cataleptic effects with this compound aligns with the phenotypes of both knockout models, reinforcing its atypical nature.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison.

Animal Models of Psychosis
  • Amphetamine-Induced Hyperlocomotion:

    • Rodents are habituated to an open-field arena.

    • This compound or vehicle is administered at a specified time before amphetamine.

    • Amphetamine is administered to induce hyperlocomotion.

    • Locomotor activity is recorded and analyzed using automated tracking systems.

  • Latent Inhibition:

    • Pre-exposure Phase: One group of animals is repeatedly exposed to a neutral stimulus (e.g., a tone) without reinforcement. A control group is not pre-exposed.

    • Conditioning Phase: Both groups undergo classical conditioning, where the neutral stimulus is paired with an aversive stimulus (e.g., a mild foot shock).

    • Test Phase: The conditioned response (e.g., freezing) to the stimulus is measured. Latent inhibition is observed as a weaker conditioned response in the pre-exposed group. The ability of this compound to reverse amphetamine-induced deficits in latent inhibition is assessed.

Behavioral Phenotyping of Knockout Mice
  • Elevated Plus-Maze:

    • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Mice are placed in the center of the maze and allowed to explore for a set period.

    • Time spent in and entries into the open and closed arms are recorded. Increased time in the open arms is indicative of reduced anxiety.

  • Forced Swim Test:

    • Mice are placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (floating) is recorded over a set period. Increased immobility is interpreted as a depressive-like behavior.

Signaling Pathways and Workflows

BMY_14802_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron BMY_14802_pre This compound 5HT1A_Auto 5-HT1A Autoreceptor BMY_14802_pre->5HT1A_Auto Agonist BMY_14802_post This compound Serotonin_Release Serotonin Release 5HT1A_Auto->Serotonin_Release Inhibits Sigma1R Sigma-1 Receptor BMY_14802_post->Sigma1R Antagonist 5HT1A_Post Postsynaptic 5-HT1A Receptor BMY_14802_post->5HT1A_Post Agonist Neuronal_Signaling Modulation of Neuronal Signaling Sigma1R->Neuronal_Signaling 5HT1A_Post->Neuronal_Signaling

Caption: Dual mechanism of this compound at presynaptic and postsynaptic sites.

Experimental_Workflow Start Select Animal Models WT Wild-Type Mice/Rats Start->WT KO Genetic Knockout Mice (Sig-1R KO, 5-HT1A KO) Start->KO Drug_Admin Administer this compound or Vehicle WT->Drug_Admin KO->Drug_Admin Hypothetical Behavioral Behavioral Testing Drug_Admin->Behavioral Psychosis_Models Psychosis Models (e.g., Amphetamine Challenge) Behavioral->Psychosis_Models Anxiety_Models Anxiety Models (e.g., Elevated Plus-Maze) Behavioral->Anxiety_Models Depression_Models Depression Models (e.g., Forced Swim Test) Behavioral->Depression_Models Analysis Data Analysis and Comparison Psychosis_Models->Analysis Anxiety_Models->Analysis Depression_Models->Analysis

Caption: Workflow for cross-validating this compound findings.

Conclusion

References

A Comparative Guide to BMY 14802 and its Impact on Dopaminergic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of BMY 14802 in Contrast to Traditional Antipsychotics, Supported by Experimental Data.

This compound is an investigational compound that has garnered interest for its potential antipsychotic properties, distinguishing itself from conventional neuroleptics through a novel mechanism of action. Unlike typical and atypical antipsychotics that primarily interact with dopamine (B1211576) D2 receptors, this compound exhibits a high affinity for the sigma-1 (σ1) receptor while displaying negligible binding to D2 receptors.[1][2] This unique pharmacological profile suggests a different approach to modulating dopaminergic systems, potentially offering a therapeutic window with a reduced risk of extrapyramidal side effects. This guide provides a comprehensive comparison of this compound with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256), focusing on their differential effects on dopaminergic function.

Comparative Pharmacological Profiles

The primary distinction of this compound lies in its receptor binding affinities. While haloperidol is a potent D2 antagonist and clozapine has a broader receptor profile with significant D4 and serotonergic activity, this compound's main target is the σ1 receptor.[1][3]

CompoundPrimary Target(s)Dopamine D2 Receptor Affinity (Ki, nM)Sigma-1 Receptor Affinity (Ki, nM)5-HT1A Receptor Affinity (Ki, nM)
This compound σ1 antagonist, 5-HT1A agonist>10,000[2]1.826
Haloperidol D2 antagonist1-23>1000
Clozapine D4, 5-HT2A antagonist125-250[4]150210

Table 1: Comparative Receptor Binding Affinities. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. Data compiled from various in vitro studies.

Impact on Dopaminergic Neurotransmission

The differential receptor profiles of these compounds translate into distinct effects on dopamine synthesis, release, and metabolism.

Dopamine Turnover and Release

Studies have shown that this compound increases dopamine metabolism, evidenced by elevated levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5][6] Notably, and in contrast to clozapine, this compound also enhances the in vivo release of dopamine.[5]

CompoundEffect on Dopamine ReleaseEffect on Dopamine Metabolism (DOPAC & HVA levels)
This compound Increased[5]Increased[5]
Haloperidol Initially increased (due to D2 blockade), followed by depolarization block with chronic useIncreased
Clozapine Decreased or no change[5]Increased[5]

Table 2: Effects on Dopamine Release and Metabolism.

Electrophysiological Effects on Dopamine Neurons

Electrophysiological studies reveal that this compound modulates the firing of dopaminergic neurons, but through a mechanism distinct from D2 blockade. It has been shown to reverse the inhibitory effects of dopamine agonists on the firing of A9 (substantia nigra) and A10 (ventral tegmental area) dopamine neurons.[7]

CompoundEffect on Firing Rate of Dopamine Neurons
This compound Increases impulse flow of nigral dopamine neurons.[2] Reverses dopamine agonist-induced suppression of firing.[7]
Haloperidol Initially increases firing rate (due to autoreceptor blockade), but chronic treatment can lead to a reduction in the number of spontaneously active neurons.
Clozapine Similar to haloperidol, can initially increase firing rate, but also leads to a reduction in active neurons with prolonged administration.

Table 3: Electrophysiological Effects on Midbrain Dopamine Neurons.

Proposed Signaling Pathway of this compound

The modulatory effects of this compound on dopamine release are believed to be mediated by its interaction with the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9] The binding of this compound is thought to initiate a signaling cascade that influences neurotransmitter release, potentially through the modulation of ion channels and protein kinase C (PKC).[10][11]

BMY14802_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron BMY This compound Sigma1 Sigma-1 Receptor (σ1R) BMY->Sigma1 antagonizes PKC Protein Kinase C (PKC) Sigma1->PKC modulates IonChannel Ion Channels (e.g., Ca2+) PKC->IonChannel phosphorylates Vesicle Dopamine Vesicle IonChannel->Vesicle influences exocytosis DA_release Dopamine Release Vesicle->DA_release

Caption: Proposed signaling pathway for this compound's modulation of dopamine release.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine and its metabolites in the striatum of freely moving rats following administration of this compound or comparator drugs.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

  • Guide Cannula Implantation: A guide cannula is surgically implanted into the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). The cannula is secured with dental acrylic. Animals are allowed to recover for 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (2 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

  • Sample Collection: After a 2-hour stabilization period, dialysate samples are collected every 20 minutes.

  • Drug Administration: Following the collection of baseline samples, animals are administered this compound (e.g., 10, 20 mg/kg, i.p.), haloperidol (e.g., 0.5 mg/kg, i.p.), clozapine (e.g., 10 mg/kg, i.p.), or vehicle.

  • Analysis: Dopamine, DOPAC, and HVA concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Caption: Workflow for in vivo microdialysis experiment.

Extracellular Single-Unit Recordings of Dopamine Neurons

Objective: To record the firing activity of individual dopamine neurons in the substantia nigra (A9) or ventral tegmental area (A10) in response to systemic drug administration.

Methodology:

  • Animal Preparation: Rats are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic frame. A burr hole is drilled over the target brain region.

  • Electrode Placement: A glass micropipette electrode is lowered into the A9 or A10 region to record extracellular action potentials.

  • Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.[12][13]

  • Baseline Recording: Once a stable recording from a single neuron is established, its baseline firing rate is recorded for at least 10 minutes.

  • Drug Administration: this compound or comparator drugs are administered intravenously (i.v.) or intraperitoneally (i.p.).

  • Data Acquisition and Analysis: The firing rate and pattern of the neuron are continuously recorded and analyzed for changes from baseline following drug administration.

Clinical Perspectives and Conclusion

Despite its promising preclinical profile, clinical trials of this compound in patients with schizophrenia did not demonstrate significant antipsychotic efficacy.[1] This highlights the complexity of translating findings from animal models to human psychopathology. Nevertheless, the study of this compound has been instrumental in elucidating the potential role of the sigma-1 receptor in modulating dopaminergic systems.[14] Its unique mechanism of action, which avoids direct D2 receptor antagonism, continues to be an area of interest for the development of novel therapeutic agents with potentially improved side-effect profiles. The experimental data presented in this guide underscore the distinct pharmacological properties of this compound compared to traditional antipsychotics and provide a foundation for further research into sigma-1 receptor-based therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

BMY 14802 is classified as a pyrimidinyl piperazine (B1678402) derivative. Given the general hazardous nature of many research chemicals, it is crucial to handle this compound with care and assume it is hazardous unless confirmed otherwise by a certified safety professional.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a critical first step in mitigating any potential exposure risks.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn at all times.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to all local, state, and federal regulations. The following steps provide a general framework for its safe disposal.

  • Waste Identification and Segregation :

    • Treat all this compound waste—including pure compound, solutions, and contaminated materials—as hazardous chemical waste.

    • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (this compound)," and the approximate concentration and quantity.

  • Storage :

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store away from incompatible materials. General guidelines suggest storing acids and bases separately, and keeping oxidizing agents away from organic compounds.[1]

  • Disposal Request :

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution (often 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [2]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean : Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Collect all cleanup materials in a designated hazardous waste container and label it accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

BMY14802_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe identify_segregate Step 2: Identify & Segregate Waste (Solid vs. Liquid) ppe->identify_segregate label_container Step 3: Label Waste Container ('Hazardous Waste', Chemical Name) identify_segregate->label_container store_waste Step 4: Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Step 5: Contact EHS for Pickup store_waste->request_pickup end_disposal End: Professional Disposal request_pickup->end_disposal

This compound Disposal Workflow

This guide provides a foundational procedure for the safe disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling BMY 14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BMY 14802, a potent sigma-1 receptor antagonist and 5-HT1A receptor agonist.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is a psychoactive compound with potential antipsychotic properties, necessitating careful handling to prevent accidental exposure.

Personal Protective Equipment (PPE)

Due to the potent bioactivity of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended)- Disposable, fluid-resistant lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Disposable Nitrile Gloves- Disposable, fluid-resistant lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles
In Vivo Administration - Disposable Nitrile Gloves- Disposable, fluid-resistant lab coat- ANSI-approved safety glasses with side shields
Spill Cleanup - Disposable Nitrile Gloves (double-gloving recommended)- Disposable, fluid-resistant gown- ANSI-approved chemical splash goggles- N95 or higher-rated respirator
Waste Disposal - Disposable Nitrile Gloves- Disposable, fluid-resistant lab coat- ANSI-approved safety glasses with side shields

Operational Plan: Step-by-Step Guidance

A meticulous approach to handling this compound is crucial. The following procedures outline the key steps for safe laboratory operations.

Preparation and Weighing
  • All weighing of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Double-gloving is recommended during weighing and aliquoting to provide an extra layer of protection.

Solution Preparation
  • This compound hydrochloride is soluble in water up to 25 mM.

  • Prepare solutions in a chemical fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Storage
  • Store solid this compound and stock solutions in a securely sealed, clearly labeled container.

  • Desiccate at room temperature for long-term storage.

  • Access to the compound should be restricted to authorized personnel only.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions containing this compound, as well as any unused solid compound, should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, pipette tips, and paper towels, should be collected in a dedicated, sealed hazardous waste bag.

  • Consult EHS: Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of psychoactive research chemicals.

Experimental Protocols

Below is a representative experimental protocol for an in vivo study in rodents, based on published research.[1][2]

Objective: To assess the effect of this compound on amphetamine-induced hyperlocomotion in rats.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • D-amphetamine sulfate

  • Adult male Sprague-Dawley rats (250-300g)

  • Open-field activity chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Methodology:

  • Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week prior to the experiment.

  • Habituation: On the day of the experiment, habituate the rats to the open-field activity chambers for 30 minutes.

  • Drug Preparation: Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 5, 10, or 20 mg/mL). Prepare a solution of D-amphetamine in sterile saline (e.g., 1.0 mg/mL).

  • This compound Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.

  • Pre-treatment Time: Allow a 30-minute pre-treatment period after this compound administration.

  • Amphetamine Administration: Administer D-amphetamine or vehicle (saline) via i.p. injection at a volume of 1 mL/kg.

  • Behavioral Assessment: Immediately place the rats back into the open-field chambers and record locomotor activity for 60 minutes.

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods.

Visualizations

Signaling Pathways of this compound

This compound primarily acts as an antagonist at the sigma-1 receptor and an agonist at the 5-HT1A receptor.[3] Its antipsychotic effects are thought to be mediated through indirect modulation of dopaminergic systems.[4]

BMY14802_Signaling BMY14802 This compound Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Antagonist HT1AR 5-HT1A Receptor BMY14802->HT1AR Agonist NeuronalModulation Modulation of Neuronal Activity Sigma1R->NeuronalModulation HT1AR->NeuronalModulation DopamineSystem Dopaminergic System (Indirect Modulation) AntipsychoticEffects Potential Antipsychotic Effects DopamineSystem->AntipsychoticEffects NeuronalModulation->DopamineSystem

Caption: Signaling pathways of this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates the workflow for a typical in vivo experiment investigating the effects of this compound.

Experimental_Workflow acclimation Animal Acclimation habituation Habituation to Test Environment acclimation->habituation bmy_admin This compound Administration (i.p.) habituation->bmy_admin drug_prep This compound & Amphetamine Preparation drug_prep->bmy_admin amph_admin Amphetamine Administration (i.p.) drug_prep->amph_admin pretreatment 30 min Pre-treatment bmy_admin->pretreatment pretreatment->amph_admin behavioral_test Behavioral Assessment (e.g., Open Field) amph_admin->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis

Caption: Experimental workflow for an in vivo study.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMY 14802
Reactant of Route 2
Reactant of Route 2
BMY 14802

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.